N,N'-Bis(3-aminopropyl)ethylenediamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H22N4/c9-3-1-5-11-7-8-12-6-2-4-10/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXFCIXRFAJRBSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2065127 | |
| Record name | N,N'-Bis(3-aminopropyl)ethylenediamine | |
| Source | EPA DSSTox | |
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Molecular Weight |
174.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless to pale yellow liquid; [Acros Organics MSDS] | |
| Record name | 1,3-Propanediamine, N1,N1'-1,2-ethanediylbis- | |
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| Record name | N,N'-Bis(3-aminopropyl)ethylenediamine | |
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CAS No. |
10563-26-5 | |
| Record name | N,N′-Bis(3-aminopropyl)ethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10563-26-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N'-Bis(gamma-aminopropyl)diaminoethane | |
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| Record name | N,N'-Bis(3-aminopropyl)ethylenediamine | |
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| Record name | 1,3-Propanediamine, N1,N1'-1,2-ethanediylbis- | |
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| Record name | N,N'-Bis(3-aminopropyl)ethylenediamine | |
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| Record name | N,N'-bis(3-aminopropyl)ethylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.031 | |
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| Record name | 1,5,8,12-TETRAAZADODECANE | |
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Foundational & Exploratory
An In-Depth Technical Guide to N,N'-Bis(3-aminopropyl)ethylenediamine (CAS: 10563-26-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Bis(3-aminopropyl)ethylenediamine, with the CAS registry number 10563-26-5, is a linear tetra-amine that serves as a versatile building block and functional molecule in a wide array of chemical and biological applications. Its unique structure, characterized by a central ethylenediamine core flanked by two 3-aminopropyl arms, imparts a high degree of reactivity and functionality. This document provides a comprehensive technical overview of its chemical and physical properties, detailed synthesis protocols, safety and handling information, and a review of its current and potential applications in industrial processes and biomedical research. Particular attention is given to its role as a polyamine analogue and its potential implications in drug development and cellular biology.
Chemical and Physical Properties
This compound is typically a colorless to pale yellow liquid with an amine-like odor.[1] It is miscible in water and soluble in various polar organic solvents.[1][2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 10563-26-5 | [2][3] |
| Molecular Formula | C₈H₂₂N₄ | [2][4] |
| Molecular Weight | 174.29 g/mol | [2][4] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Boiling Point | 165 °C (at 10 mmHg) | [2][4] |
| Density | 0.952 g/mL (at 25 °C) | [5] |
| Refractive Index | n20/D 1.491 | [5] |
| Water Solubility | 1000 g/L at 20 °C | [6] |
| Melting Point | -1.5 °C | [6] |
| Flash Point | >230 °F (>110 °C) | [6] |
| pKa | 10.49 ± 0.10 (Predicted) | [6] |
Synthesis of this compound
The industrial synthesis of this compound is typically a two-step process involving the cyanoethylation of ethylenediamine followed by the catalytic hydrogenation of the resulting dinitrile intermediate.[2][7]
Experimental Protocol: Synthesis
The following is a generalized experimental protocol based on common methodologies described in the literature.[8][9]
Step 1: Synthesis of N,N'-Bis(2-cyanoethyl)ethylenediamine
-
To a reactor equipped with a stirrer, thermometer, and dropping funnel, add a monohydric alcohol (e.g., ethanol or methanol) as a solvent.
-
Add ethylenediamine to the reactor with stirring.
-
Slowly add acrylonitrile to the reaction mixture, maintaining a molar ratio of ethylenediamine to acrylonitrile of approximately 1:2.0-2.5. The addition should be carried out over 2-6 hours.
-
Maintain the reaction temperature between 30-70 °C.
-
Monitor the reaction progress by gas chromatography (GC) until the ethylenediamine is completely consumed.
-
The resulting mixture containing N,N'-Bis(2-cyanoethyl)ethylenediamine is used directly in the next step.
Step 2: Hydrogenation to this compound
-
In a high-pressure reactor, charge the N,N'-Bis(2-cyanoethyl)ethylenediamine mixture from the previous step.
-
Add a hydrogenation catalyst, such as Raney Nickel or a Cobalt-based catalyst.[9]
-
Add a solid alkali (e.g., sodium hydroxide) and, in some procedures, liquid ammonia to suppress side reactions.[9]
-
Pressurize the reactor with hydrogen to 1.5-4.5 MPa.[9]
-
Heat the reaction mixture to a temperature between 55-120 °C.[9]
-
Maintain the reaction under these conditions with stirring until GC analysis indicates complete conversion of the dinitrile intermediate.
-
After the reaction is complete, cool the reactor, release the pressure, and filter to remove the catalyst.
-
The final product can be purified by vacuum distillation.
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound. Publicly available databases such as SpectraBase and ChemicalBook provide access to ¹H NMR, ¹³C NMR, IR, and mass spectra for this compound.[5][7]
Safety and Handling
This compound is a hazardous substance and requires careful handling. It is harmful if swallowed and fatal in contact with skin.[10] It can cause severe skin burns and eye damage, and may cause an allergic skin reaction.[10]
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement | References |
| Hazard Statements | H302: Harmful if swallowed. H310: Fatal in contact with skin. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H402: Harmful to aquatic life. | [10] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P302 + P350: IF ON SKIN: Gently wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant. | [8][10] |
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[8] Work in a well-ventilated area or under a chemical fume hood.[11]
First Aid Measures: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air.[8] If swallowed, rinse the mouth with water and do not induce vomiting.[8] In all cases of exposure, seek immediate medical attention.[8]
Applications
The tetra-amine structure of this compound makes it a valuable component in various industrial and research applications.
Industrial Applications
-
Polymer Chemistry: It serves as an effective crosslinking and curing agent for epoxy resins and polyamides, enhancing their mechanical strength, thermal stability, and chemical resistance.[3][9]
-
Adhesives and Sealants: Its ability to form strong bonds contributes to the formulation of high-performance adhesives and sealants.
-
Corrosion Inhibitors and Surfactants: It is used as an intermediate in the manufacturing of corrosion inhibitors and surfactants.[3]
-
Water Treatment: The chelating properties of this polyamine allow it to bind with heavy metal ions, making it useful in water treatment applications for the removal of toxic metals.[3]
Research and Drug Development Applications
The biological significance of polyamines suggests several avenues for the application of this compound in biomedical research.
-
Polyamine Research: As a synthetic polyamine analogue, it can be used to study the roles of natural polyamines (putrescine, spermidine, and spermine) in cellular processes such as cell growth, proliferation, and differentiation.[7][12]
-
Drug Delivery: The multiple amine groups provide sites for bioconjugation, allowing for its potential use as a scaffold in the development of targeted drug delivery systems.[3]
-
Chelation Therapy: Its ability to chelate metal ions could be explored in the context of therapies for diseases associated with metal overload.
Biological Significance and Signaling Pathways
Polyamines are essential polycations involved in a multitude of cellular functions, including DNA stabilization, gene expression, and cell signaling.[1][13] The polyamine metabolic pathway is often dysregulated in diseases such as cancer, making it a target for therapeutic intervention.[1]
As a synthetic polyamine, this compound can potentially interact with various components of cellular signaling pathways that are regulated by natural polyamines. These include:
-
Cell Proliferation Pathways: Polyamines are known to influence signaling pathways that control cell growth, such as the mTOR pathway.[12] Synthetic analogues can be used to probe these interactions.
-
Ion Channel Regulation: The cationic nature of polyamines allows them to interact with and modulate the activity of various ion channels.
-
Nucleic Acid Interactions: Polyamines can bind to DNA and RNA, influencing their structure and function. This has implications for gene expression and protein synthesis.
Further research is needed to elucidate the specific interactions of this compound within these biological systems.
Conclusion
This compound is a chemical compound with significant utility in both industrial and research settings. Its well-defined synthesis and versatile reactivity make it a valuable tool for polymer chemists and material scientists. For researchers in the life sciences, its structural similarity to endogenous polyamines opens up opportunities for investigating fundamental cellular processes and developing novel therapeutic strategies. A thorough understanding of its properties, synthesis, and safe handling is essential for harnessing its full potential.
References
- 1. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 10563-26-5 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 10563-26-5 | KAA56326 [biosynth.com]
- 5. This compound | C8H22N4 | CID 25378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound(10563-26-5) 1H NMR [m.chemicalbook.com]
- 8. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 9. TWI565686B - Preparation method of this compound - Google Patents [patents.google.com]
- 10. This compound | 10563-26-5 [chemicalbook.com]
- 11. chembk.com [chembk.com]
- 12. researchgate.net [researchgate.net]
- 13. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Properties of N,N'-Bis(3-aminopropyl)ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Bis(3-aminopropyl)ethylenediamine, a linear tetra-amine, is a versatile chemical compound with significant applications across various scientific and industrial domains. Its unique structure, featuring a central ethylenediamine core flanked by two 3-aminopropyl groups, imparts a high degree of reactivity and functionality.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, complete with detailed experimental protocols for their determination. The information presented is intended to support researchers, scientists, and professionals in drug development in their understanding and utilization of this compound.
Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application, and integration into various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C8H22N4 | [2][3][4][5] |
| Molecular Weight | 174.29 g/mol | [2][3][4][5][6] |
| Appearance | Clear, colorless to pale yellow liquid | [1][4] |
| Melting Point | -1.5 °C | [2][5][7] |
| Boiling Point | 150-160 °C at 5 mmHg; 165 °C at 10 mmHg; 314.85 °C at 760 mmHg | [2][4][5][7] |
| Density | 0.952 g/mL at 25 °C | [2][5] |
| Solubility | 1000 g/L in water at 20 °C | [5][8] |
| pKa | 10.49 ± 0.10 (Predicted) | [7][8] |
| Refractive Index (n20/D) | 1.491 | [2][5] |
| Vapor Pressure | 2.2 hPa at 20 °C | [2][5][7] |
| Flash Point | >230 °F (>110 °C) | [2][5] |
| CAS Number | 10563-26-5 | [2][3][4][5] |
Synthesis Workflow
The industrial synthesis of this compound is typically achieved through a two-step process involving cyanoethylation followed by catalytic hydrogenation.[1] This workflow is a cost-effective route for large-scale production.
Experimental Protocols
This section outlines detailed methodologies for the determination of key physicochemical properties of this compound.
Determination of Boiling Point (Thiele Tube Method)
Objective: To determine the boiling point of this compound at a specific pressure.
Materials:
-
This compound sample
-
Thiele tube filled with mineral oil
-
Thermometer (calibrated)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Bunsen burner or heating mantle
-
Clamp and stand
Procedure:
-
A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.
-
The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.
-
The test tube is securely attached to the thermometer.
-
The assembly is clamped so that the bulb of the thermometer and the sample are immersed in the mineral oil within the Thiele tube.
-
The Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density (Pycnometer Method)
Objective: To accurately measure the density of this compound.
Materials:
-
This compound sample
-
Pycnometer (a specific volume glass flask)
-
Analytical balance
-
Thermometer
-
Water bath
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed on the analytical balance.
-
The pycnometer is filled with the this compound sample, ensuring no air bubbles are trapped.
-
The filled pycnometer is placed in a water bath to bring it to a constant temperature (e.g., 25 °C).
-
The pycnometer is removed from the water bath, dried, and its mass is accurately weighed.
-
The pycnometer is emptied, cleaned, and filled with distilled water.
-
The mass of the pycnometer filled with water is determined at the same temperature.
-
The density of the sample is calculated using the formula: Density = (Mass of sample / Mass of water) * Density of water at the measurement temperature.
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constants (pKa) of the amine groups in this compound.
Materials:
-
This compound sample
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
pH meter with a combination electrode (calibrated)
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
A known concentration of this compound is prepared in deionized water.
-
A specific volume of the amine solution is placed in a beaker with a magnetic stir bar.
-
The pH electrode is immersed in the solution, and the initial pH is recorded.
-
The standardized HCl solution is added in small, known increments from the burette.
-
After each addition, the solution is stirred to ensure homogeneity, and the pH is recorded once it stabilizes.
-
The titration is continued until a significant change in pH is observed, indicating the neutralization points.
-
A titration curve (pH vs. volume of HCl added) is plotted.
-
The pKa values are determined from the half-equivalence points on the titration curve. For a polyprotic base like this compound, multiple inflection points and corresponding pKa values will be observed.
Determination of Solubility
Objective: To determine the solubility of this compound in water and other solvents.
Materials:
-
This compound sample
-
Distilled water
-
Various organic solvents (e.g., ethanol, acetone, hexane)
-
Test tubes
-
Vortex mixer or shaker
-
Analytical balance
Procedure:
-
A series of test tubes are prepared, each containing a known volume of the solvent to be tested (e.g., 10 mL).
-
Increasingly larger, accurately weighed amounts of this compound are added to successive test tubes.
-
Each test tube is vigorously agitated using a vortex mixer or shaker until the solute is fully dissolved or a saturated solution is formed.
-
The solubility is determined by identifying the maximum amount of the compound that can be dissolved in the given volume of solvent at a specific temperature. The result is typically expressed in grams per liter (g/L) or milligrams per milliliter (mg/mL).
Determination of Refractive Index (Abbe Refractometer)
Objective: To measure the refractive index of this compound.
Materials:
-
This compound sample
-
Abbe refractometer
-
Dropper or pipette
-
Lens cleaning paper
-
Constant temperature water circulator
Procedure:
-
The prisms of the Abbe refractometer are cleaned with a suitable solvent and dried with lens paper.
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
A few drops of the this compound sample are placed on the lower prism.
-
The prisms are closed and the instrument's light source is switched on.
-
The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.
Applications and Relevance in Drug Development
This compound serves as a valuable building block in the synthesis of various pharmaceutical intermediates.[4] Its multiple amine groups allow for its use in bioconjugation, a process for linking biomolecules to other molecules or surfaces. This is a key technique in the development of targeted drug delivery systems. Furthermore, its ability to form stable complexes with metal ions makes it a subject of interest in coordination chemistry, which has implications for the design of novel therapeutic and diagnostic agents. The compound is also utilized as a crosslinking agent in the production of polymers, some of which may have biomedical applications.[4] As a polyamine, it can also be used in research to study the roles of natural polyamines in cellular processes.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. uregina.ca [uregina.ca]
- 3. Measurement of polyamine pKa values. | Semantic Scholar [semanticscholar.org]
- 4. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]
- 5. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. Measurement of polyamine pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | 10563-26-5 | Benchchem [benchchem.com]
N,N'-Bis(3-aminopropyl)ethylenediamine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This guide provides core technical data on N,N'-Bis(3-aminopropyl)ethylenediamine, a tetra-amine compound utilized in various scientific applications, including polymer synthesis and pharmaceutical development.
Physicochemical Data
This compound is a linear tetra-amine characterized by a central ethylenediamine core with two 3-aminopropyl groups attached to the nitrogen atoms.[1] This structure, with its four nitrogen-containing functional groups, imparts significant chemical reactivity.[1]
The key quantitative properties of this compound are summarized below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C8H22N4 | [2][3][4][5][6] |
| Molecular Weight | 174.29 g/mol | [1][2][3][5][6] |
| IUPAC Name | N'-[2-(3-aminopropylamino)ethyl]propane-1,3-diamine | [5] |
| CAS Number | 10563-26-5 | [3][4] |
| Density | 0.952 g/mL at 25°C | [2] |
| Boiling Point | 150-160°C at 5 mm Hg | [2] |
Structural Representation
The molecular structure of this compound is crucial for understanding its chemical behavior and potential applications. The following diagram illustrates the connectivity of the atoms.
Caption: Molecular structure of this compound.
References
- 1. This compound | 10563-26-5 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. chemimpex.com [chemimpex.com]
- 4. N, N-BIS (3-Aminopropyl) Ethylenediamine For Sale | 10563-26-5 [whamine.com]
- 5. This compound | C8H22N4 | CID 25378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 10563-26-5 | KAA56326 [biosynth.com]
Solubility of N,N'-Bis(3-aminopropyl)ethylenediamine in organic solvents
An In-depth Technical Guide to the Solubility of N,N'-Bis(3-aminopropyl)ethylenediamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 10563-26-5), also known as 3,2,3-tetramine, is a linear tetraamine compound valued for its role as a versatile chemical intermediate and building block.[1] Its structure, featuring a central ethylenediamine core with two aminopropyl arms, provides four reactive amine groups, making it a key component in various industrial and research applications.[1][2] These include serving as a curing agent for epoxy resins, a monomer in the synthesis of polyamides and polyurethanes, a chelating agent, and a foundational structure in the development of pharmaceutical intermediates.[2][3][4]
Understanding the solubility of this compound in different organic solvents is critical for its effective use. Solubility dictates the choice of reaction media, purification methods (such as extraction and crystallization), and formulation strategies, particularly in drug delivery systems and polymer synthesis.[1][3] This guide provides a comprehensive overview of the available solubility data, a detailed experimental protocol for its determination, and insights into the implications of its solubility for key applications.
Solubility Profile
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure, which is rich in polar amine functional groups capable of hydrogen bonding, a general solubility trend can be inferred. The compound is expected to be highly soluble in polar solvents and less soluble in non-polar hydrocarbon solvents.
The following table summarizes the available quantitative and qualitative solubility information.
| Solvent | CAS Number | Type | Solubility | Temperature (°C) |
| Water | 7732-18-5 | Polar Protic | 1000 g/L | 20 |
| Ethanol | 64-17-5 | Polar Protic | High Solubility (Qualitative) | Not Specified |
| Hexane | 110-54-3 | Non-polar | Low/Insoluble (Inferred) | Not Specified |
Note: The low solubility in hexane is inferred from its use in interfacial polymerization, where it resides in the aqueous phase reacting with a monomer dissolved in an organic solvent like hexane.
Applications and Implications for Solubility
The solubility characteristics of this compound are fundamental to its primary applications:
-
Epoxy Resin Curing: As a curing agent (hardener), it must be miscible with the liquid epoxy resin (e.g., DGEBA) to ensure a uniform reaction and a homogeneously cross-linked polymer network.[4] This implies good solubility in the resin matrix, which can range from polar to moderately non-polar.
-
Polymer Synthesis: In the production of polyamides and polyureas, it is often reacted with diacids or diisocyanates.[2] The choice of solvent for these polymerization reactions depends on the solubility of both monomers to ensure they remain in the same phase.
-
Chelating Agents: When used to formulate chelating agents, particularly for applications like removing heavy metals from wastewater, it is typically used in aqueous solutions due to its high water solubility.[3]
-
Drug Development: In pharmaceutical applications, it serves as a building block for more complex molecules.[3] Its derivatives may be designed to have specific solubility profiles (either aqueous or lipid solubility) to control drug delivery and bioavailability.[1]
Experimental Protocol for Solubility Determination
The following is a generalized, robust protocol for determining the equilibrium (saturation) solubility of a liquid compound like this compound in an organic solvent. This method relies on the principle of allowing a mixture with excess solute to reach equilibrium, followed by quantifying the concentration of the dissolved solute in the supernatant.
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Small, sealable glass vials (e.g., 4 mL) with chemically resistant caps
-
Constant temperature bath or incubator with shaking capability
-
Analytical balance
-
Pipettes and syringes
-
Syringe filters (e.g., 0.45 µm), compatible with the solvent
-
Volumetric flasks
-
A validated analytical instrument for quantification, such as a High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis, ELSD) or a Gas Chromatograph (GC) with a Flame Ionization Detector (FID).
Methodology:
-
Preparation of Solvent/Solute Mixtures:
-
Add a known volume (e.g., 2 mL) of the selected organic solvent to a series of glass vials.
-
Add an excess amount of this compound to each vial. The presence of a distinct, undissolved phase of the amine after equilibration is necessary to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The exact time should be determined empirically by testing concentration at different time points until it remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrated, stop the agitation and allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to permit the undissolved solute to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter (0.45 µm) into a clean vial to remove any microparticles.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using the pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of the dissolved this compound.
-
-
Calculation:
-
Calculate the solubility using the determined concentration and the dilution factor.
-
Solubility is typically expressed in units such as g/L, mg/mL, or mol/L.
Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution Factor
-
Visualization of Experimental Workflow
The logical flow for determining the solubility of this compound can be visualized as follows.
Workflow for determining the solubility of this compound.
References
Technical Guide: Spectroscopic Analysis of N,N'-Bis(3-aminopropyl)ethylenediamine
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides an in-depth guide to the spectral characterization of N,N'-Bis(3-aminopropyl)ethylenediamine, a versatile tetraamine compound. It includes representative Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data, detailed experimental protocols for data acquisition, and visualizations of the analytical workflow and data-structure correlations. This guide is intended to serve as a practical resource for the identification and characterization of this compound in a research and development setting.
Spectroscopic Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, and FTIR spectroscopy for this compound.
Disclaimer: The spectral data presented in these tables are representative and intended for illustrative purposes. Actual experimental values may vary depending on the specific instrumentation, sample preparation, and experimental conditions.
¹H NMR Spectral Data
Table 1: Representative ¹H NMR Data for this compound
| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| a | ~2.75 | Triplet | 4H | -CH₂-NH₂ |
| b | ~2.65 | Triplet | 4H | -CH₂-N- |
| c | ~2.55 | Singlet | 4H | -N-CH₂-CH₂-N- |
| d | ~1.65 | Quintet | 4H | -CH₂-CH₂-CH₂- |
| e | ~1.50 | Broad Singlet | 4H | -NH₂ |
¹³C NMR Spectral Data
Table 2: Representative ¹³C NMR Data for this compound
| Signal | Chemical Shift (δ) ppm | Assignment |
| 1 | ~55 | -N-C H₂-C H₂-N- |
| 2 | ~50 | -C H₂-N- |
| 3 | ~40 | -C H₂-NH₂ |
| 4 | ~30 | -C H₂-CH₂-CH₂- |
FTIR Spectral Data
Table 3: Representative FTIR Data for this compound
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| 3350 - 3250 | Strong, Broad | N-H stretch (primary and secondary amines) |
| 2950 - 2850 | Strong | C-H stretch (alkane) |
| 1590 - 1560 | Medium | N-H bend (primary amine) |
| 1470 - 1450 | Medium | C-H bend (alkane) |
| 1130 - 1020 | Medium | C-N stretch (aliphatic amine) |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and FTIR spectra of this compound.
NMR Spectroscopy Protocol
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) or Deuterium Oxide (D₂O)
-
NMR tubes (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is common for organic molecules, but D₂O can be used to identify exchangeable protons).
-
Thoroughly mix the sample until it is fully dissolved. A vortex mixer can be used to aid dissolution.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a standard pulse sequence (e.g., 'zg30').
-
Set the number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C channel.
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., 'zgpg30') to simplify the spectrum and enhance the signal.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
FTIR Spectroscopy Protocol
Objective: To obtain an infrared spectrum of this compound to identify its functional groups.
Materials and Equipment:
-
This compound sample (neat liquid)
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Isopropanol or ethanol for cleaning
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.
-
Acquire a background spectrum. This will subtract the absorbance of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of the neat liquid this compound onto the center of the ATR crystal.
-
If using a pressure clamp, lower it to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a good quality spectrum. The data is usually collected in the range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum in terms of transmittance or absorbance.
-
Perform peak picking to identify the wavenumbers of the absorption bands.
-
Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in the molecule.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with a solvent-soaked lint-free wipe to remove all traces of the sample.
-
Visualizations
The following diagrams illustrate the workflow of spectral data analysis and the logical relationship between the spectroscopic data and the molecular structure of this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Safe Handling of N,N'-Bis(3-aminopropyl)ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling precautions for N,N'-Bis(3-aminopropyl)ethylenediamine (CAS No. 10563-26-5). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary safety measures. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.
Section 1: Chemical Identification and Physical Properties
This compound is a tetraamine compound used in various chemical syntheses and as a laboratory reagent.[1] It is a clear, colorless to pale yellow liquid.[1]
| Property | Value | Reference |
| Molecular Formula | C8H22N4 | [2] |
| Molecular Weight | 174.29 g/mol | |
| Boiling Point | 150-160 °C at 5 mm Hg | [1] |
| Density | 0.952 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.491 | [1] |
| Synonyms | 3,3'-Ethylenediiminodipropylamine, TATA, 1,5,8,12-Tetraazadodecane | [2] |
Section 2: Hazard Identification and Classification
This chemical is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards before handling the substance.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][4] |
| Acute Toxicity, Dermal | Category 2 / 3 | H310/H311: Fatal/Toxic in contact with skin.[3][4] |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage.[3][4] |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[4] |
| Skin Sensitization | Sub-category 1A | H317: May cause an allergic skin reaction.[3] |
| Acute Aquatic Toxicity | Category 3 | H402: Harmful to aquatic life. |
Hazard Pictograms:
-
Skull and Crossbones
-
Corrosion
-
Health Hazard
-
Exclamation Mark
Section 3: Toxicological Data
The primary routes of exposure are ingestion, inhalation, and skin or eye contact.[5] This substance is highly toxic upon dermal contact and harmful if swallowed.[4]
| Toxicity Data | Value | Species | Reference |
| LD50 Oral | 1200 mg/kg | Rat | [4] |
| LD50 Dermal | 190 mg/kg | Rabbit | [4] |
Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus, with a danger of perforation.[5] Skin contact can cause severe burns and may lead to an allergic reaction.[6] Inhalation of vapors or mists may cause respiratory irritation.[2]
Section 4: Handling and Storage Precautions
Proper handling and storage are essential to minimize exposure and ensure safety.
Handling:
-
Handle in a well-ventilated place, preferably in a closed system or with appropriate exhaust ventilation.[3][4]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not breathe vapors or mists.[2]
-
Wear appropriate personal protective equipment (PPE).[3]
-
Wash hands and face thoroughly after handling.[4]
-
Do not eat, drink, or smoke when using this product.[2]
-
Use non-sparking tools and take precautionary measures against static discharge.[6]
-
Ground and bond containers when transferring material.[6]
Storage:
-
Keep containers tightly closed.[2]
-
Store locked up.[2]
-
Store away from incompatible materials such as oxidizing agents.[6]
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2]
Section 5: Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound.
| PPE Type | Specifications | Reference |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield (8-inch minimum) is also recommended. | [2][3] |
| Skin Protection | Wear impervious, fire/flame resistant clothing. Handle with gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374. Use proper glove removal technique to avoid skin contact. | [2][3] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter type (e.g., ABEK). |
Section 6: First Aid Measures
Immediate medical attention is required in case of exposure. Always show the safety data sheet to the attending physician.[2]
| Exposure Route | First Aid Protocol | Reference |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor. | [2] |
| Skin Contact | Take off immediately all contaminated clothing. Gently wash with plenty of soap and water. Immediately call a POISON CENTER or doctor. | [2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor. | [2] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor. | [2] |
Below is a logical diagram outlining the first aid procedures for different exposure routes.
Caption: First aid workflow for different exposure routes.
Section 7: Accidental Release and Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent harm to personnel and the environment.
Emergency Procedures:
-
Evacuate Personnel: Evacuate personnel to safe areas and ensure adequate ventilation.[2]
-
Wear Protective Equipment: Wear respiratory protection and other appropriate PPE as described in Section 5.[2]
-
Prevent Further Leakage: If safe to do so, prevent further leakage or spillage. Do not let the product enter drains.[2]
-
Containment and Clean-up: Soak up the spill with an inert absorbent material (e.g., sand, earth) and dispose of it as hazardous waste.[2][7] Keep in suitable, closed containers for disposal.[2]
The following diagram illustrates the general workflow for handling a chemical spill.
Caption: General workflow for chemical spill management.
Section 8: Fire-Fighting Measures
While not flammable, this compound will burn if preheated.[1]
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Specific Hazards: Combustion may produce toxic vapors of carbon oxides and nitrogen oxides (NOx).[1][2]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary.[2]
Section 9: Disposal Considerations
Dispose of contents and containers in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[2][5]
Section 10: Experimental Protocols
Detailed experimental protocols for the toxicological studies cited (e.g., LD50 determination) are not publicly available in the provided search results. These studies are typically conducted under standardized guidelines (e.g., OECD Test Guidelines) by specialized laboratories. Researchers should consult relevant toxicological literature or regulatory agency guidelines for detailed methodologies.
This guide is intended to provide essential safety information. Always refer to the most current Safety Data Sheet provided by the supplier before working with this compound.
References
An In-depth Technical Guide to N,N'-Bis(3-aminopropyl)ethylenediamine and its Synonyms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N'-Bis(3-aminopropyl)ethylenediamine, a versatile tetraamine compound with significant applications in polymer chemistry, materials science, and the pharmaceutical industry. This document consolidates key information on its synonyms, chemical and physical properties, and its role as a crucial building block in various synthetic processes. Detailed experimental protocols and relevant biological pathways are also presented to support researchers and professionals in drug development and related fields.
Nomenclature and Identification
This compound is known by a variety of synonyms and identifiers across different chemical databases and commercial suppliers. Accurate identification is crucial for sourcing and regulatory compliance.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier |
| IUPAC Name | N'-(2-((3-aminopropyl)amino)ethyl)propane-1,3-diamine |
| CAS Number | 10563-26-5 |
| Common Synonyms | N4-Amine, 1,5,8,12-Tetraazadodecane, 3,2,3-tet, N,N'-Bis(gamma-aminopropyl)diaminoethane |
| Trade Names | BAPED, N3-Amine |
| Molecular Formula | C8H22N4 |
| Molecular Weight | 174.29 g/mol |
| InChI Key | RXFCIXRFAJRBSG-UHFFFAOYSA-N |
| SMILES | NCCCNCCNCCCN |
| EC Number | 234-147-9 |
Physicochemical Properties
The utility of this compound in various applications is dictated by its distinct physical and chemical properties.
Table 2: Physicochemical Data of this compound
| Property | Value | Reference |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 150-160 °C at 5 mmHg | [1] |
| Density | 0.952 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.491 | [1] |
| Flash Point | >230 °F | [1] |
| Melting Point | -1.5 °C | [1] |
| Vapor Pressure | 0.000454 mmHg at 25°C | [1] |
Key Applications in Research and Development
This compound is a versatile building block with applications spanning several scientific and industrial domains.[1]
-
Polymer Chemistry : It serves as a highly effective cross-linking and curing agent for epoxy resins and is a key component in the synthesis of polyamides and polyureas.[2] Its tetra-functionality allows for the formation of highly cross-linked polymer networks, imparting superior thermal and mechanical properties to the resulting materials.[2]
-
Pharmaceutical Development : This compound acts as a scaffold and intermediate in the synthesis of various pharmaceutical compounds.[1] Its polyamine structure is of interest in the design of novel therapeutic agents.
-
Bioconjugation : The primary and secondary amine groups provide reactive sites for the conjugation of biomolecules, making it a useful linker in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs).[1]
-
Chelating Agents : The multiple amine functionalities enable the chelation of heavy metal ions, a property that is explored in applications such as water treatment and the development of antidotes for heavy metal poisoning.[2][3]
-
Dendrimer Synthesis : It can be used as a core molecule for the divergent synthesis of poly(amidoamine) (PAMAM) dendrimers, which have applications in drug delivery and gene therapy.[2][4]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound. These protocols are intended as a guide and may require optimization for specific applications.
Synthesis of this compound
The industrial synthesis typically involves a two-step process: cyanoethylation of ethylenediamine followed by catalytic hydrogenation.[5]
Experimental Workflow: Synthesis of this compound
References
- 1. chemimpex.com [chemimpex.com]
- 2. N,N'BIS(3-AMINOPROPYL) ETHYLENEDIAMINE [achilleschem.com]
- 3. Polyamine Action under Metal/Metalloid Stress: Regulation of Biosynthesis, Metabolism, and Molecular Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kirj.ee [kirj.ee]
- 5. This compound | 10563-26-5 | Benchchem [benchchem.com]
An In-Depth Technical Guide on the Chelation Properties of N,N'-Bis(3-aminopropyl)ethylenediamine with Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Bis(3-aminopropyl)ethylenediamine, commonly abbreviated as BAPEN, is a linear tetraamine that exhibits potent chelating properties with a variety of metal ions. Its structure, featuring four nitrogen donor atoms, allows for the formation of stable multidentate complexes with numerous metal cations. This technical guide provides a comprehensive overview of the chelation characteristics of BAPEN, including its coordination chemistry, thermodynamic stability with various metal ions, and detailed experimental protocols for the characterization of these interactions. The ability of BAPEN and similar polyamines to bind to metal ions plays a crucial role in various biological processes and has significant implications for drug development and environmental remediation.
Coordination Chemistry of this compound
BAPEN acts as a tetradentate ligand, meaning it can bind to a central metal ion through its four nitrogen atoms. This multidentate nature leads to the formation of highly stable chelate rings, a phenomenon known as the chelate effect. The stability of these complexes is significantly greater than that of complexes formed with analogous monodentate ligands. The coordination of BAPEN with a metal ion typically results in the formation of a series of fused chelate rings, which enhances the thermodynamic stability of the resulting complex.
The coordination number and geometry of the resulting metal complex are dependent on the specific metal ion involved. For instance, with transition metals like copper(II), nickel(II), and zinc(II), BAPEN typically forms square planar or distorted octahedral complexes. The flexibility of the aminopropyl chains allows the ligand to adapt to the preferred coordination geometry of the metal ion.
Factors Influencing Chelation
Several factors influence the stability and selectivity of BAPEN-metal ion complexes:
-
pH of the Solution: The protonation state of the amine groups is highly dependent on the pH of the medium. At low pH, the nitrogen atoms are protonated, which inhibits their ability to coordinate with metal ions. As the pH increases, the amine groups become deprotonated, making the ligand a more effective chelator.
-
Nature of the Metal Ion: The charge, size, and electronic configuration of the metal ion are critical in determining the stability of the complex. Generally, smaller, more highly charged metal ions form more stable complexes.
-
Steric Hindrance: Although BAPEN is a relatively flexible molecule, steric factors can influence the formation and stability of its metal complexes.
Quantitative Data on Chelation
Table 1: Protonation Constants (pKa) of this compound
| pKa Value | Description |
| pKa1 | ~10.5 |
| pKa2 | ~9.8 |
| pKa3 | ~7.5 |
| pKa4 | ~5.0 |
Note: These are approximate values and can vary with experimental conditions.
Table 2: Stability Constants (log K) of this compound with Divalent Metal Ions
| Metal Ion | log K₁ |
| Cu²⁺ | ~18.5 |
| Ni²⁺ | ~13.8 |
| Zn²⁺ | ~11.5 |
| Co²⁺ | ~11.0 |
| Fe²⁺ | ~8.5 |
| Mn²⁺ | ~6.0 |
Note: These values are illustrative and represent typical magnitudes for linear tetraamines under specific conditions.
Table 3: Thermodynamic Parameters for the Chelation of Metal Ions by this compound
| Metal Ion | ΔH (kJ/mol) | ΔS (J/mol·K) |
| Cu²⁺ | -80 to -100 | 50 to 100 |
| Ni²⁺ | -50 to -70 | 30 to 70 |
| Zn²⁺ | -30 to -50 | 20 to 50 |
Note: These are representative ranges for similar polyamine-metal complexes. The chelation is typically an enthalpy-driven process, with a favorable entropy change due to the chelate effect.
Experimental Protocols
The determination of stability constants and thermodynamic parameters for BAPEN-metal ion complexes relies on precise experimental techniques. The following sections provide detailed methodologies for two common and powerful methods: potentiometric titration and isothermal titration calorimetry.
Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The procedure involves monitoring the pH of a solution containing the ligand and the metal ion as a strong base is added.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound of known concentration (e.g., 0.01 M) in deionized water.
-
Prepare stock solutions of the metal salts (e.g., nitrates or chlorides) of interest at a known concentration (e.g., 0.01 M).
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) that is free of carbonate.
-
Prepare a solution of a strong acid (e.g., 0.1 M HCl) for calibration.
-
Prepare a background electrolyte solution (e.g., 0.1 M KNO₃) to maintain constant ionic strength.
-
-
Calibration of the Electrode:
-
Calibrate the pH electrode using standard buffer solutions at the desired experimental temperature.
-
Perform an acid-base titration in the absence of the ligand and metal ion to determine the standard potential of the electrode and the concentration of any residual carbonate in the base.
-
-
Titration Procedure:
-
In a thermostated titration vessel, place a known volume of the BAPEN solution and the background electrolyte.
-
For the determination of protonation constants, titrate this solution with the standardized strong base, recording the pH after each addition.
-
For the determination of metal-ligand stability constants, add a known amount of the metal salt solution to the BAPEN solution in the vessel. The metal-to-ligand ratio should be carefully chosen (e.g., 1:1 or 1:2).
-
Titrate the metal-ligand solution with the standardized strong base, recording the pH after each addition of the titrant.
-
-
Data Analysis:
-
The collected titration data (volume of base added vs. pH) is processed using a suitable computer program (e.g., HYPERQUAD).
-
The program refines the protonation constants of the ligand and the stability constants of the metal complexes by minimizing the difference between the experimental and calculated pH values.
-
In-depth Technical Guide on the Thermal Stability and Decomposition of N,N'-Bis(3-aminopropyl)ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of N,N'-Bis(3-aminopropyl)ethylenediamine. The information contained herein is intended to support research, development, and handling of this compound in various scientific applications.
Introduction
This compound is a linear tetra-amine that finds application as a crosslinking agent, a ligand in coordination chemistry, and a building block in the synthesis of various polymers and pharmaceutical intermediates. An understanding of its thermal stability is crucial for its safe handling, storage, and application in processes that involve elevated temperatures. This guide summarizes available data on its thermal decomposition, provides detailed experimental protocols for its analysis, and outlines the logical workflow for such an assessment.
Thermal Stability and Decomposition Data
Under fire conditions, hazardous decomposition products of this compound are reported to include carbon oxides and nitrogen oxides (NOx). The compound is generally considered chemically stable under standard ambient conditions (room temperature).
Table 1: Thermal Properties of this compound and a Structural Analogue
| Property | Value | Compound | Notes |
| Boiling Point | 150 - 160 °C at 7 hPa | This compound | |
| Chemical Stability | Stable at room temperature | This compound | |
| Hazardous Decomposition (Fire) | Carbon oxides, Nitrogen oxides (NOx) | This compound | |
| Decomposition Temperature Range (in Graphite Oxide) | Shoulder at ~680 K (407 °C) | bis(3-aminopropyl)amine | Attributed to strongly adsorbed amine on oxygen-surface groups.[1] |
Experimental Protocols for Thermal Analysis
The following are detailed methodologies for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on liquid amine samples like this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature in a controlled atmosphere.
Instrumentation: A thermogravimetric analyzer equipped with a sensitive microbalance and a furnace capable of controlled heating rates.
Methodology:
-
Crucible Selection and Preparation:
-
Use an inert crucible, typically alumina or platinum.
-
Ensure the crucible is clean and pre-conditioned by heating to a temperature above the planned experiment's maximum temperature to remove any residues.
-
-
Sample Preparation:
-
Due to the liquid nature of this compound, carefully pipette a small, representative sample into the crucible. A typical sample size is 5-10 mg.
-
Record the exact initial mass of the sample.
-
-
Instrument Setup:
-
Place the sample crucible onto the TGA's balance mechanism.
-
Place an empty, tared reference crucible on the reference balance (if applicable to the instrument).
-
Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature, typically near ambient (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate, commonly 10 °C/min or 20 °C/min, to a final temperature that ensures complete decomposition (e.g., 600-800 °C).
-
-
Data Analysis:
-
Plot the sample mass (or mass percentage) as a function of temperature.
-
Determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.
-
Identify the temperatures at which specific mass loss percentages occur (e.g., 5%, 50%).
-
The derivative of the mass loss curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.
-
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow into or out of a sample as a function of temperature, allowing for the determination of transition temperatures such as melting, crystallization, and glass transitions, as well as the heat of reaction for decomposition.
Instrumentation: A differential scanning calorimeter with a furnace and sensors to measure differential heat flow.
Methodology:
-
Crucible Selection and Preparation:
-
Use hermetically sealed aluminum pans and lids to contain the liquid sample and prevent volatilization before decomposition.
-
Ensure the pans and lids are clean and free from contaminants.
-
-
Sample Preparation:
-
Pipette a small amount of the liquid amine (typically 2-5 mg) into the bottom of the DSC pan.
-
Hermetically seal the pan with a lid using a crucible press. Ensure a proper seal to prevent leakage.
-
Prepare an empty, hermetically sealed pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan and the reference pan in their respective positions in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program:
-
Cool the sample to a sub-ambient temperature (e.g., -50 °C) to observe any low-temperature transitions.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the decomposition point, as determined by TGA.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the onset temperature, peak temperature, and enthalpy of any observed transitions.
-
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the thermal analysis of this compound.
Caption: Workflow for Thermal Stability Analysis.
Decomposition Pathway Signaling
The thermal decomposition of aliphatic amines can proceed through various pathways, including C-N and C-C bond cleavage, deamination, and cyclization reactions. The specific products will depend on the temperature, atmosphere, and presence of any catalysts. A generalized potential decomposition initiation is depicted below.
Caption: Generalized Thermal Decomposition Initiation.
References
N,N'-Bis(3-aminopropyl)ethylenediamine (BAPEN): A Comprehensive Technical Guide to its Role as a Polydentate Ligand in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Bis(3-aminopropyl)ethylenediamine, commonly referred to as BAPEN or 3,2,3-tet, is a versatile linear tetramine that serves as a powerful tetradentate ligand in coordination chemistry. Its unique structural architecture, featuring a central ethylenediamine core flanked by two aminopropyl arms, allows for the formation of stable chelate rings with a variety of metal ions. This technical guide provides an in-depth exploration of the coordination chemistry of BAPEN, detailing the synthesis and structural characterization of its metal complexes. Furthermore, it delves into the applications of these complexes, with a particular focus on their emerging role in drug development as polyamine analogues with anticancer properties. This document is intended to be a comprehensive resource, providing researchers with the foundational knowledge and detailed experimental protocols necessary to explore the potential of BAPEN in their respective fields.
Introduction to Polydentate Ligands and this compound
In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The nature of the ligand-metal interaction significantly influences the properties and reactivity of the resulting complex. Ligands are classified by their denticity, which refers to the number of donor atoms used to bind to the central metal. While monodentate ligands bind through a single donor atom, polydentate ligands possess two or more donor atoms, allowing them to form multiple bonds with the metal center. This process, known as chelation , results in the formation of stable ring structures, a phenomenon referred to as the chelate effect . The increased stability of chelated complexes makes polydentate ligands highly valuable in various applications, from industrial catalysis to medicinal chemistry.[1][2]
This compound (BAPEN) is a prime example of a flexible, linear tetradentate ligand. Its four nitrogen donor atoms are strategically positioned to coordinate with a single metal ion, typically forming a stable complex with three fused chelate rings: one central five-membered ring from the ethylenediamine backbone and two six-membered rings from the aminopropyl arms.[3] This 5,6,6-ring arrangement is a thermodynamically favorable coordination mode.[3] The flexibility of the aliphatic backbone of BAPEN allows it to accommodate the preferred coordination geometries of various metal ions, which commonly include octahedral, square planar, and square pyramidal arrangements.
Synthesis and Physicochemical Properties of BAPEN
The industrial synthesis of BAPEN is typically achieved through a two-step process.[3][4] The first step involves the cyanoethylation of ethylenediamine with acrylonitrile, yielding N,N'-bis(2-cyanoethyl)ethylenediamine.[4] This intermediate is then subjected to catalytic hydrogenation, commonly using a Raney nickel or cobalt catalyst, to reduce the nitrile groups to primary amines, thus affording this compound.[3][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₂₂N₄ | [6] |
| Molecular Weight | 174.29 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | 150-160 °C at 5 mm Hg | [7] |
| Density | 0.952 g/mL at 25 °C | [7] |
| CAS Number | 10563-26-5 | [6] |
Coordination Chemistry of BAPEN with Transition Metals
BAPEN readily forms stable complexes with a wide range of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). The synthesis of these complexes generally involves the direct reaction of BAPEN with a corresponding metal salt in a suitable solvent, such as ethanol or methanol.[7] The resulting complexes can often be isolated as crystalline solids, allowing for their detailed structural characterization by single-crystal X-ray diffraction.
Structural Characterization of BAPEN-Metal Complexes
X-ray crystallography is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method has been employed to characterize several BAPEN-metal complexes, providing valuable insights into bond lengths, bond angles, and overall coordination geometry.
Table 2: Crystallographic Data for [Zn(BAPEN)(C₃HN₃S₃)]·C₂H₆O
| Parameter | Value | Reference(s) |
| Crystal System | Monoclinic | [7] |
| Space Group | P2₁/n | [7] |
| a (Å) | 10.371(2) | [7] |
| b (Å) | 15.341(3) | [7] |
| c (Å) | 13.013(3) | [7] |
| **β (°) ** | 98.45(3) | [7] |
Spectroscopic Properties
Spectroscopic techniques such as Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are instrumental in characterizing BAPEN-metal complexes. In the IR spectrum, the coordination of the nitrogen atoms of BAPEN to the metal center is evidenced by shifts in the N-H stretching and bending vibrations. UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are dependent on the metal ion and its coordination environment. The d-d transitions observed in the visible region are particularly useful for inferring the coordination geometry of the complex.
Table 3: Spectroscopic Data for Selected Transition Metal Complexes
| Complex | Technique | Key Observations | Reference(s) |
| [Ni(II)(L)₂] (L = Schiff base) | UV-Vis | Bands at ~250 nm (π→π) and ~320 nm (n→π) | [8] |
| [Ni(II)(dopa-semiquinone)₃]¹⁻ | UV-Vis | Intense absorption band at 590 nm (intra-ligand charge transfer) | [9] |
| [Co(II) complex] | UV-Vis | d-d transitions indicative of coordination geometry | [10] |
Note: Data for specific BAPEN complexes is limited in the provided search results; this table presents data for related complexes to illustrate the application of these techniques.
Experimental Protocols
Synthesis of this compound (BAPEN)
This protocol is a generalized procedure based on the widely used industrial synthesis method.[3][4]
Step 1: Cyanoethylation of Ethylenediamine
-
In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, place ethylenediamine and a suitable solvent (e.g., water or a monohydric alcohol).
-
Cool the mixture in an ice bath.
-
Slowly add acrylonitrile dropwise to the stirred solution, maintaining the temperature below a specified limit (e.g., 40 °C) to control the exothermic reaction. The molar ratio of ethylenediamine to acrylonitrile should be approximately 1:2.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.
-
Remove the solvent under reduced pressure to obtain the crude N,N'-bis(2-cyanoethyl)ethylenediamine intermediate.
Step 2: Catalytic Hydrogenation
-
In a high-pressure autoclave, dissolve the crude N,N'-bis(2-cyanoethyl)ethylenediamine in a suitable solvent, such as ethanol or methanol, containing a suspension of a hydrogenation catalyst (e.g., Raney nickel or Raney cobalt).
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave with hydrogen to the desired pressure and heat the mixture to the specified temperature with vigorous stirring.
-
Monitor the reaction progress by measuring the hydrogen uptake.
-
Once the reaction is complete, cool the autoclave, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Purify the resulting this compound by vacuum distillation.
Synthesis of a Copper(II)-BAPEN Complex: Cu(BAPEN)₂
This protocol is adapted from a similar synthesis of a copper(II) perchlorate complex.
-
Dissolve this compound (1 mmol) in methanol (10 mL).
-
In a separate flask, dissolve copper(II) perchlorate hexahydrate (1 mmol) in methanol (10 mL).
-
Slowly add the methanolic solution of the ligand to the stirred solution of the copper(II) salt.
-
A color change should be observed upon addition, indicating complex formation.
-
Allow the resulting solution to stand at room temperature.
-
Slow evaporation of the solvent will yield crystals of the complex.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and dry in a desiccator.
Caution: Perchlorate salts are potentially explosive and should be handled with care.
Synthesis of a Nickel(II)-BAPEN Complex
This is a general procedure for the synthesis of a Ni(II) complex with a tetradentate amine ligand.
-
Dissolve this compound (1 mmol) in ethanol (20 mL).
-
In a separate flask, dissolve nickel(II) acetate tetrahydrate (1 mmol) in ethanol (20 mL).
-
Heat both solutions to reflux.
-
Add the hot ligand solution to the hot metal salt solution with stirring.
-
Continue refluxing the mixture for 1-2 hours.
-
A precipitate should form upon cooling the reaction mixture.
-
Collect the solid product by filtration, wash with ethanol, and dry under vacuum.
BAPEN in Drug Development: A Polyamine Analogue Approach
Polyamines are small, positively charged molecules that are essential for cell growth and proliferation. Cancer cells often exhibit dysregulated polyamine metabolism, leading to elevated intracellular concentrations of these molecules, making the polyamine metabolic pathway an attractive target for anticancer drug development.[2][11]
BAPEN and its derivatives are being investigated as polyamine analogues . These synthetic molecules can mimic natural polyamines and are taken up by cancer cells through the polyamine transport system. Once inside the cell, they can disrupt polyamine homeostasis through several mechanisms, ultimately leading to cell cycle arrest and apoptosis.[11][12]
Mechanism of Action
A key mechanism of action for many polyamine analogues involves the modulation of key enzymes in the polyamine metabolic pathway.[2][11]
-
Downregulation of Biosynthetic Enzymes: Polyamine analogues can lead to a feedback inhibition of ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC), the rate-limiting enzymes in polyamine biosynthesis.[11]
-
Induction of Catabolic Enzymes: Some analogues can induce the activity of spermidine/spermine N¹-acetyltransferase (SSAT), an enzyme involved in the breakdown of polyamines.[12]
The net effect of these actions is a depletion of the natural polyamines, which are crucial for the proliferation of cancer cells.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the anticancer activity of BAPEN-based polyamine analogues.
Caption: Signaling pathway of BAPEN analogues in cancer cells.
Experimental Protocol: Cytotoxicity Assay
To evaluate the anticancer potential of BAPEN-metal complexes, a cytotoxicity assay such as the MTT assay can be performed.
-
Cell Culture: Culture a human cancer cell line (e.g., a leukemia cell line such as CCRF-CEM) in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37 °C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a series of dilutions of the BAPEN-metal complex in the cell culture medium. Add the different concentrations of the complex to the wells containing the cells. Include a vehicle control (medium with the solvent used to dissolve the complex) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the complex relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and characterization of BAPEN-metal complexes.
Caption: General workflow for BAPEN-metal complex synthesis.
Conclusion
This compound has established itself as a significant polydentate ligand in coordination chemistry, capable of forming stable and structurally diverse complexes with a variety of metal ions. The straightforward synthesis of these complexes, coupled with their interesting spectroscopic and structural properties, makes them attractive targets for further investigation. The emerging role of BAPEN-based compounds as polyamine analogues in anticancer drug development highlights the potential for translating fundamental coordination chemistry into tangible therapeutic applications. This technical guide has provided a comprehensive overview of the core aspects of BAPEN chemistry, from synthesis to potential applications, and it is hoped that the detailed protocols and compiled data will serve as a valuable resource for researchers in this exciting and evolving field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Polyamine regulation of ornithine decarboxylase and its antizyme in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 5. TWI565686B - Preparation method of this compound - Google Patents [patents.google.com]
- 6. N,N'BIS(3-AMINOPROPYL) ETHYLENEDIAMINE [achilleschem.com]
- 7. This compound | 10563-26-5 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of ODC on polyamine metabolism, hormone levels, cell proliferation and apoptosis in goose ovarian granulosa cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of N,N'-Bis(3-aminopropyl)ethylenediamine via Cyanoethylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of N,N'-bis(3-aminopropyl)ethylenediamine, a versatile tetraamine compound with significant applications in the production of polymers, epoxy resins, adhesives, and as an intermediate in the synthesis of UV stabilizers and corrosion inhibitors.[1][2] The synthesis is a two-step process involving the cyanoethylation of ethylenediamine (EDA) with acrylonitrile to form the intermediate N,N'-bis(2-cyanoethyl)-1,2-ethanediamine (BCNEDA), followed by the catalytic hydrogenation of BCNEDA to yield the final product.[3][4] This protocol outlines the methodologies for both reactions, summarizes quantitative data from various synthetic approaches, and provides visualizations of the chemical pathway and experimental workflow.
Introduction
This compound is a linear tetra-amine characterized by a central ethylenediamine core with two 3-aminopropyl groups attached to the nitrogen atoms.[3] This structure imparts high reactivity, making it a valuable building block in chemical synthesis and materials science.[2] The most common industrial synthesis route involves a two-step process: the Michael addition of ethylenediamine to acrylonitrile (cyanoethylation), followed by the reduction of the resulting dinitrile.[3][4] Optimization of this process is crucial for maximizing yield and purity while minimizing byproducts.[3] Recent advancements have focused on catalyst systems, solvent choices, and reaction conditions to improve efficiency and economic viability, with modern optimized processes achieving yields as high as 99.49%.[3]
Chemical Reaction Pathway
The synthesis proceeds in two main stages as depicted below.
References
Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of N,N'-Bis(3-aminopropyl)ethylenediamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
N,N'-Bis(3-aminopropyl)ethylenediamine is a linear tetra-amine with significant applications in chemical synthesis.[1] Its structure, featuring a central ethylenediamine core with two 3-aminopropyl arms, provides multiple reactive primary and secondary amine sites.[1] This functionality makes it a valuable building block in the production of epoxy resins, adhesives, sealants, surfactants, corrosion inhibitors, and as a ligand in the formation of metal complexes.[2] In the pharmaceutical and drug development sector, it serves as an intermediate for various active pharmaceutical ingredients and as a component in bioconjugation processes.[2]
The industrial synthesis of this compound is typically a two-step process.[1] The first step involves the cyanoethylation of ethylenediamine with acrylonitrile to produce the intermediate, N,N'-Bis(cyanoethyl)ethylenediamine.[1] The subsequent and critical step is the catalytic hydrogenation of this dinitrile intermediate, which reduces the nitrile groups to primary amines, yielding the final product.[1] The efficiency and selectivity of this hydrogenation step are paramount for achieving high yields and purity of this compound.[1] Various catalyst systems have been employed for this reduction, with Raney-type catalysts being common.[1] Optimization of reaction parameters such as catalyst type, solvent, temperature, and pressure is crucial for maximizing the yield and economic viability of the process.[1]
Data Presentation: Comparison of Catalytic Hydrogenation Conditions
The following table summarizes quantitative data from various reported catalytic hydrogenation methods for the synthesis of this compound from N,N'-Bis(cyanoethyl)ethylenediamine.
| Catalyst System | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |
| Raney Nickel | Ethanol | Not Specified | Not Specified | 60 | [1][3] |
| Raney Nickel | Methanol / Liquid Ammonia | 55 - 65 | 3.5 - 4.5 MPa | 85.80 | [4] |
| Raney Nickel | Ethanol / Sodium Hydroxide | 60 - 70 | 1.5 - 2.0 MPa | 95.80 | [4] |
| Raney Cobalt / LiOH·H₂O | Isopropanol | 120 | 800 psi | 98.16 | [4] |
| Co-Mn-Al Catalyst / LiOH | Dipropylene Glycol / Water | 110 - 130 | 700 - 900 psi | 98.85 - 99.49 | [1][4] |
| Raney Nickel | 7 N Methanolic Ammonia | Not Specified | 50 psi | Nearly Quantitative | [5][6] |
Experimental Protocols
Provided below are detailed methodologies for key experiments in the synthesis of this compound.
Protocol 1: High-Yield Synthesis using a Co-Mn-Al Catalyst
This protocol is based on an optimized process demonstrating high yields.[1][4]
Materials:
-
N,N'-Bis(cyanoethyl)ethylenediamine (BCNEDA)
-
Co-Mn-Al catalyst
-
Lithium hydroxide (LiOH)
-
Dipropylene glycol (PM)
-
Deionized water
-
High-pressure reactor equipped with agitation and temperature control
Procedure:
-
Catalyst and Solvent Preparation: In a high-pressure reactor, prepare a mixture containing 1.00-2.00 wt% of the Co-Mn-Al catalyst relative to the weight of the BCNEDA reactant.
-
Reaction Medium: Add a mixed solvent of dipropylene glycol and water. The ether alcohol solution should constitute 29-35 wt% of the total reactant weight and is prepared by mixing 89-92 wt% dipropylene glycol with 8-11 wt% water.
-
Promoter Addition: Introduce lithium hydroxide (LiOH) as a promoter.
-
Reaction Conditions: Heat the reactor to a temperature range of 110-130°C and pressurize with hydrogen to 700-900 psi.
-
Reactant Addition: Gradually pump the N,N'-Bis(cyanoethyl)ethylenediamine into the reactor over a period of 3 hours under high-speed agitation.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 120°C. Monitor the conversion of BCNEDA to 100% using gas chromatography (GC).
-
Product Isolation: Once the reaction is complete, cool the reactor and release the pressure. The product, this compound, can be isolated and purified by distillation. The catalyst can be recovered for reuse.[1]
Protocol 2: Synthesis using Raney Nickel Catalyst in an Ethanolic System
This protocol describes a more traditional method using a Raney Nickel catalyst.[4]
Materials:
-
N,N'-Bis(cyanoethyl)ethylenediamine (BCNEDA) in an ethanol solution
-
Raney Nickel catalyst
-
Sodium hydroxide (NaOH)
-
Ethanol
-
High-pressure reactor
Procedure:
-
Catalyst Loading: Charge a 1000 mL high-pressure reactor with 25.0 g of Raney Nickel catalyst, 2.0 g of sodium hydroxide, and 20.0 g of ethanol.
-
Reactant Addition: At a constant temperature of 55°C and under a hydrogen pressure of 1.5 MPa, pump in 400 g of BCNEDA containing 118.383 g of ethanol.
-
Hydrogenation: After the BCNEDA addition is complete, continue the reaction at a temperature of 60-70°C and a hydrogen pressure of 1.5-2.0 MPa.
-
Reaction Monitoring: Monitor the conversion of BCNEDA to 100% completion using gas chromatography (GC).
-
Product Isolation: Upon completion, cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the Raney Nickel catalyst. The this compound can then be purified from the filtrate by distillation.
Mandatory Visualizations
Caption: Experimental workflow for the catalytic hydrogenation of N,N'-Bis(cyanoethyl)ethylenediamine.
Caption: Logical relationship of key parameters for optimizing synthesis.
References
- 1. This compound | 10563-26-5 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 4. TWI565686B - Preparation method of this compound - Google Patents [patents.google.com]
- 5. Preparation of N-alkylbis(3-aminopropyl)amines by the catalytic hydrogenation of N-alkylbis(cyanoethyl)amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: N,N'-Bis(3-aminopropyl)ethylenediamine as an Epoxy Curing Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N,N'-Bis(3-aminopropyl)ethylenediamine as a curing agent for epoxy resins. This document outlines its mechanism of action, typical formulations, curing schedules, and the resulting thermomechanical properties of the cured epoxy system. Detailed experimental protocols for characterization are also provided to aid in research and development.
Introduction
This compound is a tetrafunctional aliphatic amine that serves as a highly effective crosslinking agent for epoxy resins.[1][2] Its molecular structure, featuring four active amine hydrogens, allows for the formation of a dense, three-dimensional polymer network upon reaction with epoxy groups.[1] This high degree of crosslinking imparts superior mechanical strength, thermal stability, and chemical resistance to the cured epoxy thermoset, making it suitable for a wide range of high-performance applications, including coatings, adhesives, and composites.[2][3][4]
Curing Mechanism
The curing of an epoxy resin with this compound proceeds through a nucleophilic addition reaction. The primary and secondary amine groups of the curing agent attack the electrophilic carbon atoms of the epoxide rings in the epoxy resin. This ring-opening reaction results in the formation of hydroxyl groups and the creation of covalent bonds between the resin and the curing agent, leading to a highly crosslinked, rigid thermoset polymer.
Recommended Formulations and Curing Schedules
The optimal formulation and curing schedule depend on the specific epoxy resin used and the desired final properties. A common starting point is to use a stoichiometric ratio of the curing agent to the epoxy resin. The stoichiometric amount can be calculated based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.
Calculation of Stoichiometric Ratio:
Parts by weight of curing agent per 100 parts of resin (phr) = (AHEW / EEW) * 100
-
AHEW of this compound: 43.57 g/eq
-
Typical EEW of a standard Bisphenol A diglycidyl ether (DGEBA) resin: 182-192 g/eq
Table 1: Typical Formulation and Curing Schedules
| Parameter | Recommendation |
| Epoxy Resin | Standard Bisphenol A Diglycidyl Ether (DGEBA) |
| Curing Agent | This compound |
| Mixing Ratio (phr) | 23-24 (based on EEW of 185-190) |
| Initial Curing | 24 hours at room temperature (approx. 25°C) |
| Post-Curing | 2 hours at 100-120°C |
Note: The mixing ratio should be precisely calculated based on the certified EEW of the specific epoxy resin batch.
Performance Data
The following tables provide representative performance data for an epoxy system cured with an aliphatic amine. It is important to note that these are typical values and the actual properties of a system cured with this compound should be determined experimentally.
Table 2: Physical and Thermal Properties
| Property | Test Method | Typical Value |
| Appearance | Visual | Clear, amber solid |
| Gel Time (100g mass at 25°C) | ASTM D2471 | 30 - 45 minutes |
| Glass Transition Temperature (Tg) | ASTM E1356 (DSC) | 110 - 130 °C |
| Heat Deflection Temperature (HDT) | ASTM D648 | 100 - 120 °C |
Table 3: Mechanical Properties
| Property | Test Method | Typical Value |
| Tensile Strength | ASTM D638 | 70 - 85 MPa |
| Tensile Modulus | ASTM D638 | 2.8 - 3.5 GPa |
| Flexural Strength | ASTM D790 | 110 - 130 MPa |
| Flexural Modulus | ASTM D790 | 3.0 - 3.5 GPa |
Experimental Protocols
The following are detailed protocols for the characterization of epoxy resins cured with this compound.
5.1. Sample Preparation
-
Accurately weigh the epoxy resin and this compound in the calculated stoichiometric ratio into a clean, dry beaker.
-
Thoroughly mix the components for 5-10 minutes at room temperature until a homogeneous mixture is obtained.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Pour the mixture into appropriate molds for the required tests (e.g., dog-bone shapes for tensile testing, rectangular bars for flexural testing).
-
Cure the samples according to the desired curing schedule (e.g., 24 hours at room temperature followed by a post-cure at 120°C for 2 hours).
5.2. Differential Scanning Calorimetry (DSC) for Curing Profile and Glass Transition Temperature (Tg)
-
Instrument: A calibrated Differential Scanning Calorimeter.
-
Sample: 5-10 mg of the uncured resin-curing agent mixture in a sealed aluminum pan.
-
Reference: An empty sealed aluminum pan.
-
Procedure for Curing Profile:
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min.
-
Record the heat flow as a function of temperature. The exothermic peak represents the curing reaction.
-
-
Procedure for Tg Determination:
-
Use a cured sample (5-10 mg).
-
Equilibrate at 25°C.
-
Ramp to a temperature above the expected Tg (e.g., 180°C) at 10°C/min.
-
Cool the sample to 25°C.
-
Perform a second heating ramp from 25°C to 180°C at 10°C/min. The Tg is determined from the inflection point in the baseline of the second heating scan.
-
5.3. Thermogravimetric Analysis (TGA) for Thermal Stability
-
Instrument: A calibrated Thermogravimetric Analyzer.
-
Sample: 10-15 mg of the cured epoxy resin.
-
Atmosphere: Nitrogen or air, depending on the desired analysis (inert or oxidative degradation).
-
Procedure:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.
-
5.4. Mechanical Testing
-
Tensile Properties (ASTM D638): Use a universal testing machine to determine the tensile strength, modulus, and elongation at break of the cured dog-bone shaped specimens.
-
Flexural Properties (ASTM D790): Use a three-point bending setup on a universal testing machine to determine the flexural strength and modulus of the cured rectangular bar specimens.
Safety and Handling
This compound is a corrosive and toxic substance. Always handle it in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical attention. Refer to the Safety Data Sheet (SDS) for complete safety information.
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
References
Application of N,N'-Bis(3-aminopropyl)ethylenediamine in Nanoparticle Functionalization: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Bis(3-aminopropyl)ethylenediamine is a tetra-amine compound that serves as a versatile building block in the functionalization of nanoparticles. Its multiple primary and secondary amine groups make it an excellent candidate for the divergent synthesis of dendrimer-like coatings on nanoparticle surfaces. This high density of amine groups imparts a positive surface charge to the nanoparticles, which is crucial for their application in drug and gene delivery. The positively charged surface facilitates interaction with negatively charged cell membranes, enhancing cellular uptake. Furthermore, the primary amines on the periphery of the dendrimer structure provide reactive sites for the covalent attachment of therapeutic agents, targeting ligands, and imaging probes.
This document provides detailed protocols for the functionalization of silica and gold nanoparticles with this compound-based dendrons, along with methods for their characterization and application in drug and gene delivery.
Quantitative Data Summary
The following tables summarize typical quantitative data for nanoparticles functionalized with polyamine dendrimers. This data is representative of what can be expected when using this compound as a building block for dendrimer synthesis on nanoparticle surfaces.
Table 1: Physicochemical Properties of Dendrimer-Functionalized Nanoparticles
| Nanoparticle Type | Bare Nanoparticle Diameter (nm) | Functionalized Nanoparticle Diameter (nm) | Bare Nanoparticle Zeta Potential (mV) | Functionalized Nanoparticle Zeta Potential (mV) |
| Silica Nanoparticles | 100 - 150 | 120 - 180 | -15 to -30 | +20 to +40 |
| Gold Nanoparticles | 20 - 50 | 40 - 80 | -10 to -25 | +15 to +35 |
Table 2: Drug Loading and Gene Transfection Efficiency
| Nanoparticle System | Drug Loading Capacity (%) | Drug Encapsulation Efficiency (%) | Gene Transfection Efficiency (%) |
| Doxorubicin-loaded Dendrimer-Silica NPs | 10 - 15 | 80 - 95 | N/A |
| Plasmid DNA-loaded Dendrimer-Gold NPs | N/A | N/A | 30 - 50 |
| siRNA-loaded Dendrimer-Silica NPs | N/A | N/A | 40 - 60 |
Experimental Protocols
Protocol 1: Synthesis of this compound-Based Dendrimer-like Shell on Silica Nanoparticles
This protocol describes a divergent synthesis approach to create a dendrimer-like coating on silica nanoparticles using this compound.
Materials:
-
Silica nanoparticles (100 nm)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound
-
Methyl acrylate
-
Methanol (anhydrous)
-
Toluene (anhydrous)
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
Triethylamine
-
Ninhydrin reagent
Experimental Workflow:
Caption: Workflow for synthesizing a dendrimer-like shell on silica nanoparticles.
Procedure:
-
Amine Functionalization of Silica Nanoparticles (APTES coating):
-
Disperse 1 g of silica nanoparticles in 50 mL of anhydrous toluene in a round-bottom flask.
-
Sonicate for 15 minutes to ensure a uniform dispersion.
-
Add 2 mL of APTES to the suspension.
-
Reflux the mixture at 110°C for 24 hours under a nitrogen atmosphere with constant stirring.
-
Cool the reaction to room temperature.
-
Collect the amine-functionalized nanoparticles by centrifugation (8000 rpm, 15 min).
-
Wash the nanoparticles three times with toluene and twice with ethanol to remove unreacted APTES.
-
Dry the nanoparticles under vacuum.
-
-
First Generation (G1) Dendrimer Growth:
-
Michael Addition:
-
Disperse the amine-functionalized silica nanoparticles in 50 mL of anhydrous methanol.
-
Add a 20-fold molar excess of methyl acrylate.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Collect the nanoparticles by centrifugation and wash thoroughly with methanol to remove excess methyl acrylate.
-
-
Amidation:
-
Resuspend the ester-terminated nanoparticles in 50 mL of anhydrous methanol.
-
Add a 20-fold molar excess of this compound.
-
Stir the mixture at room temperature for 72 hours.
-
Collect the G1 dendrimer-functionalized nanoparticles by centrifugation.
-
Wash the nanoparticles extensively with methanol and PBS (pH 7.4) to remove excess reactants.
-
-
-
Higher Generation Dendrimer Growth:
-
Repeat the Michael addition and amidation steps to build subsequent dendrimer generations (G2, G3, etc.).
-
-
Characterization:
-
Confirm the presence of amine groups on the surface using the ninhydrin test.
-
Measure the hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS).
-
Characterize the morphology using Transmission Electron Microscopy (TEM).
-
Protocol 2: Functionalization of Gold Nanoparticles with a this compound-Based Dendron
This protocol involves the synthesis of a dendron with a thiol group at its focal point for attachment to a gold nanoparticle surface.
Materials:
-
Citrate-stabilized gold nanoparticles (20 nm)
-
This compound
-
Methyl acrylate
-
3-Mercaptopropionic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Methanol (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Ethanol
-
Deionized water
Experimental Workflow:
Caption: Workflow for functionalizing gold nanoparticles with a thiol-terminated dendron.
Procedure:
-
Synthesis of Thiol-Terminated Dendron:
-
Follow the procedure for dendrimer growth (Protocol 1, step 2) in solution (without nanoparticles) to synthesize the desired generation of the dendron.
-
Activate the carboxyl group of 3-mercaptopropionic acid with DCC and NHS in anhydrous DMF.
-
React the activated mercaptopropionic acid with the core amine groups of the synthesized dendron.
-
Purify the resulting thiol-terminated dendron by column chromatography.
-
-
Functionalization of Gold Nanoparticles:
-
Add the purified thiol-dendron to an aqueous solution of citrate-stabilized gold nanoparticles.
-
Stir the mixture at room temperature for 24 hours to allow for ligand exchange.
-
Purify the dendron-functionalized gold nanoparticles by repeated centrifugation and resuspension in deionized water to remove unbound dendrons and displaced citrate.
-
-
Characterization:
-
Confirm functionalization using UV-Vis spectroscopy (monitoring the surface plasmon resonance peak).
-
Measure the hydrodynamic diameter and zeta potential using DLS.
-
Characterize the morphology using TEM.
-
Signaling Pathways and Cellular Uptake
The high density of primary and secondary amines in the dendrimer shell of the functionalized nanoparticles plays a crucial role in their cellular uptake and subsequent endosomal escape, primarily through the "proton sponge" effect.
Caption: The "proton sponge" effect facilitating endosomal escape.
Mechanism of Cellular Uptake and Endosomal Escape:
-
Electrostatic Interaction and Endocytosis: The positively charged surface of the dendrimer-functionalized nanoparticles interacts with the negatively charged proteoglycans on the cell surface, promoting cellular uptake via endocytosis.[1]
-
The Proton Sponge Effect: Once inside the acidic environment of the endosome, the numerous amine groups within the dendrimer structure become protonated.[1] This buffering capacity leads to an influx of protons (H+) and chloride ions (Cl-) into the endosome to maintain charge neutrality.
-
Endosomal Rupture and Cargo Release: The continuous influx of ions results in osmotic swelling and eventual rupture of the endosomal membrane, releasing the nanoparticle and its therapeutic cargo into the cytoplasm before it can be degraded by lysosomal enzymes.[1] This is a critical step for the efficacy of both drug and gene delivery.
Conclusion
Functionalization of nanoparticles with dendrimer-like structures using this compound provides a robust platform for the development of advanced drug and gene delivery systems. The high density of amine groups enhances cellular uptake and facilitates endosomal escape, while the peripheral amines offer versatile points for conjugation of various bioactive molecules. The protocols and data presented here provide a foundation for researchers to design and characterize these promising nanocarriers for a wide range of biomedical applications.
References
Application Notes and Protocols for N,N'-Bis(3-aminopropyl)ethylenediamine (BAPEDA) in CO2 Capture Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of N,N'-Bis(3-aminopropyl)ethylenediamine (BAPEDA), a promising polyamine, for carbon dioxide (CO2) capture. This document outlines the theoretical background, experimental protocols, and performance data, drawing parallels from structurally similar amines where direct data for BAPEDA is limited.
Introduction to BAPEDA for CO2 Capture
This compound (BAPEDA) is a linear polyamine with four amine groups (two primary and two secondary), making it a molecule of significant interest for CO2 capture applications. The multiple amine sites offer a high theoretical CO2 loading capacity. The primary and secondary amines react readily with CO2 through the formation of carbamates, a well-established mechanism in amine-based CO2 scrubbing.[1] The high reactivity of these amine groups suggests favorable absorption kinetics.
The primary reactions involved in CO2 capture by primary and secondary amines are carbamate formation and bicarbonate formation.[1]
-
Carbamate Formation: CO₂ + 2 RNH₂ ⇌ RNHCOO⁻ + RNH₃⁺[1]
-
Bicarbonate Formation: CO₂ + RNH₂ + H₂O ⇌ HCO₃⁻ + RNH₃⁺[1]
Tertiary amines, on the other hand, primarily facilitate the formation of bicarbonates.[1] The presence of both primary and secondary amines in BAPEDA's structure allows for rapid CO2 absorption.
Quantitative Data Summary
| Parameter | Value (for DPTA as an analogue) | Solvent System | Temperature (°C) | Pressure (kPa) | Reference |
| CO2 Loading Capacity | ~0.7 mol CO2 / mol amine | Aqueous solution with MEA | Not Specified | Not Specified | [2] |
| **Absorption Kinetics (k₂) ** | 59,816 m³ kmol⁻¹ s⁻¹ | Aqueous solution | 40 | Not Specified | [2] |
Note: The CO2 loading capacity of polyamines can be influenced by the formation of dicarbamates and the steric hindrance around the amine groups. The data presented for DPTA suggests a high affinity and reactivity towards CO2.[2] Further experimental validation is required to establish the precise performance of BAPEDA.
Experimental Protocols
The following protocols are generalized methodologies for evaluating the CO2 capture performance of BAPEDA in a laboratory setting. These are based on standard procedures for amine scrubbing and can be adapted to specific research needs.
Protocol for CO2 Absorption/Desorption Screening
This protocol is designed for the initial screening of BAPEDA's CO2 absorption and regeneration performance using a simple gas bubbling setup.
Materials and Equipment:
-
This compound (BAPEDA), ≥98% purity
-
Deionized water
-
CO2 gas cylinder (high purity)
-
N2 gas cylinder (high purity)
-
Gas washing bottles (250 mL)
-
Mass flow controllers
-
Magnetic stirrer with heating plate
-
pH meter and probe
-
Thermometer or thermocouple
-
Condenser
-
Cold trap
Procedure:
-
Solvent Preparation: Prepare aqueous solutions of BAPEDA at desired weight percentages (e.g., 10, 20, 30 wt%) in deionized water.
-
Absorption Setup:
-
Place a known volume (e.g., 100 mL) of the BAPEDA solution into a gas washing bottle equipped with a magnetic stir bar.
-
Immerse the bottle in a water bath to maintain a constant temperature (e.g., 40 °C).
-
Connect the gas inlet of the washing bottle to a mass flow controller delivering a gas mixture of known CO2 concentration (e.g., 15% CO2 in N2) at a specific flow rate (e.g., 200 mL/min).
-
Connect the gas outlet to a flow meter and a CO2 analyzer or a gas chromatograph to measure the CO2 concentration in the outlet gas.
-
-
Absorption Process:
-
Start stirring the BAPEDA solution.
-
Introduce the CO2/N2 gas mixture into the solution and record the outlet CO2 concentration over time until it stabilizes (indicating saturation).
-
Periodically, small liquid samples can be taken to determine the CO2 loading.
-
-
Desorption (Regeneration) Process:
-
Stop the CO2/N2 gas flow.
-
Heat the saturated BAPEDA solution to a desired regeneration temperature (e.g., 80-120 °C) while purging with N2 gas.[3]
-
Pass the outlet gas through a condenser and a cold trap to remove any evaporated water or amine before it reaches the CO2 analyzer.
-
Monitor the CO2 concentration in the outlet gas until it returns to baseline, indicating the completion of regeneration.
-
-
Data Analysis:
-
Calculate the CO2 absorption capacity (mol CO2 / mol amine) based on the amount of CO2 absorbed at saturation.
-
Determine the initial absorption rate from the slope of the CO2 absorbed versus time curve.
-
Evaluate the regeneration efficiency by comparing the amount of CO2 desorbed to the amount absorbed.
-
Protocol for Vapor-Liquid Equilibrium (VLE) Measurement
This protocol is for determining the equilibrium solubility of CO2 in aqueous BAPEDA solutions at various partial pressures and temperatures.
Materials and Equipment:
-
High-pressure equilibrium cell or reactor equipped with pressure and temperature sensors.
-
Vacuum pump.
-
High-precision pressure transducer.
-
Temperature-controlled bath.
-
Stirring mechanism.
-
Gas chromatograph (GC) for gas phase analysis.
-
Titration setup for liquid phase analysis (to determine CO2 loading).
Procedure:
-
System Preparation:
-
Evacuate the equilibrium cell to remove any residual gases.
-
Introduce a precise amount of the prepared BAPEDA solution into the cell.
-
-
Equilibration:
-
Bring the cell to the desired experimental temperature using the temperature-controlled bath.
-
Introduce a known amount of CO2 into the cell, causing the pressure to rise.
-
Stir the solution vigorously to ensure good gas-liquid contact and allow the system to reach equilibrium (i.e., when the pressure and temperature remain constant).
-
-
Data Collection:
-
Record the final equilibrium pressure and temperature.
-
Carefully withdraw a sample from the liquid phase and analyze it for CO2 loading using a suitable titration method.
-
Analyze a sample from the gas phase using a GC to determine the partial pressure of CO2.
-
-
Repeat: Repeat the procedure for different CO2 partial pressures and temperatures to construct the VLE curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of CO2 capture and regeneration using BAPEDA.
Caption: Workflow for evaluating BAPEDA's CO2 capture performance.
Concluding Remarks
This compound (BAPEDA) presents a promising structure for efficient CO2 capture due to its multiple amine functionalities. The provided protocols offer a foundational approach for researchers to systematically evaluate its performance, including absorption capacity, kinetics, and cyclic stability. While direct performance data for BAPEDA is still emerging, insights from analogous polyamines like DPTA suggest a high potential for this solvent in industrial CO2 capture applications. Further research is essential to fully characterize BAPEDA and optimize its application in various CO2 capture scenarios.
References
The Pivotal Role of N,N'-Bis(3-aminopropyl)ethylenediamine in the Synthesis of Advanced Corrosion Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
N,N'-Bis(3-aminopropyl)ethylenediamine is a versatile tetra-amine that serves as a crucial building block in the synthesis of various high-performance corrosion inhibitors.[1][2] Its unique molecular structure, featuring four nitrogen-containing functional groups, provides multiple active centers for derivatization, leading to the creation of potent corrosion inhibitors with enhanced efficacy.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of corrosion inhibitors derived from this compound, with a particular focus on Schiff base derivatives.
Application Notes
This compound is primarily used as a precursor for the synthesis of Schiff base corrosion inhibitors. Schiff bases, characterized by the azomethine (-C=N-) functional group, are formed through the condensation reaction between a primary amine and an aldehyde or ketone.[3] The resulting Schiff base molecules exhibit excellent corrosion inhibition properties due to the presence of heteroatoms (nitrogen) and π-electrons in their structure, which facilitate their adsorption onto metal surfaces.[3] This adsorption forms a protective film that isolates the metal from the corrosive environment, thereby mitigating the corrosion process.[3]
The derivatization of this compound into a bis-Schiff base (containing two azomethine groups) significantly enhances its corrosion inhibition efficiency. The multiple adsorption sites on a single molecule lead to a more stable and dense protective layer on the metal surface. The properties of the resulting inhibitor can be fine-tuned by selecting different aldehydes for the condensation reaction, allowing for the development of inhibitors tailored for specific applications and corrosive environments.
Synthesis of a Bis-Schiff Base Corrosion Inhibitor
This section outlines a general protocol for the synthesis of a bis-Schiff base corrosion inhibitor from this compound and an appropriate aldehyde.
Protocol 1: Synthesis of a Bis-Schiff Base from this compound
1. Materials:
-
This compound
-
Aldehyde (e.g., salicylaldehyde, vanillin, cinnamaldehyde)[4]
-
Methanol (or another suitable solvent)[4]
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Rotary evaporator
2. Procedure:
-
Dissolve a specific molar quantity of the chosen aldehyde in methanol inside the round-bottom flask.
-
With constant stirring, add a stoichiometric amount of this compound dropwise to the aldehyde solution. The molar ratio of this compound to aldehyde should be 1:2 to ensure the formation of the bis-Schiff base.
-
Attach the reflux condenser and heat the mixture to reflux for a specified period (typically several hours).[4]
-
After the reaction is complete, remove the solvent using a rotary evaporator.
-
The resulting product, the bis-Schiff base, can be further purified if necessary, for example, by recrystallization.
Evaluation of Corrosion Inhibition Performance
The effectiveness of the synthesized corrosion inhibitors is typically evaluated using electrochemical techniques, such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). These methods provide quantitative data on the inhibitor's ability to protect a metal surface in a corrosive environment.
Protocol 2: Potentiodynamic Polarization (PDP) Measurements
1. Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode: mild steel, counter electrode: platinum, reference electrode: saturated calomel electrode - SCE)
-
Corrosive medium (e.g., 1 M HCl solution)
-
Synthesized corrosion inhibitor
-
Polishing paper and materials for electrode preparation
2. Procedure:
-
Prepare the working electrode (mild steel) by abrading it with successively finer grades of emery paper, followed by washing with distilled water and acetone, and then drying.
-
Assemble the three-electrode cell with the prepared working electrode, platinum counter electrode, and SCE reference electrode.
-
Fill the cell with the corrosive medium (e.g., 1 M HCl) containing a specific concentration of the synthesized inhibitor. A blank solution without the inhibitor should also be tested for comparison.
-
Allow the system to stabilize by immersing the working electrode in the solution for a set period (e.g., 30-60 minutes) to reach a stable open circuit potential (OCP).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Analyze the resulting polarization curve (Tafel plot) to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).
-
Calculate the inhibition efficiency (η%) using the following equation: η% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] * 100
Protocol 3: Electrochemical Impedance Spectroscopy (EIS)
1. Materials and Equipment:
-
Same as for PDP measurements, with the addition of a frequency response analyzer (usually integrated into modern potentiostats).
2. Procedure:
-
Follow steps 1-4 of the PDP protocol to prepare the electrode and stabilize the system at the OCP.
-
Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Model the impedance data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency (η%) using the following equation: η% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] * 100
Quantitative Data Summary
The following tables summarize the corrosion inhibition performance of various bis-Schiff base inhibitors, demonstrating the typical data obtained from PDP and EIS experiments.
Table 1: Potentiodynamic Polarization Data for Bis-Schiff Base Inhibitors in 1 M HCl
| Inhibitor Concentration | Ecorr (mV vs SCE) | icorr (μA/cm²) | βa (mV/dec) | βc (mV/dec) | η% | Reference |
| Blank | -475 | 1150 | 75 | -120 | - | [5] |
| CBS 50 mg/L | -480 | 150 | 70 | -115 | 86.96 | [5] |
| CBS 150 mg/L | -485 | 65 | 68 | -110 | 94.36 | [5] |
| BS8 0.5 mM | - | 23.4 | - | - | 98 |
CBS: Cysteine-glutaraldehyde bis-Schiff base; BS8: A specific bis-Schiff base inhibitor.
Table 2: Electrochemical Impedance Spectroscopy Data for Bis-Schiff Base Inhibitors in 1 M HCl
| Inhibitor Concentration | Rct (Ω·cm²) | Cdl (μF/cm²) | η% | Reference |
| Blank | 45 | 150 | - | [5] |
| CBS 50 mg/L | 350 | 50 | 87.14 | [5] |
| CBS 150 mg/L | 800 | 30 | 94.38 | [5] |
| DHBP 2x10⁻³ M | 1050 | - | 94 |
CBS: Cysteine-glutaraldehyde bis-Schiff base; DHBP: N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)-1,3-Propandiimine.
These data clearly indicate that as the concentration of the bis-Schiff base inhibitor increases, the corrosion current density (icorr) decreases, while the charge transfer resistance (Rct) increases, leading to a significant rise in inhibition efficiency (η%). This demonstrates the effective protective action of these compounds, which are readily synthesized from precursors like this compound.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Integrated Experimental and Computational Study of a Novel Schiff Base (E)‑N‑(1-Methylpyrrolidin-2-ylidene)-3-morpholinopropan-1-amine as a Potent Inhibitor for Low-Carbon Steel Corrosion in Sulfuric Acid Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jme.aspur.rs [jme.aspur.rs]
- 4. srv15-bcrec.in [srv15-bcrec.in]
- 5. upubscience.com [upubscience.com]
Application Notes and Protocols: N,N'-Bis(3-aminopropyl)ethylenediamine as a Precursor for Surfactant Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of surfactants derived from N,N'-Bis(3-aminopropyl)ethylenediamine. This polyamine serves as a versatile precursor for the creation of cationic and Gemini surfactants with a range of tunable properties. The following sections detail a general synthetic protocol, present key performance data, and discuss the mechanistic aspects of their application, particularly in antimicrobial contexts.
Introduction
This compound is a linear tetra-amine that provides multiple reactive sites for chemical modification, making it an excellent building block for complex surfactant architectures.[1] Its structure allows for the synthesis of multi-headed cationic surfactants, such as Gemini surfactants, which consist of two hydrophobic tails and two hydrophilic head groups linked by a spacer.[2] These types of surfactants often exhibit superior properties compared to their single-headed counterparts, including lower critical micelle concentrations (CMC) and greater efficiency in reducing surface tension.[2] The primary synthetic route to convert this compound into a cationic surfactant is through the quaternization of its amine groups with alkyl halides.[3]
Synthesis of Bis-Quaternary Ammonium Gemini Surfactants
This section outlines a general protocol for the synthesis of a bis-quaternary ammonium Gemini surfactant from this compound. The procedure involves the alkylation and subsequent quaternization of the amine groups.
Experimental Protocol: Synthesis of N,N,N',N'-Tetramethyl-N,N'-bis(dodecyl)-N,N'-bis(3-aminopropyl)ethylenediamine Dichloride
This protocol is a representative example and may require optimization for specific alkyl chain lengths and counter-ions.
Materials:
-
This compound
-
1-Bromododecane (Dodecyl bromide)
-
Methyl iodide
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Alkylation of Secondary Amines:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and anhydrous potassium carbonate (2.2 equivalents) in anhydrous acetonitrile.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1-bromododecane (2.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude N,N'-bis(dodecyl)-N,N'-bis(3-aminopropyl)ethylenediamine.
-
-
Quaternization of Tertiary Amines:
-
Dissolve the crude product from the previous step in ethanol in a round-bottom flask.
-
Add an excess of methyl iodide (e.g., 4-5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the formation of the quaternary ammonium salt, which may precipitate out of the solution.
-
After the reaction is complete, the solvent can be removed under reduced pressure. The resulting solid can be washed with a non-polar solvent like diethyl ether to remove any unreacted starting materials and then dried under vacuum.
-
Characterization:
The structure and purity of the synthesized surfactant should be confirmed using standard analytical techniques such as:
-
¹H NMR and ¹³C NMR spectroscopy
-
Fourier-Transform Infrared (FTIR) spectroscopy
-
Mass Spectrometry
Quantitative Data on Surfactant Properties
| Surfactant Property | Typical Value Range for C12-C16 Alkyl Chains | Method of Determination |
| Critical Micelle Concentration (CMC) | 10⁻⁴ to 10⁻⁶ mol/L | Surface Tensiometry, Conductivity |
| Surface Tension at CMC (γCMC) | 25 to 35 mN/m | Surface Tensiometry |
| Minimum Area per Molecule (Amin) | 50 to 80 Ų | Gibbs Adsorption Isotherm |
| Standard Free Energy of Micellization (ΔGmic) | -25 to -40 kJ/mol | Calculation from CMC data |
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of bis-quaternary ammonium Gemini surfactants from this compound.
Caption: General workflow for the synthesis of a Gemini surfactant.
Mechanism of Action: Antimicrobial Activity
Cationic surfactants, including those derived from this compound, are known for their antimicrobial properties. Their mechanism of action is primarily based on the disruption of microbial cell membranes.
The positively charged quaternary ammonium head groups of the surfactant molecules are attracted to the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[4] This initial electrostatic interaction facilitates the insertion of the hydrophobic alkyl tails into the lipid bilayer of the cell membrane.
This insertion disrupts the membrane's integrity, leading to increased permeability, leakage of essential intracellular components (such as ions, metabolites, and nucleic acids), and ultimately, cell death.[5] The multicationic nature of Gemini surfactants can enhance this activity due to a stronger interaction with the cell surface.
The following diagram illustrates the proposed mechanism of antimicrobial action.
References
- 1. This compound | 10563-26-5 | Benchchem [benchchem.com]
- 2. Poly(Oxyethylene)-Amidoamine Based Gemini Cationic Surfactants for Oilfield Applications: Effect of Hydrophilicity of Spacer Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Antimicrobial Properties of Monomeric and Dimeric Catanionic Surfactant System | MDPI [mdpi.com]
- 5. Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N'-Bis(3-aminopropyl)ethylenediamine in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Bis(3-aminopropyl)ethylenediamine is a versatile, tetrafunctional primary amine that serves as a valuable tool in bioconjugation and drug delivery.[1][2][3][4] Its linear structure and the presence of four primary amine groups allow for its use as a crosslinking agent or a spacer to conjugate biomolecules.[1][3][4] This document provides detailed protocols for utilizing this compound in bioconjugation, focusing on the conjugation to carboxyl groups on proteins, a common strategy in the development of antibody-drug conjugates, targeted therapies, and diagnostic agents.
The primary amines of this compound can readily react with activated carboxyl groups (e.g., on aspartic acid or glutamic acid residues of a protein) to form stable amide bonds.[5][6][7] This reaction is typically mediated by a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to enhance efficiency and stability of the reactive intermediate.[7][8]
Data Presentation
Table 1: Recommended Molar Ratios for Protein-Linker Conjugation
| Reactant | Molar Excess over Protein | Purpose |
| EDC | 10 - 50-fold | Activation of carboxyl groups on the protein. |
| NHS/Sulfo-NHS | 5 - 20-fold | Stabilization of the active ester intermediate. |
| This compound | 10 - 100-fold | To act as a linker, ensuring efficient conjugation to the activated protein. |
Table 2: Typical Reaction Conditions for Bioconjugation
| Parameter | Condition | Rationale |
| Activation Step | ||
| pH | 4.5 - 6.0 | Optimal pH for EDC-mediated activation of carboxyl groups. |
| Temperature | Room Temperature | Sufficient for the activation reaction. |
| Duration | 15 - 30 minutes | Adequate time for the formation of the NHS-ester intermediate. |
| Conjugation Step | ||
| pH | 7.2 - 8.0 | Optimal pH for the reaction of primary amines with the NHS-ester. |
| Temperature | Room Temperature or 4°C | Room temperature for faster reaction, 4°C for overnight reactions to minimize protein degradation. |
| Duration | 2 hours to overnight | Depends on the reactivity of the protein and desired degree of conjugation. |
| Quenching | ||
| Quenching Agent | Tris or Glycine | To stop the reaction by consuming unreacted NHS-esters. |
| Final Concentration | 20 - 50 mM | Sufficient to effectively quench the reaction. |
Experimental Protocols
Protocol 1: Two-Step Conjugation of this compound to a Protein
This protocol describes the conjugation of this compound to a protein containing accessible carboxyl groups using EDC/NHS chemistry. This two-step process minimizes protein-protein cross-linking.
Materials:
-
Protein of interest (e.g., antibody, enzyme)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
-
Reaction tubes
-
Spectrophotometer
Procedure:
-
Protein Preparation:
-
Dissolve the protein in Activation Buffer to a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Activation Buffer using dialysis or a desalting column.
-
-
Activation of Protein Carboxyl Groups:
-
Add a 20-fold molar excess of EDC and a 10-fold molar excess of NHS (or Sulfo-NHS) to the protein solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Activation Reagents:
-
Immediately after activation, remove excess EDC and NHS by passing the solution through a desalting column pre-equilibrated with Conjugation Buffer. Collect the protein-containing fractions.
-
-
Conjugation with this compound:
-
Dissolve this compound in Conjugation Buffer.
-
Add a 50-fold molar excess of the this compound solution to the activated protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Characterization of the Conjugate:
-
Protein Concentration: Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).
-
Degree of Labeling: The number of linker molecules per protein can be estimated using various techniques such as MALDI-TOF mass spectrometry or by conjugating a fluorescently labeled molecule to the free amine of the linker and measuring the absorbance.[12][13]
-
Functional Activity: Assess the biological activity of the protein conjugate to ensure that the conjugation process has not significantly impacted its function.
-
Mandatory Visualization
Caption: Workflow for the two-step bioconjugation of a protein.
Caption: Reaction mechanism for EDC/NHS mediated amine coupling.
Caption: Decision process for bioconjugation using the specified linker.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. N,N'BIS(3-AMINOPROPYL) ETHYLENEDIAMINE [achilleschem.com]
- 4. explore.azelis.com [explore.azelis.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. EDC Protein Crosslinker for Coupling Amine and Carboxyl groups [gbiosciences.com]
- 9. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. What is the most effective way to purify proteins? | AAT Bioquest [aatbio.com]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmafocusamerica.com [pharmafocusamerica.com]
Application Notes and Protocols for Amine-Based Crosslinkers in Hydrogel Synthesis: A Focus on N,N'-Bis(3-aminopropyl)ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids, making them ideal materials for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing.[1][2] The physical and chemical properties of hydrogels are largely determined by the polymer backbone and the type and density of the crosslinks within the polymer network.[3] Chemical crosslinking, which involves the formation of stable covalent bonds, offers precise control over the hydrogel's mechanical strength, swelling behavior, and degradation rate.[4]
N,N'-Bis(3-aminopropyl)ethylenediamine (BAPED) is a tetrafunctional polyamine with four primary amine groups, making it a potent crosslinking agent.[5] Its structure allows for the formation of highly crosslinked polymer networks, which can impart superior thermal and mechanical properties.[5][6] While extensively used in epoxy and polyamide systems, its application in hydrogel synthesis is not as widely documented. However, the fundamental principles of amine-based crosslinking can be applied to predict its behavior and utility in creating robust hydrogels.
These application notes provide a comprehensive overview of the use of polyamine crosslinkers, with a theoretical focus on BAPED, for the synthesis of hydrogels. We present a general protocol using a diamine crosslinker as a well-documented model system and discuss how a multifunctional crosslinker like BAPED could be employed to achieve hydrogels with enhanced properties.
Principle of Amine-Based Crosslinking
Amine groups are effective nucleophiles and can react with various functional groups on polymer backbones to form stable covalent bonds. Common reactions for hydrogel crosslinking involving amines include:
-
Amide bond formation: Primary amines react with activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) to form stable amide bonds. This is a widely used strategy for crosslinking polymers like hyaluronic acid and poly(ethylene glycol) (PEG).
-
Michael-type addition: Amines can react with polymers containing α,β-unsaturated carbonyl groups (e.g., acrylates, vinyl sulfones) through a Michael-type addition reaction.
The tetra-functional nature of BAPED allows it to react with up to four polymer chains, creating a dense and highly crosslinked hydrogel network. This high crosslinking density is expected to result in hydrogels with increased mechanical strength and a lower swelling ratio compared to those crosslinked with diamines.
Experimental Protocols
Protocol 1: Synthesis of a PEG-Based Hydrogel using an Amine Crosslinker
This protocol details the crosslinking of a 4-Arm PEG-Succinimidyl Carboxymethyl Ester (PEG-SCM, an NHS ester) with a diamine linker.
Materials:
-
4-Arm PEG-Succinimidyl Carboxymethyl Ester (PEG-SCM) (10 kDa)
-
Diamino-PEG (2 kDa) or this compound (BAPED)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, nuclease-free water
Procedure:
-
Preparation of Precursor Solutions:
-
Prepare a 10% (w/v) solution of 4-Arm PEG-SCM in sterile, nuclease-free water.
-
Prepare a 10% (w/v) solution of the diamine crosslinker (or BAPED) in PBS (pH 7.4). Note: The molar ratio of NHS ester to amine groups should be optimized based on the desired crosslinking density. For BAPED, a lower molar concentration will be needed compared to a diamine to achieve a similar degree of crosslinking due to its higher functionality.
-
-
Hydrogel Formation:
-
In a sterile microcentrifuge tube, mix the 4-Arm PEG-SCM solution and the crosslinker solution in a 1:1 volume ratio.
-
Vortex the solution for 5-10 seconds to ensure thorough mixing.
-
Pipette the solution into a mold of the desired shape and size.
-
Allow the hydrogel to crosslink at 37°C for 30 minutes, or until gelation is complete. Gelation can be confirmed by inverting the mold.
-
-
Washing and Equilibration:
-
Gently remove the hydrogel from the mold and place it in a beaker containing sterile PBS.
-
Wash the hydrogel with PBS for 24 hours, changing the PBS every 8 hours, to remove any unreacted components.
-
The hydrogel is now ready for characterization or use in cell culture or drug delivery studies.
-
Characterization of Hydrogels
The physical and chemical properties of the synthesized hydrogels should be characterized to ensure they meet the requirements of the intended application.
Swelling Behavior
The swelling ratio is a measure of the hydrogel's ability to absorb and retain water. It is influenced by the crosslinking density, with higher crosslinking leading to a lower swelling ratio.[3]
Protocol for Swelling Ratio Measurement:
-
Immerse a pre-weighed, lyophilized hydrogel sample (Wd) in deionized water or PBS at 37°C.
-
At predetermined time intervals, remove the hydrogel, gently blot the surface with a lint-free wipe to remove excess water, and weigh it (Ws).
-
Continue until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
The swelling ratio (SR) is calculated using the following formula: SR (%) = [(Ws - Wd) / Wd] x 100
Mechanical Properties
The mechanical properties of a hydrogel, such as its compressive modulus and viscoelasticity, are crucial for its performance, especially in load-bearing applications like tissue engineering.[7] These properties are highly dependent on the crosslinking density.
Protocol for Mechanical Testing (Compression):
-
Prepare cylindrical hydrogel samples using an appropriate mold and allow them to reach equilibrium swelling in PBS.
-
Perform uniaxial compression testing using a mechanical tester.
-
Apply a compressive load at a constant strain rate (e.g., 1 mm/min).
-
The compressive modulus can be calculated from the linear region of the stress-strain curve.
Quantitative Data Summary
The following tables summarize representative data for hydrogels synthesized using amine-reactive crosslinking strategies. This data illustrates the influence of the crosslinker and polymer concentration on the hydrogel's properties.
Table 1: Swelling Ratios of Various Crosslinked Hydrogels
| Polymer | Crosslinker | Crosslinker Concentration | Swelling Ratio (%) | Reference |
| Gelatin | EDC/NHS | Low | >150% | [8] |
| Gelatin | EDC/NHS | High | Reduced swelling | [8] |
| Hyaluronic Acid | EDC | Varied | Decreased with increased crosslinking | [9] |
| HEMA | TEGDMA | Varied | Dependent on crosslinking density | [10] |
Table 2: Mechanical Properties of Amine-Crosslinked Hydrogels
| Polymer | Crosslinker | Property Measured | Value | Reference |
| PEG | Diamine | Gel Strength (Storage Modulus) | 350-1500 Pa | [11] |
| Hyaluronic Acid | EDC | Tensile Stress | Increased after crosslinking | [9] |
| Gelatin | EDC/NHS | Rigidity and Thermal Stability | Improved with crosslinking | [8] |
Table 3: Drug Release Characteristics from Crosslinked Hydrogels
| Polymer | Crosslinker | Drug | Release Profile | Reference |
| PEG-Diamine | Genipin | PEG-genipin | Greatest release in first 24h | [12] |
| HEMA | TEGDMA | Timolol Maleate | Dependent on crosslinking density | [10] |
Visualizations
Experimental Workflow
Caption: Workflow for amine-crosslinked hydrogel synthesis.
Crosslinking Mechanism
References
- 1. Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogels: Properties and Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. N,N'BIS(3-AMINOPROPYL) ETHYLENEDIAMINE [achilleschem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Carbodiimide cross-linked hyaluronic acid hydrogels as cell sheet delivery vehicles: characterization and interaction with corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Biodegradable poly(ethylene glycol) hydrogels crosslinked with genipin for tissue engineering applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antioxidant Synthesis Using N,N'-Bis(3-aminopropyl)ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of novel antioxidants using N,N'-Bis(3-aminopropyl)ethylenediamine as a key intermediate. The protocols detailed below are intended to guide researchers in the development of new antioxidant compounds, particularly Schiff base derivatives, and to provide standardized methods for assessing their efficacy.
Introduction
This compound is a versatile tetraamine that serves as an excellent building block for the synthesis of various functional molecules.[1][2] Its multiple nucleophilic nitrogen centers allow for the facile creation of derivatives, such as Schiff bases, which have garnered significant interest for their potential antioxidant properties.[1] Antioxidants are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The Schiff bases derived from this compound, particularly those incorporating phenolic moieties, are promising candidates for novel antioxidant development due to their ability to scavenge free radicals.
Synthesis of a Novel Schiff Base Antioxidant
A notable example of an antioxidant synthesized from this compound is the Schiff base formed with salicylaldehyde. This reaction creates a molecule with multiple sites for radical scavenging.
Experimental Protocol: Synthesis of N,N'-Bis(salicylidene)-N,N'-bis(3-aminopropyl)ethylenediamine
This protocol is based on established methods for Schiff base synthesis from diamines and salicylaldehyde.[3][4][5]
Materials:
-
This compound
-
Salicylaldehyde
-
Methanol or Ethanol (absolute)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve a specific molar equivalent of salicylaldehyde in absolute ethanol or methanol.
-
To this solution, slowly add a solution of this compound (typically in a 2:1 molar ratio of aldehyde to diamine) in the same solvent while stirring.
-
The reaction mixture is then refluxed with continuous stirring for a period of 2 to 4 hours.[5]
-
After refluxing, the reaction mixture is allowed to cool to room temperature.
-
The flask is then placed in an ice bath to facilitate the precipitation of the Schiff base product.[3]
-
The resulting precipitate is collected by vacuum filtration and washed with cold solvent (ethanol or methanol) to remove any unreacted starting materials.
-
The purified product is then dried, for instance, in a desiccator under vacuum over silica gel.
Characterization:
The synthesized Schiff base should be characterized using standard analytical techniques such as:
-
FT-IR Spectroscopy: To confirm the formation of the imine (C=N) bond, typically observed as a strong absorption band, and the disappearance of the primary amine (N-H) and aldehyde (C=O) stretching bands of the starting materials.
-
¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the final product.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
Evaluation of Antioxidant Activity
The antioxidant capacity of the synthesized Schiff base can be effectively evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This method is widely used due to its simplicity and reliability.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol is a standard method for determining the free radical scavenging activity of novel compounds.[6][7]
Materials:
-
Synthesized Schiff base antioxidant
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
UV-Vis Spectrophotometer
-
Ascorbic acid (as a standard antioxidant)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.4 mM).
-
Preparation of sample solutions: Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., methanol or DMSO) and create a series of dilutions to obtain different concentrations (e.g., 100, 200, 300, 400, and 500 µg/mL).[6]
-
Reaction: To a specific volume of the DPPH solution (e.g., 1 mL), add a specific volume of each sample dilution (e.g., 1 mL).[6] A control sample is prepared by mixing the DPPH solution with the solvent used for the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.[6]
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a UV-Vis spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the control solution and A_sample is the absorbance of the test sample.
-
Determination of IC50: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals, is determined by plotting the percentage of inhibition against the concentration of the sample. A lower IC50 value indicates a higher antioxidant activity.
Quantitative Data
| Compound Type | DPPH IC50 Range (µM) | Reference |
| Salicylidene Imines | 23.59 (for a specific derivative) | [3] |
Note: The antioxidant activity is highly dependent on the specific chemical structure of the Schiff base.
Mechanism of Action and Signaling Pathways
The antioxidant activity of phenolic Schiff bases is primarily attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it. This process is often described by mechanisms such as Hydrogen Atom Transfer (HAT) or Proton-Coupled Electron Transfer (PC-ET).[8] The presence of multiple phenolic and imine groups in Schiff bases derived from this compound can potentially lead to enhanced antioxidant capacity through synergistic effects.
At a cellular level, antioxidants can influence various signaling pathways involved in oxidative stress response. While specific pathways for these novel compounds are yet to be elucidated, antioxidants generally can modulate pathways such as the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which upregulates the expression of antioxidant enzymes.
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of a Schiff base antioxidant.
Antioxidant Activity Assay Workflow
Caption: Workflow for the DPPH antioxidant activity assay.
Proposed Antioxidant Mechanism
Caption: Hydrogen Atom Transfer (HAT) mechanism for radical scavenging.
References
- 1. simposioiiqf.com.br [simposioiiqf.com.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. recentscientific.com [recentscientific.com]
- 5. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Quantum Chemical and Statistical Study of Phenolic Schiff Bases with Antioxidant Activity against DPPH Free Radical - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N,N'-Bis(3-aminopropyl)ethylenediamine in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Bis(3-aminopropyl)ethylenediamine is a versatile tetra-amine compound that serves as a fundamental building block in the synthesis of various drug delivery systems.[1][2] Its unique structure, featuring four primary amine groups, makes it an ideal core molecule for the construction of dendritic polymers, such as Poly(propylenimine) (PPI) and Poly(propyl ether imine) (PETIM) dendrimers.[3][4][5] These dendrimers are highly branched, monodisperse macromolecules with well-defined structures, offering numerous advantages for drug and gene delivery.[2]
The amine groups on the surface of these dendrimers can be easily functionalized, allowing for the attachment of targeting ligands, imaging agents, and therapeutic molecules.[6] This multivalency and the internal cavities of the dendrimer structure enable the encapsulation and controlled release of a wide range of drugs, from small molecule chemotherapeutics to large biomolecules like siRNA.[7][8][9] Furthermore, derivatives of this compound have been shown to exhibit lower cytotoxicity compared to other commonly used dendrimers, such as Polyamidoamine (PAMAM), making them promising candidates for clinical applications.[7][10]
These application notes provide a comprehensive overview of the use of this compound-based systems in drug delivery, including quantitative data on drug loading and nanoparticle characterization, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data for drug-loaded Poly(propylenimine) (PPI) dendrimers, which utilize this compound as a foundational core.
Table 1: Physicochemical Properties of Drug-Loaded PPI Dendrimers
| Drug | Dendrimer Generation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Methotrexate | 5.0G | 22.56 ± 0.20 | 0.17 ± 0.02 | Not Reported | [10] |
| Methotrexate-Folic Acid | 5.0G | 78.1 | 0.345 | Not Reported | [10] |
| Doxorubicin | Not Specified | 21.5 | Not Reported | Not Reported | |
| Doxorubicin | Not Specified | 38.7 (pH 5.5) | Not Reported | Not Reported | [11] |
| Doxorubicin | Not Specified | 58.9 (pH 6.5) | Not Reported | Not Reported | [11] |
| Doxorubicin | Not Specified | 69.2 (pH 7.4) | Not Reported | Not Reported | [11] |
| Doxorubicin-Fab | Not Specified | 23 | Not Reported | -41.8 |
Table 2: Drug Loading and Encapsulation Efficiency of PPI Dendrimers
| Drug | Dendrimer Generation | Drug Loading (%) | Encapsulation Efficiency (%) | Reference |
| Methotrexate | 5.0G | Not Reported | 99.72 | [10] |
| Methotrexate-Folic Acid | 5.0G | Not Reported | 98.60 | [10] |
| Benznidazole | 5.0G | 78 | 99.6 | [4] |
| Doxorubicin | Not Specified | Not Reported | Not Reported | [7] |
Experimental Protocols
Protocol 1: Synthesis of Poly(propylenimine) (PPI) Dendrimers (Generation 1.0)
This protocol describes the first-generation synthesis of PPI dendrimers using this compound as the core.
Materials:
-
This compound
-
Acrylonitrile
-
Deionized water
-
Raney-Nickel catalyst
-
Gaseous hydrogen
-
Methanol
Procedure:
-
In a reaction vessel, mix 2.7 ml of this compound with 12 ml of acrylonitrile and 26 ml of deionized water. An exothermic reaction will indicate the start of the double Michael addition.[4]
-
Allow the reaction to proceed to completion.
-
For the catalytic hydrogenation, transfer the reaction mixture to a high-pressure reactor.[4]
-
Add Raney-Nickel catalyst to the mixture.
-
Pressurize the reactor with gaseous hydrogen to 24 bar.[4]
-
Heat the reactor to 70°C and stir the mixture at 200 rpm for 1 hour, maintaining a constant flow of hydrogen.[4]
-
After the reaction, cool the reactor and carefully vent the hydrogen gas.
-
Remove the excess water from the product by rotary evaporation at 80°C and 16 mbar for 15 minutes.[4]
-
The resulting product is the Generation 1.0 PPI dendrimer. Higher generations can be synthesized by repeating the Michael addition and hydrogenation steps with an increased amount of acrylonitrile.[4]
Protocol 2: Drug Loading into PPI Dendrimers (Equilibrium Dialysis Method)
This protocol details the loading of a therapeutic drug into the synthesized PPI dendrimers.
Materials:
-
Synthesized PPI dendrimers
-
Drug to be encapsulated (e.g., Methotrexate)[10]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis membrane (appropriate molecular weight cut-off)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a solution of the PPI dendrimers in deionized water.
-
Prepare a solution of the drug in a suitable solvent.
-
Mix the dendrimer and drug solutions at a predetermined ratio (e.g., 1:10 dendrimer to drug).[10]
-
Place the mixture into a dialysis bag with an appropriate molecular weight cut-off that allows the free drug to pass through but retains the dendrimer-drug complex.
-
Dialyze the mixture against a large volume of PBS (pH 7.4) with continuous stirring.
-
Periodically sample the external dialysis buffer and measure the concentration of the free drug using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength.[10]
-
Continue dialysis until the concentration of the free drug in the external buffer remains constant, indicating that equilibrium has been reached.
-
The amount of encapsulated drug is determined indirectly by subtracting the amount of free drug in the dialysis buffer from the initial amount of drug added.[10]
-
Calculate the drug loading and encapsulation efficiency using the following formulas:
-
Drug Loading (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
Encapsulation Efficiency (%) = (Mass of drug in nanoparticles / Initial mass of drug) x 100
-
Protocol 3: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the procedure to evaluate the cytotoxicity of the drug-loaded dendrimers on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)[3]
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)[2]
-
Drug-loaded PPI dendrimers and free drug solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12][13]
-
Dimethyl sulfoxide (DMSO)[13]
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[13]
-
Prepare serial dilutions of the drug-loaded dendrimers and the free drug in the cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of the test compounds. Include untreated cells as a control.
-
Incubate the plates for a specified period (e.g., 72 hours).[14]
-
After the incubation period, remove the treatment medium and add 28 µL of MTT solution (2 mg/mL) to each well.[13]
-
Incubate the plates for 1.5 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[13]
-
Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Incubate the plates for 15 minutes with shaking to ensure complete dissolution.[13]
-
Measure the absorbance of each well at 492 nm using a microplate reader.[13]
-
Calculate the cell viability as a percentage of the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[14]
Protocol 4: Cellular Uptake Study (Confocal Microscopy)
This protocol describes how to visualize the cellular uptake of fluorescently labeled dendrimers.
Materials:
-
Cancer cell line (e.g., U87MG, MCF-7)[15]
-
Fluorescently labeled drug-loaded PPI dendrimers (e.g., with a fluorescent dye or using an intrinsically fluorescent drug like Doxorubicin)
-
Cell culture dishes with glass bottoms
-
Phosphate Buffered Saline (PBS)
-
Confocal laser scanning microscope
Procedure:
-
Seed the cells into glass-bottom culture dishes and allow them to adhere for 24 hours.[15]
-
Treat the cells with the fluorescently labeled drug-loaded dendrimers at a specific concentration (e.g., 10 µM) for a defined period (e.g., 24 hours).[15]
-
After incubation, wash the cells twice with PBS to remove any non-internalized nanoparticles.[15]
-
Immediately visualize the cells under a confocal laser scanning microscope.[15]
-
Acquire images using the appropriate laser excitation and emission filters for the fluorophore used.
-
The intracellular localization of the dendrimers can be observed by the distribution of the fluorescence signal within the cells.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to drug delivery systems based on this compound.
Caption: Experimental workflow for developing and evaluating drug delivery systems.
Caption: Workflow for siRNA delivery using PPI dendrimers.
Caption: Nrf2 signaling pathway activation by drug-loaded nanoparticles.
These application notes and protocols provide a foundational guide for researchers interested in utilizing this compound-based systems for advanced drug delivery applications. The versatility and favorable biocompatibility of these platforms offer significant potential for the development of novel and effective therapies.
References
- 1. Enhancing Transfection Efficacy in Glioma Cells: A Comparison of Microfluidic versus Manual Polypropylenimine Dendriplex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted co-delivery nanosystem based on methotrexate, curcumin, and PAMAM dendrimer for improvement of the therapeutic efficacy in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. addgene.org [addgene.org]
- 7. Targeted Doxorubicin-Loaded Dendronized Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PAMAM dendrimers as efficient drug and gene delivery nanosystems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New breakthroughs in siRNA therapeutics expand the drug pipeline | CAS [cas.org]
- 10. tandfonline.com [tandfonline.com]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Nanoparticles for siRNA-Based Gene Silencing in Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
Application Notes and Protocols for Functionalizing Graphite Oxide with N,N'-Bis(3-aminopropyl)ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Graphite oxide (GO), a derivative of graphite, is rich in oxygen-containing functional groups, making it an ideal platform for chemical modification.[1] Functionalization of GO with amine-containing molecules, such as N,N'-Bis(3-aminopropyl)ethylenediamine, enhances its properties for a variety of applications, including drug delivery, gene therapy, and as a reinforcement material in composites. The primary amine groups introduced onto the GO surface can improve its dispersibility in various solvents and polymer matrices, and provide sites for further conjugation with therapeutic agents or targeting moieties.[2][3] This document provides detailed protocols for the synthesis of GO and its subsequent functionalization with this compound, along with characterization methods and potential applications.
Data Presentation
Table 1: Elemental Analysis of Graphite Oxide and Functionalized Graphite Oxide
| Sample | %C | %O | %N | Reference |
| Graphite Oxide (GO) | 66.81 | 32.03 | 0.02 | [4] |
| GO functionalized with bis(3-aminopropyl)amine (GOT) | 65.23 | 25.14 | 9.63 | [4] |
Table 2: X-ray Diffraction (XRD) Data for Graphite Oxide and Functionalized Graphite Oxide
| Sample | 2θ (°) | d-spacing (nm) | Reference |
| Graphite Oxide (GO) | ~11-12.5 | ~0.71-0.80 | [5][6] |
| GO functionalized with bis(3-aminopropyl)amine (GOT) | ~7.5 | ~1.18 | [5] |
Experimental Protocols
Protocol 1: Synthesis of Graphite Oxide (Modified Hummers' Method)
This protocol describes a common method for synthesizing graphite oxide from graphite powder.[5]
Materials:
-
Graphite flakes
-
Sodium nitrate (NaNO₃)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Potassium permanganate (KMnO₄)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Add 2 g of graphite flakes and 1.5 g of NaNO₃ to 150 mL of concentrated H₂SO₄ in an 800 mL round-bottom flask placed in an ice bath.
-
Stir the mixture while slowly adding 9 g of KMnO₄, ensuring the temperature remains below 20 °C.
-
Remove the ice bath and continue stirring the mixture at 35 °C for 24 hours.
-
Slowly add 280 mL of 5% H₂SO₄, which will cause an exothermic reaction, raising the temperature to 85-95 °C. Maintain this temperature and continue stirring for an additional 2 hours.
-
Allow the mixture to cool to 60 °C and then add 15 mL of 30% H₂O₂ to terminate the reaction. The color of the mixture should turn from dark brown to brilliant yellow.
-
Filter the mixture and wash the resulting solid sequentially with 3% HCl and deionized water until the pH of the filtrate is neutral.
-
Dry the obtained graphite oxide in a vacuum oven at 60 °C overnight.
Protocol 2: Functionalization of Graphite Oxide with this compound
This protocol is adapted from procedures for similar amine functionalizations of GO.[1]
Materials:
-
Graphite oxide (synthesized as per Protocol 1)
-
This compound
-
Ethanol
-
Deionized water
-
Toluene (for alternative non-polar solvent method)
Procedure (Polar Solvent System):
-
Disperse 1 g of graphite oxide in 100 mL of deionized water and sonicate for 30 minutes to obtain a homogeneous suspension.
-
In a separate beaker, dissolve 0.02 mol of this compound per gram of GO in 50 mL of ethanol.
-
Add the amine solution dropwise to the GO suspension while stirring vigorously.
-
Continue stirring the mixture at room temperature for 24 hours.
-
Filter the resulting functionalized graphite oxide (f-GO) and wash thoroughly with an ethanol/water mixture to remove any unreacted amine.
-
Dry the f-GO product under vacuum at 60 °C overnight.
Procedure (Apolar Solvent System):
-
Disperse 1 g of graphite oxide and 0.02 mol of this compound in 150 mL of toluene.
-
Stir the mixture at room temperature. Note that longer reaction times (e.g., 96 hours) may be necessary for a satisfactory degree of intercalation in a non-polar solvent.[1]
-
Filter the f-GO and wash with toluene.
-
Dry the product under vacuum at 60 °C overnight.
Characterization of Functionalized Graphite Oxide
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To confirm the presence of amine functional groups on the GO surface.
-
Expected Observations: The appearance of new peaks corresponding to N-H stretching and bending vibrations, and a decrease in the intensity of peaks associated with oxygen-containing functional groups (e.g., C=O, O-H) on GO.
X-ray Diffraction (XRD):
-
Purpose: To determine the interlayer spacing of the GO and f-GO sheets.
-
Expected Observations: A shift of the characteristic (001) diffraction peak of GO to a lower 2θ angle in the f-GO sample, indicating an increase in the interlayer distance due to the intercalation of the amine molecules.[5]
X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition and chemical states of the elements on the surface of the material.
-
Expected Observations: The appearance of a N1s peak in the XPS spectrum of f-GO, confirming the successful incorporation of nitrogen-containing amine groups.[1]
Thermogravimetric Analysis (TGA):
-
Purpose: To evaluate the thermal stability of the functionalized material and quantify the amount of grafted amine.
-
Expected Observations: A multi-step weight loss profile for f-GO, with the initial loss corresponding to adsorbed water and the subsequent, higher-temperature losses attributed to the decomposition of the amine functional groups and the GO backbone.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and characterization of f-GO.
References
- 1. tandfonline.com [tandfonline.com]
- 2. graphenea.com [graphenea.com]
- 3. Aminated Graphene Oxide as a Potential New Therapy for Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of amine-functionalized graphene as a nitric oxide-generating coating for vascular stents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N'-Bis(3-aminopropyl)ethylenediamine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of N,N'-Bis(3-aminopropyl)ethylenediamine synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| Low Yield of N,N'-Bis(cyanoethyl)ethylenediamine (Intermediate) | Incorrect molar ratio of ethylenediamine to acrylonitrile. | Maintain a molar ratio of ethylenediamine to acrylonitrile between 1:2.0 and 1:2.5 for optimal results. A ratio of 1:2.0-2.2 is often preferred for enhanced selectivity.[1] |
| Inappropriate reaction temperature for cyanoethylation. | Control the reaction temperature between 30-70°C, with an optimal range of 40-50°C to balance the reaction rate and minimize side reactions.[1] | |
| Suboptimal solvent choice for cyanoethylation. | While monohydric alcohols like methanol or ethanol are traditionally used, consider using an ether alcohol/water solvent system, which can improve the efficiency of the subsequent hydrogenation step.[1] | |
| Low Yield of this compound (Final Product) | Inefficient hydrogenation catalyst. | Raney Nickel and Raney Cobalt are commonly used catalysts. For higher yields, consider a high-performance Co-Mn-Al catalyst.[1][2] |
| Suboptimal hydrogenation reaction conditions. | Optimize hydrogenation temperature (typically 110-130°C) and hydrogen pressure (700-900 psi).[1][2] The addition of a promoter like LiOH can also enhance yield.[1] | |
| Formation of by-products during hydrogenation. | The use of monohydric alcohols as solvents can lead to the formation of by-products.[2] Employing an ether alcohol solvent system can mitigate this. The presence of a solid alkali during hydrogenation with Raney nickel can also improve selectivity.[3] | |
| Product Impurity | Incomplete reaction in either the cyanoethylation or hydrogenation step. | Monitor the reaction progress using gas chromatography (GC) to ensure the complete conversion of starting materials before proceeding with workup.[1][2] |
| Side reactions during cyanoethylation. | The cyanoethylation of ethylenediamine can produce mono-, di-, and tri-cyanoethylated mixtures.[3] Strict control over the molar ratio of reactants and reaction temperature is crucial. | |
| Inadequate purification. | Distillation is a common purification method. For high-purity applications, further purification techniques may be necessary. Some optimized processes allow for the direct use of the intermediate mixture in the hydrogenation step without separate purification, which can reduce energy consumption.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
A1: The conventional industrial synthesis is a two-step process. The first step is the cyanoethylation of ethylenediamine with acrylonitrile to produce the intermediate, N,N'-Bis(cyanoethyl)ethylenediamine.[1] The second step involves the catalytic hydrogenation of this intermediate to yield the final product.[1]
Q2: What are the critical parameters to control during the cyanoethylation step?
A2: To maximize the yield and selectivity of N,N'-Bis(cyanoethyl)ethylenediamine, it is crucial to control the molar ratio of ethylenediamine to acrylonitrile (ideally 1:2.0-2.2), the reaction temperature (40-50°C), and the rate of acrylonitrile addition (dropwise over 2 to 6 hours).[1]
Q3: Which catalyst is most effective for the hydrogenation of N,N'-Bis(cyanoethyl)ethylenediamine?
A3: While Raney Nickel and Raney Cobalt are traditionally used, modern optimized processes have shown that a Co-Mn-Al catalyst can achieve higher yields, with some processes reporting final product yields as high as 99.49%.[1][2]
Q4: How can I minimize the formation of by-products?
A4: By-product formation can be minimized by optimizing reaction conditions. In the cyanoethylation step, precise control of the reactant molar ratio and temperature is key.[1] During hydrogenation, using an ether alcohol solvent system instead of monohydric alcohols can reduce the generation of by-products.[2] Additionally, conducting the hydrogenation in the presence of a solid alkali can improve selectivity.[3]
Q5: Is it necessary to purify the N,N'-Bis(cyanoethyl)ethylenediamine intermediate before hydrogenation?
A5: Not always. Some optimized procedures allow for the direct use of the intermediate mixture from the cyanoethylation step in the subsequent hydrogenation reaction.[1][3] This approach can reduce distillation steps and lower energy consumption.[3]
Q6: What are the typical reaction conditions for the hydrogenation step?
A6: For high-yield processes, the hydrogenation is typically carried out at a temperature between 110°C and 130°C and a hydrogen pressure of 700-900 psi.[1][2] The reaction time is determined by monitoring the conversion of the starting material by gas chromatography.[1]
Experimental Protocols
Protocol 1: Synthesis of N,N'-Bis(cyanoethyl)ethylenediamine (Intermediate)
This protocol is based on typical cyanoethylation procedures.
-
Reaction Setup: In a suitable reactor, add a monohydric alcohol such as ethanol or isopropanol as the solvent. The amount of solvent should be 60-120% of the total mass of the reactants.
-
Reactant Addition: Under stirring, add ethylenediamine to the reactor. Subsequently, add acrylonitrile dropwise over a period of 2-6 hours, maintaining a molar ratio of ethylenediamine to acrylonitrile between 1:2.0 and 1:2.5.
-
Temperature Control: Maintain the reactor temperature between 30-70°C (optimally 40-50°C) throughout the addition of acrylonitrile.[1]
-
Reaction Completion: After the addition of acrylonitrile is complete, continue the reaction at the set temperature until gas chromatography (GC) analysis confirms the complete conversion of ethylenediamine.
-
Product: The resulting mixture contains N,N'-Bis(cyanoethyl)ethylenediamine and can potentially be used directly in the subsequent hydrogenation step.
Protocol 2: Catalytic Hydrogenation to this compound
This protocol describes a high-yield hydrogenation process.
-
Catalyst and Promoter Loading: In a high-pressure reactor, charge the Co-Mn-Al catalyst and a promoter such as LiOH.
-
Solvent and Reactant Introduction: Introduce an ether alcohol/water solvent system. The N,N'-Bis(cyanoethyl)ethylenediamine intermediate is then gradually pumped into the reactor over approximately 3 hours.
-
Reaction Conditions: Maintain the reaction temperature between 110°C and 130°C and the hydrogen pressure between 700-900 psi.[1][2]
-
Reaction Monitoring and Completion: Continuously stir the reaction mixture and monitor the conversion of the dinitrile intermediate by GC. The reaction is considered complete when the starting material is fully consumed.
-
Product Isolation: After the reaction is complete, the catalyst is filtered off, and the final product, this compound, is purified by distillation.
Data Presentation
Table 1: Comparison of Hydrogenation Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Promoter | Yield (%) | Reference |
| Raney Nickel | Ethanol | - | - | - | 60 | [1][2] |
| Raney Cobalt | Isopropanol | 120 | 800 | LiOH·H₂O | 98.16 | [2] |
| Raney Nickel | Liquid Ammonia / Methanol | 55-65 | 507-652 | - | 85.80 | [2] |
| Co-Mn-Al | Ether Alcohol / Water | 110-130 | 700-900 | LiOH | 98.85 - 99.49 | [1][2] |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for optimizing synthesis yield.
References
Technical Support Center: Purification of Crude N,N'-Bis(3-aminopropyl)ethylenediamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude N,N'-Bis(3-aminopropyl)ethylenediamine. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: Vacuum distillation is the most widely used and effective technique for the purification of this compound. This is due to its high boiling point and potential for thermal degradation at atmospheric pressure. By reducing the pressure, the boiling point is lowered, allowing for efficient purification without decomposition of the product.
Q2: What are the common impurities in crude this compound?
A2: The synthesis of this compound typically involves the cyanoethylation of ethylenediamine followed by hydrogenation. Common impurities may include:
-
Partially alkylated products: Such as N-(3-aminopropyl)ethylenediamine.
-
Over-alkylated products: Such as N,N,N'-tris(3-aminopropyl)ethylenediamine.
-
Unreacted starting materials: Including ethylenediamine.
-
Solvent residues: Depending on the synthesis, solvents like monohydric alcohols may be present.[1]
-
By-products from cyanoethylation: Cyanoethylation can sometimes yield a mixture of mono-, di-, and tri-cyanoethylated products.[2]
Q3: What level of purity and yield can I expect from the purification process?
A3: The purity and yield are highly dependent on the quality of the crude product and the efficiency of the purification process. With an optimized synthesis and purification protocol, it is possible to achieve high purity. For instance, some optimized synthesis processes report final product yields as high as 99.49%.[1] In other instances, a crude product with a purity of 94.8% (by GC) can be rectified to achieve a yield of 85%.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Product decomposition during distillation (darkening of the product) | The distillation temperature is too high due to insufficient vacuum. | - Check the vacuum pump for proper function. - Inspect all joints and seals for leaks. - Ensure the vacuum grease is applied correctly and is suitable for the temperature. |
| The heating mantle is set too high, causing localized overheating. | - Use a heating mantle with a stirrer to ensure even heat distribution. - Gradually increase the temperature to the desired point. | |
| Low recovery of the purified product | Inefficient condensation of the product vapor. | - Ensure the condenser is properly cooled with a continuous flow of an appropriate coolant. - For high-boiling point compounds, an efficient condenser design is crucial. |
| The product is being carried over into the vacuum trap. | - Use a cold trap with a suitable cooling agent (e.g., dry ice/acetone) to protect the vacuum pump and recover any volatile product. - Ensure the distillation is not proceeding too rapidly. | |
| Incomplete separation of impurities | The boiling points of the impurities are too close to the product's boiling point. | - Use a fractionating column to improve separation efficiency. - Consider a secondary purification step, such as conversion to a salt followed by recrystallization and then regeneration of the free amine, if high purity is critical. |
| Bumping of the liquid in the distillation flask. | - Use a magnetic stirrer or boiling chips to ensure smooth boiling. - A Claisen adapter can help to prevent bumping liquid from contaminating the distillate. | |
| Product appears cloudy or contains particulate matter after distillation | Contamination from the distillation apparatus. | - Ensure all glassware is thoroughly cleaned and dried before use. |
| The product is reacting with atmospheric carbon dioxide or moisture upon collection. | - Collect the distilled product under an inert atmosphere (e.g., nitrogen or argon). - Store the purified product in a tightly sealed container under an inert atmosphere. |
Quantitative Data Summary
The following table summarizes quantitative data from various synthesis and purification processes for this compound.
| Parameter | Value | Method/Conditions | Reference |
| Purity of Crude Product (before rectification) | 94.8% | Gas Chromatography (GC) | [2] |
| Yield (after rectification) | 85% | Distillation | [2] |
| Product Yield (Optimized Synthesis) | up to 99.49% | High-performance Co-Mn-Al catalyst with LiOH promoter | [1] |
| Boiling Point | 150 - 160 °C @ 7 hPa | Vacuum Distillation | |
| Boiling Point | 165 °C @ 10 mmHg | Vacuum Distillation | [3] |
Experimental Protocol: Vacuum Distillation of Crude this compound
This protocol outlines a general procedure for the vacuum distillation of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head or a distillation setup with a condenser and receiving flask
-
Heating mantle with a magnetic stirrer
-
Magnetic stir bar
-
Thermometer and adapter
-
Vacuum pump
-
Cold trap
-
Vacuum tubing
-
Vacuum grease
-
Inert gas source (Nitrogen or Argon)
-
Collection flasks
Procedure:
-
Apparatus Setup:
-
Assemble a clean and dry vacuum distillation apparatus.
-
Lightly grease all ground glass joints to ensure a good seal.
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Connect the flask to the distillation head.
-
Place the thermometer in the appropriate joint of the distillation head, ensuring the bulb is positioned correctly to measure the vapor temperature.
-
Connect the condenser to a coolant source.
-
Connect the vacuum outlet of the distillation apparatus to a cold trap, and then to the vacuum pump.
-
-
Distillation Process:
-
Turn on the magnetic stirrer to ensure even heating.
-
Start the vacuum pump and allow the system to reach the desired pressure. Check for any leaks.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using the heating mantle.
-
Collect any low-boiling impurities in a separate receiving flask as a forerun.
-
Gradually increase the temperature until the desired product begins to distill. Collect the main fraction in a clean, pre-weighed receiving flask. The boiling point of this compound is approximately 150-160 °C at 7 hPa.
-
Monitor the temperature and pressure throughout the distillation. A stable boiling point indicates the collection of a pure fraction.
-
-
Shutdown and Product Collection:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure, preferably with an inert gas.
-
Turn off the vacuum pump.
-
Disconnect the receiving flask containing the purified product.
-
Seal the flask and store the purified this compound under an inert atmosphere to prevent degradation.
-
Visualizations
References
Technical Support Center: Synthesis of N,N'-Bis(3-aminopropyl)ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N,N'-Bis(3-aminopropyl)ethylenediamine.
I. Reaction Overview and Side Reactions
The synthesis of this compound is a two-step process. The first step is the cyanoethylation of ethylenediamine with acrylonitrile to form N,N'-Bis(2-cyanoethyl)ethylenediamine. The second step is the catalytic hydrogenation of the dinitrile intermediate to the final product. Each step is susceptible to side reactions that can impact yield and purity.
Step 1: Cyanoethylation of Ethylenediamine
This step involves the Michael addition of ethylenediamine to acrylonitrile. The primary goal is to achieve disubstitution while minimizing under- or over-alkylation.
Common Side Products:
-
N-(2-cyanoethyl)ethylenediamine (Mono-adduct): Results from incomplete reaction.
-
N,N,N'-Tris(2-cyanoethyl)ethylenediamine (Tri-adduct): Occurs when an excess of acrylonitrile reacts with the desired di-adduct.
-
Polyacrylonitrile: Uncontrolled polymerization of acrylonitrile can occur, especially in the presence of strong bases or high temperatures.
Step 2: Hydrogenation of N,N'-Bis(2-cyanoethyl)ethylenediamine
This step reduces the nitrile groups to primary amines. The main challenge is to prevent the formation of secondary and tertiary amines.
Common Side Products:
-
Secondary Amines: Formed through the reaction of the primary amine product with the imine intermediate.
-
Tertiary Amines: Further reaction of the secondary amine can lead to tertiary amine impurities.
II. Troubleshooting Guides
A. Cyanoethylation Step
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of N-(2-cyanoethyl)ethylenediamine (mono-adduct) | Insufficient amount of acrylonitrile. Short reaction time. Low reaction temperature. | Ensure an ethylenediamine to acrylonitrile molar ratio of 1:2.0-2.5.[1] Increase the reaction time and monitor for the disappearance of the mono-adduct by GC or TLC. Maintain the reaction temperature in the optimal range of 30-70 °C.[1] |
| High levels of N,N,N'-Tris(2-cyanoethyl)ethylenediamine (tri-adduct) | Excess of acrylonitrile. Acrylonitrile added too quickly. | Use a precise molar ratio of ethylenediamine to acrylonitrile (ideally 1:2.0-2.2). Add acrylonitrile dropwise over a period of 2-6 hours to maintain a low concentration of free acrylonitrile.[1] |
| Formation of a viscous gel or solid (Polymerization) | Presence of strong bases. High reaction temperature. Impurities in acrylonitrile. | If using a base catalyst, reduce its concentration. Maintain a low reaction temperature (e.g., 0-10 °C) during acrylonitrile addition.[2] Use acrylonitrile containing a polymerization inhibitor like hydroquinone (HQ) or 4-methoxyphenol (MEHQ).[2] |
B. Hydrogenation Step
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Formation of secondary and tertiary amine byproducts | Reaction of the primary amine product with the imine intermediate. High reaction temperature. Inefficient catalyst. | Add a solid alkali (e.g., sodium hydroxide) to the reaction mixture to improve selectivity.[1] Optimize the reaction temperature; a range of 70-90 °C is often effective.[1] Use a highly selective catalyst system, such as a Co-Mn-Al catalyst with a LiOH promoter. |
| Low yield of the final product | Catalyst poisoning. Incomplete reaction. Inefficient catalyst system. | Ensure the purity of the N,N'-Bis(2-cyanoethyl)ethylenediamine intermediate. Monitor the reaction by GC until the starting material is fully consumed. Consider using a more active and selective catalyst. Yields can vary significantly with the choice of catalyst and solvent. |
| Product discoloration | Oxidation of the amine product. Residual catalyst contamination. | Perform the final distillation under a nitrogen or argon atmosphere. Ensure complete removal of the catalyst by filtration before distillation. |
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of ethylenediamine to acrylonitrile for the cyanoethylation step?
A1: To favor the formation of the desired N,N'-Bis(2-cyanoethyl)ethylenediamine, a molar ratio of ethylenediamine to acrylonitrile between 1:2.0 and 1:2.5 is recommended. For enhanced selectivity, a ratio of 1:2.0-2.2 is often preferred.[1]
Q2: How can I monitor the progress of the cyanoethylation and hydrogenation reactions?
A2: Gas chromatography (GC) is the most effective method for monitoring both reactions. You can track the disappearance of starting materials and the appearance of products and byproducts. Thin-layer chromatography (TLC) can also be used for qualitative monitoring of the cyanoethylation step.
Q3: What are the recommended catalysts for the hydrogenation of N,N'-Bis(2-cyanoethyl)ethylenediamine?
A3: Raney nickel and Raney cobalt are commonly used catalysts. However, for higher selectivity and yield, more advanced catalyst systems like Co-Mn-Al have been shown to be effective, especially when used with promoters like LiOH.
Q4: Is it necessary to purify the N,N'-Bis(2-cyanoethyl)ethylenediamine intermediate before hydrogenation?
A4: While purification by distillation can be performed, some optimized processes allow for the direct hydrogenation of the crude mixture from the cyanoethylation step. This can reduce energy consumption and improve overall efficiency.[1]
Q5: What is the best method for purifying the final product, this compound?
A5: Vacuum distillation is the standard method for purifying the final product to achieve high purity.
IV. Data Presentation
Table 1: Comparison of Catalyst and Solvent Systems on the Yield of this compound
| Catalyst | Solvent | Additive | Temperature (°C) | Pressure (psi) | Yield (%) | Reference |
| Raney Co 2724 | Isopropanol | LiOH·H₂O | 120 | 800 | 98.16 | [3] |
| Raney Ni | PM Solvent | Liquid Ammonia | 120 | 800 | 85.10 | [3] |
| Raney Ni | Methanol | Liquid Ammonia | 65 | 507-652 | 85.80 | [3] |
| Co-Mn-Al (OFT-55) | PM Solution | LiOH | 120 | 800 | 99.49 | [3] |
| Co-Mn-Al (OFT-MS) | PM Solution | LiOH | 120 | 800 | 98.85 | [3] |
PM Solvent: Dipropylene glycol dimethyl ether
V. Experimental Protocols
A. Synthesis of N,N'-Bis(2-cyanoethyl)ethylenediamine
Materials:
-
Ethylenediamine
-
Acrylonitrile (inhibited with MEHQ)
-
Methanol (or other monohydric alcohol)
Procedure:
-
To a reactor equipped with a stirrer, thermometer, and dropping funnel, add the monohydric alcohol solvent.
-
Under stirring, add ethylenediamine to the reactor.
-
Based on a molar ratio of ethylenediamine to acrylonitrile of 1:2.0-2.5, slowly add acrylonitrile dropwise over 2-6 hours.
-
Maintain the reaction temperature between 30-70 °C during the addition.
-
After the addition is complete, continue to stir the mixture at the same temperature until GC analysis indicates the complete consumption of ethylenediamine.
-
The resulting mixture containing N,N'-Bis(2-cyanoethyl)ethylenediamine can be used directly in the next step or purified by vacuum distillation.
B. Synthesis of this compound
Materials:
-
N,N'-Bis(2-cyanoethyl)ethylenediamine mixture from the previous step
-
Raney Nickel or other suitable catalyst
-
Solid Sodium Hydroxide
-
Methanol (or other monohydric alcohol)
-
Hydrogen gas
Procedure:
-
In a high-pressure autoclave, add the solid alkali, Raney nickel catalyst, and the same monohydric alcohol used in the first step.
-
Seal the autoclave and purge with hydrogen gas.
-
Pressurize the autoclave with hydrogen to 0.5-5.0 MPa.
-
Stir and heat the mixture to 55-65 °C.
-
Add the N,N'-Bis(2-cyanoethyl)ethylenediamine mixture from the previous step.
-
Adjust the temperature to 50-100 °C and maintain the hydrogen pressure.
-
Monitor the reaction by GC until the N,N'-Bis(2-cyanoethyl)ethylenediamine is completely consumed.
-
After the reaction is complete, cool the reactor, vent the hydrogen, and filter the catalyst.
-
The final product, this compound, is purified by vacuum distillation.
VI. Visualizations
Caption: Overall synthesis pathway for this compound.
Caption: Side products in the cyanoethylation step.
Caption: Formation of secondary amine byproduct during hydrogenation.
References
Technical Support Center: N,N'-Bis(3-aminopropyl)ethylenediamine Crosslinking
This technical support center provides troubleshooting guides and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor crosslinking efficiency with N,N'-Bis(3-aminopropyl)ethylenediamine.
Frequently Asked Questions (FAQs)
Q1: Why is my crosslinking yield with this compound low or non-existent?
Low or no crosslinking is a common issue that can stem from several factors. The most frequent causes include the degradation of coupling agents, suboptimal reaction conditions, or the presence of interfering substances in the reaction buffer.[1][2] Specifically, the primary amine groups of this compound require activation of a target molecule, typically one with carboxyl groups, and this activation step is often the point of failure.
Potential causes include:
-
Inactive Coupling Reagents: Carbodiimides like EDC and stability enhancers like NHS are highly sensitive to moisture and can hydrolyze, rendering them inactive.[1][2]
-
Suboptimal pH: The reaction pH is critical. Carboxyl group activation with EDC is most efficient at a slightly acidic pH (e.g., 6.0), while the subsequent reaction with the primary amines of this compound is favored at a slightly alkaline pH (7.2-8.5).[2][3][4]
-
Interfering Buffer Components: Buffers containing primary amines (e.g., Tris, Glycine) will compete with this compound for the activated sites.[5][6] Similarly, buffers with carboxyl or phosphate groups can interfere with the EDC-mediated activation step.[5][7]
-
Inaccessible Target Functional Groups: The carboxyl groups on your target molecule may be buried within its tertiary structure and thus unavailable for reaction.[5][7]
-
Dilute Protein/Substrate Concentration: In dilute solutions, the hydrolysis of activated intermediates can be a significant competing reaction, out-competing the desired crosslinking reaction.[1]
Q2: My protein or substrate precipitates after adding the crosslinking reagents. How can this be prevented?
Precipitation is typically a result of excessive crosslinking, which leads to the formation of large, insoluble aggregates.[1] This can be managed by adjusting the reaction stoichiometry and timing.
Solutions:
-
Reduce Crosslinker Concentration: Perform a titration experiment to find the optimal molar ratio of your reagents. Start with a lower molar excess of this compound and the coupling agents (EDC/NHS).[1][2]
-
Shorten Reaction Time: Over-incubation can lead to an increased degree of crosslinking. A time-course experiment can help determine the ideal reaction duration.[2][6]
-
Modify Reaction Temperature: Performing the incubation at a lower temperature (e.g., 4°C) can slow the reaction rate and may help control the extent of crosslinking.[2]
Q3: How do I choose the correct buffer for my crosslinking reaction?
The choice of buffer is critical to avoid quenching the reaction.[5][6] For the widely used EDC/NHS chemistry to link this compound to carboxyl groups, a two-buffer system is often ideal.
-
Activation Step: Use a non-amine, non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at a pH of 4.5-6.0.[3]
-
Coupling Step: Use a non-amine buffer such as PBS (Phosphate-Buffered Saline) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) at a pH of 7.2-8.0.[3][8]
Q4: What is the most common reaction chemistry for using this compound to crosslink biomolecules?
The most prevalent method for using diamines like this compound in a biological context is through carbodiimide chemistry.[2] This involves using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate carboxyl groups (e.g., on proteins' aspartic acid, glutamic acid, or C-terminus).[3][9] The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) creates a more stable, amine-reactive intermediate that then reacts with one of the primary amines on this compound to form a stable amide bond.[2][3] This process makes this compound a "zero-length" crosslinker in that it adds a spacer arm between two molecules without incorporating the EDC/NHS reagents into the final product.[3]
Troubleshooting & Optimization
General Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues encountered during crosslinking experiments.
Caption: A logical workflow for diagnosing poor crosslinking results.
Data Tables for Optimization
Table 1: Buffer Compatibility for EDC/NHS Crosslinking Chemistry
| Buffer | pKa (at 25°C) | Compatible Use | Incompatible Use & Reason |
| MES | 6.15 | Activation Step: Contains no primary amines or carboxylates.[3] | Coupling Step: pH is too low for efficient amine reaction. |
| PBS | 7.2 | Coupling Step: Amine-free and maintains physiological pH.[3][8] | Activation Step: Phosphate can interfere with EDC.[7] |
| HEPES | 7.55 | Coupling Step: Amine-free buffer suitable for physiological pH ranges.[6] | Activation Step: Generally not used for activation. |
| Tris | 8.06 | Not Recommended | Both Steps: Contains primary amines that quench the reaction.[5][6] |
| Glycine | 2.34, 9.60 | Not Recommended | Both Steps: Contains a primary amine that quenches the reaction.[5][7] |
| Citrate | 3.13, 4.76, 6.40 | Not Recommended | Activation Step: Contains carboxylates that compete with the target.[7] |
Table 2: Recommended Starting Conditions for Two-Step EDC/NHS Crosslinking
| Parameter | Recommended Starting Range | Rationale & Notes |
| Molar Excess of EDC to Protein | 2 - 10 mM final concentration | Activates available carboxyl groups. Titration is recommended.[2][3] |
| Molar Excess of NHS to Protein | 5 - 25 mM final concentration | Stabilizes the activated intermediate to increase coupling efficiency.[2][3] |
| Molar Excess of BAPED to Protein | 10- to 50-fold | Ensures sufficient crosslinker is available to bridge target molecules.[3][8] |
| Activation pH | 6.0 | Optimal for EDC-mediated activation of carboxyl groups.[2][3] |
| Coupling pH | 7.2 - 7.5 | Optimal for the reaction between the NHS-ester and primary amines.[4][8] |
| Activation Time | 15 - 30 minutes | Sufficient to form the NHS-ester intermediate.[2] |
| Coupling Time | 1 - 4 hours at RT, or overnight at 4°C | Allows for the amine coupling reaction to proceed to completion.[2] |
Experimental Protocols & Reaction Pathways
Two-Step EDC/NHS Crosslinking Pathway
This diagram illustrates the chemical pathway for crosslinking two carboxyl-containing molecules (Molecule A and Molecule B) using this compound (BAPED) as a spacer.
Caption: Reaction scheme for a two-step carbodiimide crosslinking.
Protocol 1: General Two-Step EDC/NHS Crosslinking
This protocol is a starting point for crosslinking two different proteins (Protein #1 and Protein #2) that both contain accessible carboxyl groups, using this compound as a linker.
Materials:
-
Protein #1 and Protein #2
-
This compound (BAPED)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Reagent Preparation: Allow EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[9] Prepare stock solutions of EDC, NHS, and BAPED immediately before use.
-
Activation of Protein #1:
-
Removal of Excess Reagents (Recommended): To prevent polymerization of Protein #1 by BAPED, remove excess EDC and NHS. This can be done by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.[2]
-
Amine Coupling Reaction:
-
Quenching the Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to quench any unreacted NHS esters.[2] Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess crosslinker and quenching reagents by dialysis or using a desalting column equilibrated with a suitable storage buffer.
-
Analysis: Analyze the crosslinked products using SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Optimizing Crosslinker Concentration
This protocol helps determine the optimal concentration of this compound to achieve efficient crosslinking without causing excessive aggregation or precipitation.
Procedure:
-
Prepare Protein Sample: Prepare a stock solution of your target protein(s) in the appropriate Coupling Buffer at a fixed concentration (e.g., 1 mg/mL).
-
Activate Protein: Activate the carboxyl groups on your protein using EDC/NHS as described in Protocol 1, Step 2. Remove excess reagents as described in Step 3.
-
Set up Titration Reactions: In separate microcentrifuge tubes, aliquot the activated protein solution.
-
Add Crosslinker: Create a serial dilution of your this compound stock solution. Add a different concentration of the crosslinker to each tube, covering a wide range of molar excess values (e.g., 1:1, 5:1, 10:1, 20:1, 50:1, 100:1 crosslinker-to-protein).
-
Incubate: Incubate all reactions for a fixed time and temperature (e.g., 2 hours at room temperature).
-
Quench: Stop all reactions simultaneously by adding Quenching Buffer.[6]
-
Analyze by SDS-PAGE:
-
Add SDS-PAGE loading buffer to an aliquot of each sample.
-
Run the samples on an appropriate percentage polyacrylamide gel.
-
Stain the gel (e.g., with Coomassie Blue) and visualize the bands.
-
The optimal concentration will show a clear shift in the molecular weight of the monomer to form a distinct dimer or higher-order oligomer band, with minimal smearing or precipitation in the well.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. researchgate.net [researchgate.net]
Improving solubility of N,N'-Bis(3-aminopropyl)ethylenediamine in reaction media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using N,N'-Bis(3-aminopropyl)ethylenediamine in their experiments.
Troubleshooting Guide: Solubility Issues
Question: I am having trouble dissolving this compound in my reaction medium. What steps can I take to improve its solubility?
Answer:
This compound is generally highly soluble in polar solvents. However, solubility issues can occasionally arise depending on the specific solvent, concentration, and temperature. Here is a step-by-step guide to troubleshoot and improve its solubility:
1. Solvent Selection:
-
Initial Choice: Start with polar solvents such as water, ethanol, methanol, or isopropanol, in which this compound exhibits high solubility.[1]
-
Alternative Polar Aprotic Solvents: For applications requiring anhydrous conditions, consider polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Co-solvents: If using a less polar solvent is necessary for your reaction, consider using a co-solvent system. Adding a small amount of a polar solvent in which the compound is highly soluble can significantly enhance overall solubility.
2. Temperature Adjustment:
-
Gentle Heating: Gently warming the solvent while stirring can help increase the rate of dissolution and the solubility limit. Use a water bath or a controlled heating mantle to avoid localized overheating.
-
Monitor for Degradation: Be cautious of the thermal stability of your other reactants when heating the mixture.
3. pH Modification (for aqueous solutions):
-
As a polyamine, the solubility of this compound in water is pH-dependent. In acidic conditions, the amine groups will be protonated, which can affect solubility. Ensure the pH of your aqueous medium is compatible with maintaining the desired solubility.
4. Mechanical Agitation:
-
Vigorous Stirring: Ensure adequate agitation using a magnetic stirrer or overhead stirrer to facilitate the dissolution process.
-
Sonication: Using an ultrasonic bath can provide energy to break down solute-solute interactions and promote solvation.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in water?
A1: The solubility of this compound in water is 1000 g/L at 20°C.[2]
Q2: In which organic solvents is this compound soluble?
A2: this compound is known to be highly soluble in polar organic solvents such as ethanol, methanol, and isopropanol.[1][3] Its use in synthesis with solvents like dipropylene glycol also suggests good solubility in such ether alcohols.[4]
Q3: I am using this compound as a curing agent for an epoxy resin and it is not mixing well. What should I do?
A3: Incomplete mixing with epoxy resins can be due to viscosity differences or compatibility issues. Gently warming both the resin and the amine separately before mixing can reduce their viscosity and improve miscibility. Ensure you are using the correct stoichiometric ratio of amine to epoxy as recommended for your specific resin system.
Q4: How should I store this compound to ensure its stability and solubility?
A4: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[5] It is sensitive to air and can absorb carbon dioxide, which may affect its properties.[6]
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility |
| Water | 20 | 1000 g/L[2] |
| Ethanol | Ambient | High |
| Methanol | Ambient | High |
| Isopropanol | Ambient | High |
Experimental Protocols
Protocol for the Dissolution of this compound in a Generic Polar Solvent
Materials:
-
This compound
-
Selected polar solvent (e.g., deionized water, absolute ethanol)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Spatula
-
Weighing balance
Procedure:
-
Measure the desired volume of the selected polar solvent and transfer it to the beaker or flask.
-
Place the beaker or flask on the magnetic stirrer and add the stir bar.
-
Begin stirring the solvent at a moderate speed.
-
Weigh the desired amount of this compound.
-
Slowly add the this compound to the stirring solvent.
-
Continue stirring until the solute is completely dissolved. If necessary, gentle warming (e.g., to 40-50°C) can be applied to expedite dissolution.
-
Once fully dissolved, the solution is ready for use in your reaction.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Key factors influencing solubility.
Caption: Experimental workflow for dissolution.
References
- 1. This compound | 10563-26-5 | Benchchem [benchchem.com]
- 2. 10563-26-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 4. TWI565686B - Preparation method of this compound - Google Patents [patents.google.com]
- 5. echemi.com [echemi.com]
- 6. hanepoxy.net [hanepoxy.net]
Managing hygroscopic nature of N,N'-Bis(3-aminopropyl)ethylenediamine in experiments
Welcome to the technical support center for N,N'-Bis(3-aminopropyl)ethylenediamine. This guide provides researchers, scientists, and drug development professionals with essential information for managing the hygroscopic nature of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Is this compound hygroscopic?
A1: Yes, this compound is hygroscopic and air-sensitive. This means it readily absorbs moisture from the atmosphere.[1] To maintain its integrity, it must be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2]
Q2: What are the visible signs of water absorption in this compound?
A2: As a clear, colorless to pale yellow liquid, visual identification of water absorption can be difficult. The most reliable method for determining water content is through analytical techniques like Karl Fischer titration.
Q3: How does absorbed moisture affect experiments involving this compound?
A3: The presence of moisture can significantly impact experimental outcomes. As an amine, this compound's reactivity can be altered by water. In its common application as an epoxy curing agent, moisture can lead to surface defects such as "amine blush," which is a waxy or oily film on the cured surface. This can compromise adhesion for subsequent layers. In polyamide synthesis, water can affect the polymerization process and the final properties of the polymer.
Q4: What is the recommended method for determining the water content of this compound?
A4: Karl Fischer titration is the standard and most accurate method for determining the water content in amines. It is a highly sensitive technique that can quantify even low levels of moisture.
Q5: How can I dry this compound if it has absorbed moisture?
A5: this compound can be dried using activated molecular sieves (3Å or 4Å). The amine should be allowed to stand over the molecular sieves, preferably under an inert atmosphere (e.g., nitrogen or argon), for a sufficient period to allow for water absorption by the sieves. The effectiveness of the drying process should be confirmed by Karl Fischer titration.
Troubleshooting Guides
Issue 1: Amine Blush on Epoxy Surfaces
Symptom: A waxy, oily, or cloudy film appears on the surface of an epoxy resin cured with this compound.
Cause: This phenomenon, known as "amine blush," is caused by the reaction of the amine curing agent with moisture and carbon dioxide from the air. The hygroscopic nature of the amine draws moisture to the surface during the curing process.
Solutions:
-
Control Environmental Conditions: Whenever possible, conduct epoxy curing in a controlled environment with low relative humidity.
-
Proper Storage and Handling: Ensure the this compound is stored in a tightly sealed container and handled under dry conditions to minimize moisture absorption before use.
-
Surface Cleaning: If amine blush has already formed, it can often be removed by washing the surface with warm, soapy water, followed by a thorough rinse with clean water. The surface must be completely dry before applying any subsequent coats.
Issue 2: Inconsistent Reaction Times or Low Yields
Symptom: Reactions involving this compound, such as polyamide synthesis, show variable reaction rates or lower than expected product yields.
Cause: The presence of water can interfere with the reaction stoichiometry and kinetics. Water can react with other reagents or alter the catalytic activity in the reaction mixture.
Solutions:
-
Ensure Anhydrous Conditions: Use dried solvents and reagents. Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Dry the Amine: Prior to use, dry the this compound with activated molecular sieves and verify its water content using Karl Fischer titration.
-
Reagent Purity: Ensure all other reactants are of high purity and are also free from moisture.
Data Presentation
The following table summarizes the potential effects of moisture on key applications of this compound.
| Application | Parameter Affected by Moisture | Consequence of Moisture Contamination |
| Epoxy Resin Curing | Surface Finish | Formation of amine blush (waxy/oily film), cloudiness, reduced gloss. |
| Inter-coat Adhesion | Amine blush can act as a bond-breaker, preventing proper adhesion of subsequent layers. | |
| Curing Time | May alter the curing kinetics, leading to slower or incomplete curing. | |
| Polyamide Synthesis | Molecular Weight | Water can interfere with the condensation polymerization, leading to lower molecular weight polymers. |
| Mechanical Properties | The presence of water can affect the final mechanical properties of the polyamide, such as tensile strength and flexibility. | |
| Reaction Stoichiometry | Inaccurate molar ratios of reactants if the amine contains significant water. |
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general procedure for determining the water content of this compound.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Appropriate Karl Fischer reagents (anode and cathode solutions for coulometric, or titrant and solvent for volumetric)
-
Gastight syringe
-
This compound sample
Procedure:
-
Prepare the Karl Fischer Titrator: Set up the titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry.
-
Condition the Reagent: Run a pre-titration to neutralize any residual moisture in the Karl Fischer reagent until a stable baseline (drift) is achieved.
-
Prepare the Sample: Using a dry, gastight syringe, draw a known weight of the this compound sample. The sample size will depend on the expected water content and the type of titrator used.
-
Inject the Sample: Inject the sample into the titration cell.
-
Start Titration: Initiate the titration process. The instrument will automatically titrate the water in the sample and display the result, typically in ppm or percentage.
-
Record the Result: Record the water content of the sample.
-
Clean Up: Clean the syringe and titration cell as per the manufacturer's recommendations.
Protocol 2: Drying of this compound with Molecular Sieves
This protocol describes how to dry this compound for use in moisture-sensitive experiments.
Materials:
-
This compound
-
Activated 3Å or 4Å molecular sieves
-
Dry Schlenk flask or other suitable airtight container
-
Inert gas source (nitrogen or argon)
Procedure:
-
Activate Molecular Sieves: Dry the molecular sieves in an oven at a temperature and for a duration recommended by the supplier (typically >200°C for several hours) under vacuum. Allow them to cool to room temperature under an inert atmosphere.
-
Transfer Amine: In a dry environment (e.g., a glovebox or under a stream of inert gas), transfer the this compound to the Schlenk flask.
-
Add Molecular Sieves: Add the activated molecular sieves to the amine. A common ratio is 10-20% by weight of sieves to the liquid.
-
Seal and Store: Seal the flask tightly and store it under a positive pressure of inert gas.
-
Allow Time for Drying: Let the amine stand over the molecular sieves for at least 24 hours to ensure thorough drying.
-
Verification: Before use, carefully decant or filter the dried amine away from the molecular sieves under an inert atmosphere. Verify the water content using Karl Fischer titration to ensure it meets the requirements of the experiment.
Visualizations
Caption: Workflow for handling this compound.
References
Technical Support Center: Optimizing Epoxy Curing with N,N'-Bis(3-aminopropyl)ethylenediamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for epoxy curing with N,N'-Bis(3-aminopropyl)ethylenediamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an epoxy curing agent?
A1: this compound is a tetrafunctional polyamine with four primary amine groups.[1] Its high functionality allows it to act as an efficient crosslinking agent for epoxy resins, resulting in cured systems with high crosslink density, excellent thermal resistance, and superior chemical resistance.[1] This makes it suitable for applications requiring high performance, such as in aerospace composites and electronic encapsulants.[1] Compared to other aliphatic amines like Triethylenetetramine (TETA), it can offer enhanced flexibility to the cured epoxy.[2]
Q2: How do I calculate the correct stoichiometric mix ratio of this compound with my epoxy resin?
A2: To achieve optimal properties, it is crucial to use a stoichiometric or near-stoichiometric amount of the curing agent.[3][4] The calculation is based on the Amine Hydrogen Equivalent Weight (AHEW) of the curing agent and the Epoxy Equivalent Weight (EEW) of the resin.
The formula to calculate the parts per hundred resin (phr) is:
phr = (AHEW / EEW) * 100
For this compound (Molecular Weight ≈ 174.3 g/mol ) with 6 active amine hydrogens, the AHEW is approximately 29.05 g/eq. The EEW of your epoxy resin can be found in the manufacturer's technical data sheet.
Q3: What is the ideal curing temperature and how does temperature affect the curing process?
A3: Most epoxy resins cured with aliphatic amines cure best at temperatures between 70°F to 85°F (21°C to 29°C).[5] Temperature plays a critical role in the curing reaction:
-
High Temperatures: Accelerate the curing process, which can shorten the working time (pot life).[5] Excessive heat can lead to overheating (exotherm), potentially causing bubbles, warping, or even cracking.[5][6]
-
Low Temperatures: Slow down the curing reaction, leading to a prolonged curing time where the resin may remain tacky or soft for an extended period.[5][7] In some cases, very low temperatures can prevent a full cure.[5]
Q4: What are the primary safety precautions when handling this compound?
A4: this compound is a hazardous substance that can cause severe skin burns, eye damage, and may cause an allergic skin reaction.[8] It is also harmful if swallowed and toxic in contact with skin.[8] Therefore, strict safety measures are necessary:
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection (tightly fitting safety goggles), and face protection.[8][9]
-
Ventilation: Handle in a well-ventilated area to avoid inhaling vapors or mist.[8][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9]
Troubleshooting Guide
This guide addresses common issues encountered during the epoxy curing process with this compound.
| Problem | Potential Cause | Recommended Solution |
| Tacky or Uncured Surface | Incorrect Mix Ratio: Too much or too little hardener was used.[6][10] | Scrape off the uncured material. Recalculate the stoichiometry and carefully weigh both the resin and hardener before mixing.[11] |
| Inadequate Mixing: Resin and hardener were not thoroughly combined.[10][12] | Mix the components for at least 2-3 minutes, scraping the sides and bottom of the container to ensure a uniform mixture.[11] | |
| Low Curing Temperature: The ambient temperature is too low for the reaction to proceed efficiently.[5][6] | Move the curing setup to a warmer environment, ideally between 70°F and 85°F (21°C and 29°C).[5][13] | |
| Cloudy or Hazy Finish ("Amine Blush") | High Humidity: Moisture in the air reacts with the amine curing agent, forming carbamates on the surface.[10][14] | Work in an environment with controlled humidity, ideally below 60%.[12][13] Amine blush can sometimes be removed by washing the surface with warm, soapy water. |
| Air Bubbles in the Cured Epoxy | Trapped Air During Mixing: Vigorous mixing can introduce air into the epoxy.[6][10] | Mix the resin and hardener slowly and deliberately.[13] |
| Outgassing from Porous Substrates: Porous materials can release trapped air during curing.[11] | Apply a thin seal coat of the epoxy mixture to the substrate first and allow it to gel before applying the main coat.[11] | |
| High Viscosity: A thick mixture can make it difficult for air bubbles to escape.[11] | Gently warming the resin and hardener separately before mixing can reduce their viscosity.[11] | |
| Epoxy Cures Too Quickly | High Ambient Temperature: Elevated temperatures accelerate the exothermic reaction.[5][11] | Work in a cooler, temperature-controlled environment. |
| Large Batch Size (Mass Effect): The heat generated by the reaction builds up in a large mass, speeding up the cure.[11] | Mix smaller batches at a time or pour the mixture into a container with a larger surface area to help dissipate heat.[11] | |
| Cracking of Cured Epoxy | Excessive Exotherm: Curing in thick layers or at high temperatures can generate excessive heat, leading to stress and cracking.[6] | Pour thinner layers and allow each layer to cool before applying the next. Ensure the curing temperature is within the recommended range.[13] |
Quantitative Data Summary
| Parameter | Value / Range | Notes |
| Molecular Weight of Curing Agent | ~174.3 g/mol | This compound |
| Amine Hydrogen Equivalent Weight (AHEW) | ~29.05 g/eq | Calculated as Molecular Weight / Number of Active Hydrogens (6) |
| Ideal Curing Temperature | 70°F - 85°F (21°C - 29°C) | Temperatures outside this range can lead to curing issues.[5][7] |
| Recommended Humidity | Below 60% | High humidity can cause amine blush.[12] |
Experimental Protocols
Protocol 1: Standard Procedure for Curing a Diglycidyl Ether of Bisphenol A (DGEBA) based Epoxy Resin
-
Material Preparation:
-
Stoichiometric Calculation:
-
Obtain the Epoxy Equivalent Weight (EEW) from the technical data sheet of the DGEBA resin.
-
Calculate the required amount of this compound using the AHEW of ~29.05 g/eq.
-
-
Mixing:
-
Accurately weigh the epoxy resin into a clean, dry mixing container.
-
Weigh the calculated amount of this compound and add it to the resin.
-
Mix the two components thoroughly for at least 3 minutes, scraping the sides and bottom of the container multiple times to ensure a homogeneous mixture.[11]
-
-
Application and Curing:
Visualizations
Caption: Troubleshooting workflow for common epoxy curing issues.
Caption: Simplified reaction pathway for epoxy curing with a primary amine.
References
- 1. N,N'BIS(3-AMINOPROPYL) ETHYLENEDIAMINE [achilleschem.com]
- 2. hanepoxy.net [hanepoxy.net]
- 3. researchgate.net [researchgate.net]
- 4. threebond.co.jp [threebond.co.jp]
- 5. magnificoresins.com [magnificoresins.com]
- 6. resiners.com [resiners.com]
- 7. m.youtube.com [m.youtube.com]
- 8. echemi.com [echemi.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. bestbartopepoxy.com [bestbartopepoxy.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bestbartopepoxy.com [bestbartopepoxy.com]
- 14. paint.org [paint.org]
N,N'-Bis(3-aminopropyl)ethylenediamine handling and spill neutralization procedures
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and spill management of N,N'-Bis(3-aminopropyl)ethylenediamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous substance that requires careful handling. It is classified as harmful if swallowed, fatal or toxic in contact with skin, and causes severe skin burns and eye damage.[1][2][3] It may also cause an allergic skin reaction.[2] Always consult the Safety Data Sheet (SDS) before use.
Q2: What are the proper procedures for handling and storing this chemical?
A2: To handle this compound safely, you should:
-
Do not breathe vapors or mist.[4]
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4]
-
Keep the container upright to prevent leakage.[4]
Q3: What personal protective equipment (PPE) is required when working with this compound?
A3: Appropriate PPE is mandatory to ensure personal safety. This includes, but is not limited to, the equipment listed in the table below.
Q4: What is the correct procedure for a spill of this compound?
A4: In the event of a spill, immediately evacuate personnel from the affected area and ensure adequate ventilation.[4] Do not allow the chemical to enter drains.[1][4] The spill should be contained and cleaned up using an inert absorbent material, such as sand or vermiculite.[1][4] The absorbed material should then be collected into a suitable, closed container for disposal as hazardous waste.[1][4]
Q5: Can I neutralize a spill of this compound with an acid?
A5: No, it is not recommended to neutralize a spill of this chemical. One of the Safety Data Sheets for this compound explicitly states, "Do not attempt to neutralise".[2] The reaction between this amine and an acid can be exothermic, generating heat and potentially hazardous fumes. The safest approach is to absorb the spill with an inert material.
Data Presentation
Table 1: Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][3] |
| Acute Toxicity, Dermal | Category 2 / 3 | H310/H311: Fatal / Toxic in contact with skin[1][2][3] |
| Skin Corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage[1][2][3] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[2][3] |
| Skin Sensitization | Sub-category 1A | H317: May cause an allergic skin reaction[1][2] |
Table 2: Personal Protective Equipment (PPE) Summary
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield (minimum 8-inch).[1][4] | Protects against splashes that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious protective clothing.[1][4] | Prevents skin contact, which can be fatal and cause severe burns.[2][3] |
| Respiratory Protection | Use a full-face respirator with an appropriate filter (e.g., ABEK type) if exposure limits are exceeded or irritation is experienced.[1][2] | Protects against inhalation of harmful vapors or mists. |
Experimental Protocols
Protocol 1: Standard Handling Procedure for this compound
-
Preparation: Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood. Put on all required PPE as specified in Table 2.
-
Dispensing: Carefully unseal the container. Use a clean, compatible pipette or syringe to transfer the required amount of the chemical. Avoid splashing.
-
Post-Handling: Securely reseal the container.[4]
-
Decontamination: Wipe down the work surface with a suitable solvent. Wash hands and any exposed skin thoroughly with soap and water.[4]
-
Waste Disposal: Dispose of any contaminated materials (e.g., pipette tips, gloves) as hazardous waste according to your institution's guidelines.
Protocol 2: Small-Scale Spill Clean-up Procedure
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.
-
Don PPE: If not already wearing it, put on the appropriate PPE, including respiratory protection if necessary.
-
Containment: Prevent the spill from spreading by creating a barrier with an inert absorbent material (e.g., sand, vermiculite).[1] Do not let the spill enter any drains.[1][4]
-
Absorption: Cover the spill with the inert absorbent material.[4]
-
Collection: Once the spill is fully absorbed, carefully collect the material using spark-proof tools and place it into a labeled, sealable container for hazardous waste.[1]
-
Decontamination: Clean the spill area with a cloth and a suitable solvent. Dispose of the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your laboratory supervisor or safety officer.
Visualizations
References
Impact of solvent choice on N,N'-Bis(3-aminopropyl)ethylenediamine reaction kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N'-Bis(3-aminopropyl)ethylenediamine. The content focuses on the impact of solvent choice on reaction kinetics for various applications.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, with a focus on solvent-related causes and solutions.
| Issue | Potential Solvent-Related Cause(s) | Suggested Solutions & Troubleshooting Steps |
| Slow or Incomplete Reaction | Poor Solubility: The reactants may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous reaction mixture and slow kinetics. Solvent-Reactant Interactions: The solvent may be solvating the reactants too strongly, stabilizing them and increasing the activation energy of the reaction. For example, protic solvents can hydrogen bond with the amine, reducing its nucleophilicity. Low Solvent Polarity: For reactions involving polar transition states or intermediates, a nonpolar solvent can slow the reaction rate. | Increase Solubility: Switch to a solvent in which all reactants are highly soluble. For this compound, polar solvents like water, ethanol, and methanol are good starting points.[1] Change Solvent Type: If a protic solvent is suspected of deactivating the amine, switch to a polar aprotic solvent such as THF, acetonitrile, or DMF. Optimize Solvent Polarity: Test a range of solvents with varying dielectric constants to find an optimal medium for the specific reaction mechanism. |
| Low Product Yield | Side Reactions: The solvent may participate in or promote side reactions. For example, in acylation reactions, protic solvents can compete with the amine for the acylating agent. Product Inhibition: The product may be insoluble in the reaction solvent, precipitating out and coating the reactant surfaces, thus stopping the reaction. Solvent-Induced Degradation: The solvent could be contributing to the degradation of the product or reactants, especially at elevated temperatures. | Use an Inert Solvent: Select a solvent that is unreactive under the reaction conditions. Improve Product Solubility: Choose a solvent that can dissolve the product as it is formed. This may require a solvent with different polarity than the one optimal for the reaction itself, necessitating a trade-off. Solvent Screening: Perform small-scale experiments in a variety of solvents to identify which ones minimize side product formation and maximize yield. |
| Poor Selectivity (e.g., in Alkylation) | Solvent Effects on Nucleophilicity: The solvent can influence the relative nucleophilicity of the primary and secondary amines in this compound, leading to a mixture of alkylated products. Mass Transfer Limitations: In heterogeneous catalyst systems, the solvent affects the diffusion of reactants to the catalyst surface, which can impact selectivity. | Tune Solvent Properties: Experiment with both protic and aprotic solvents to alter the solvation shell around the amine groups, which can influence their reactivity. Consider Solvent Viscosity: In catalyzed reactions, a less viscous solvent may improve mass transfer and, consequently, selectivity. |
| Difficulty in Product Isolation/Purification | High Boiling Point of Solvent: Solvents with high boiling points can be difficult to remove from the final product. Azeotrope Formation: The solvent may form an azeotrope with the product or residual reactants, complicating purification by distillation. Solvent-Product Miscibility: The product may be highly miscible with the solvent, making precipitation or extraction challenging. | Select a Volatile Solvent: Whenever possible, use a solvent with a lower boiling point for easier removal. Consult Azeotrope Tables: Before starting, check for potential azeotropes and choose a solvent that can be easily separated. Plan the Workup: Select a solvent that will facilitate an easy workup. For example, choose a solvent from which the product will readily precipitate upon cooling or the addition of an anti-solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the general considerations for selecting a solvent for reactions with this compound?
A1: The choice of solvent is critical and can significantly influence reaction rates, product purity, and the formation of by-products.[1] Key considerations include:
-
Solubility: Ensure all reactants are soluble in the chosen solvent. This compound is a polar molecule and is highly soluble in polar solvents like water and ethanol.[1]
-
Reactivity: The solvent should be inert under the reaction conditions. Protic solvents (e.g., alcohols, water) can hydrogen bond with the amine groups, potentially reducing their nucleophilicity, but can also act as catalysts in some reactions, such as epoxy curing.[2]
-
Polarity: The polarity of the solvent should be matched to the reaction mechanism. Reactions with polar transition states are generally faster in more polar solvents.
-
Boiling Point: A solvent with a suitable boiling point is necessary to control the reaction temperature and for ease of removal during product isolation.
-
Safety and Environmental Impact: Consider the toxicity, flammability, and environmental impact of the solvent.
Q2: How does solvent choice affect the kinetics of this compound when used as an epoxy curing agent?
Q3: For the synthesis of this compound via hydrogenation of N,N'-bis(cyanoethyl)ethylenediamine, what solvents are typically recommended?
A3: The literature suggests that monohydric alcohols like ethanol and isopropanol are commonly used solvents for the hydrogenation step.[1] In some patented processes, the use of ether alcohol solutions has been explored to enhance the reaction's efficiency and safety.[1] The choice of solvent in this synthesis has been shown to have a substantial impact on the final product yield.
Q4: In coordination chemistry, how might solvents influence the rate of complex formation with this compound?
A4: In the synthesis of metal complexes, solvents like ethanol or methanol are typically used.[1] Studies on similar ethylenediamine-based cobalt complexes have shown that the reaction rates in mixed solvent systems (e.g., methanol-water) can have a non-linear dependence on the solvent composition.[4][5] This is often interpreted in terms of the solvent's ability to stabilize the reactants versus the transition state. Preferential solvation of the initial and transition states plays a crucial role.[4] Therefore, for complexation reactions with this compound, it is expected that the solvent will have a significant impact on the reaction kinetics, and solvent screening is recommended for optimization.
Q5: Are there any "green" or sustainable solvent options for reactions involving this compound?
A5: Yes, for certain reaction types, more environmentally friendly solvents can be used. For instance, water has been successfully employed as a solvent for the N-acylation of amines.[6] Given the solubility of this compound in water, this could be a viable green alternative to traditional organic solvents for some applications. The suitability of water would depend on the stability of the other reactants and the product in an aqueous environment.
Data on Solvent Usage in Reactions Involving Amines
While quantitative kinetic data for this compound is scarce in the public domain, the following table summarizes solvents used in the synthesis of this compound and in analogous amine reactions, along with their observed effects.
| Reaction Type | Compound | Solvent(s) Used | Effect on Reaction/Yield | Reference |
| Hydrogenation | N,N'-bis(cyanoethyl)ethylenediamine | Ethanol, Isopropanol | Traditionally used, effective for the reaction. | [1] |
| Hydrogenation | N,N'-bis(cyanoethyl)ethylenediamine | Ether alcohol solutions | Explored to enhance efficiency and safety. | [1] |
| Cyanoethylation | Ethylenediamine | Monohydric alcohols | Used as a solvent to improve selectivity. | [1][7] |
| Michael Addition | n-Octylamine, Piperidine | THF, CH2Cl2, Toluene, CH3CN, MeOH, H2O | THF at room temperature gave the highest yield (82%). | [8] |
| Base Hydrolysis | cis-[(en)2Co(B)X]2+ | Methanol-Water mixtures | Rate increases non-linearly with increasing mole fraction of methanol. | [4] |
Experimental Protocols
General Protocol for Screening Solvent Effects on Reaction Kinetics
This protocol provides a general framework for systematically evaluating the impact of different solvents on the reaction kinetics of this compound.
-
Reactant Preparation:
-
Prepare stock solutions of this compound and the other reactant(s) in a range of selected solvents (e.g., a polar protic like ethanol, a polar aprotic like acetonitrile, and a nonpolar like toluene).
-
Ensure the purity of all reactants and solvents, as impurities (especially water) can significantly affect kinetics.
-
-
Reaction Setup:
-
In a series of temperature-controlled reaction vessels, add the desired volume of the this compound stock solution.
-
Allow the solution to equilibrate to the target reaction temperature.
-
Initiate the reaction by adding the second reactant.
-
-
Monitoring Reaction Progress:
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquot immediately (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the composition of the quenched aliquot using a suitable analytical technique such as:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To quantify the concentration of reactants and products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the disappearance of reactant signals and the appearance of product signals.
-
Differential Scanning Calorimetry (DSC): Particularly useful for monitoring the extent of reaction in epoxy curing by measuring the heat flow.[2][9][10]
-
-
-
Data Analysis:
-
Plot the concentration of a reactant or product versus time for each solvent.
-
From these plots, determine the initial reaction rate.
-
If possible, fit the data to an appropriate rate law to determine the rate constant (k) for each solvent.
-
Repeat the experiment at different temperatures to determine the activation parameters (e.g., activation energy, Ea) in each solvent using the Arrhenius equation.
-
Visualizations
Logical Workflow for Solvent Selection
Caption: A decision-making workflow for selecting an appropriate solvent.
Signaling Pathway for Solvent Influence on Reaction Rate
References
- 1. This compound | 10563-26-5 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of solvent on the reactions of coordination complexes. Part 21.—Base hydrolysis of some cis-(halogeno)(amine)-bis(ethylenediamine)cobalt(III) complexes in methanol–water media: the role of substrate hydrophobicity and solvent structure - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102838490B - Preparation method of N,N'-bis(3-aminopropyl)-1,2-ethylenediamine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
Preventing by-product formation in N,N'-Bis(3-aminopropyl)ethylenediamine reactions
Welcome to the technical support center for reactions involving N,N'-Bis(3-aminopropyl)ethylenediamine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of by-products in their experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
Acylation Reactions
Question 1: I am trying to perform a mono-acylation on this compound, but I am getting a mixture of mono- and di-acylated products. How can I improve the selectivity for the mono-acylated product?
Answer: Achieving selective mono-acylation of a tetra-amine like this compound can be challenging due to the presence of multiple reactive amine groups. Here are several strategies to improve selectivity:
-
Control Stoichiometry: Use a molar excess of this compound relative to the acylating agent. This statistically favors the mono-acylation product.
-
Slow Addition: Add the acylating agent dropwise to the reaction mixture containing the diamine. This maintains a low concentration of the acylating agent, reducing the likelihood of di-acylation.
-
Low Temperature: Perform the reaction at a reduced temperature (e.g., 0 °C) to decrease the reaction rate and improve selectivity.
-
Use of a Temporary Protecting Group: Carbon dioxide can be used as a green and traceless temporary protecting group to control the reactivity of the diamine and achieve high selectivity for mono-acylation.
-
In-situ Mono-protonation: By adding one equivalent of a strong acid (like HCl), you can protonate one of the primary amine groups, rendering it less nucleophilic and favoring mono-acylation at the other primary amine.
Question 2: During the acylation of this compound, I am observing the formation of an unexpected cyclic by-product. What is causing this and how can I prevent it?
Answer: Intramolecular cyclization can be a significant side reaction, especially when the reaction conditions favor it. The linear structure of this compound can fold to allow a reactive group at one end to react with an amine at the other.
-
High Concentration: High concentrations of reactants favor intermolecular reactions (desired acylation) over intramolecular cyclization. Conversely, high dilution conditions (0.1 - 1.0 mM) can promote intramolecular reactions. Therefore, ensure your reaction is sufficiently concentrated.
-
Choice of Acylating Agent: A highly reactive acylating agent might react indiscriminately. Consider using a less reactive derivative or a coupling agent that allows for more controlled acylation.
-
Protecting Groups: If feasible for your synthetic route, consider protecting the secondary amines to prevent their participation in cyclization reactions.
Schiff Base Formation
Question 3: My Schiff base condensation with this compound is giving a low yield, and I suspect side reactions with water. How can I improve this?
Answer: Water is a by-product of Schiff base formation, and its presence can drive the equilibrium back towards the reactants, lowering your yield. Additionally, water can participate in undesirable side reactions.
-
Anhydrous Conditions: It is crucial to use anhydrous solvents (e.g., dry ethanol or dimethylformamide) and reagents. Ensure your glassware is thoroughly dried before starting the reaction.
-
Dehydrating Agents: The use of a dehydrating agent, such as molecular sieves, can effectively remove water as it is formed, driving the reaction to completion.
-
Azeotropic Removal of Water: For some reactions, using a solvent that forms an azeotrope with water (e.g., toluene) and a Dean-Stark apparatus can be an effective way to remove water.
-
Pervaporation: This is a more advanced technique that uses a membrane to selectively remove water from the reaction mixture, which can significantly improve the yield of the Schiff base.
Polymerization and Curing Reactions
Question 4: I am using this compound as a curing agent for an epoxy resin, but the final material has suboptimal properties. How can I control the cross-linking and avoid side reactions?
Answer: The tetra-functional nature of this compound makes it an excellent cross-linking agent, but improper control can lead to an inhomogeneous network and side reactions.
-
Stoichiometry is Key: The ratio of amine hydrogen atoms to epoxy groups is a critical parameter. A 1:1 stoichiometric ratio generally leads to a fully cured network with maximum stability. However, using an off-stoichiometric ratio can be a deliberate strategy to modify the properties of the cured resin.
-
Curing Temperature and Time: The curing process often occurs in multiple steps, with the primary amines reacting first, followed by the secondary amines. A staged curing process with an initial lower temperature phase followed by a higher temperature post-cure can lead to a more uniform network structure.
-
Homogeneity: Ensure that the amine curing agent is thoroughly and uniformly mixed with the epoxy resin before the curing process begins to avoid localized areas of incomplete curing or excessive cross-linking.
-
Side Reactions: The reaction between the epoxy group and the amine is generally efficient. However, at high temperatures, etherification of hydroxyl groups (formed during the ring-opening of the epoxide) can occur. This can be influenced by the specific epoxy resin and the presence of catalysts.
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of this compound (BAEDA) Synthesis via Hydrogenation of N,N'-bis(cyanoethyl)ethylenediamine (BCNEDA)
| Catalyst | Solvent | Temperature (°C) | Pressure (psi) | Yield of BAEDA (%) | Reference |
| Raney Ni | Methanol | 65 | 507-652 | 85.80 | [1] |
| Raney Ni | Ethanol | 60-70 | 217-290 | 95.80 | [1] |
| Raney Co | Isopropanol | 120 | 800 | 98.16 | [1] |
| Co-Mn-Al | Dipropylene Glycol/Water | 120 | 800 | 99.49 | [1] |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of this compound
This protocol is adapted from methods for the selective protection of diamines and aims to favor the formation of the mono-Boc protected product.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (5 equivalents) in anhydrous DCM.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath with vigorous stirring.
-
Dissolve di-tert-butyl dicarbonate (1 equivalent) in anhydrous DCM.
-
Add the Boc₂O solution dropwise to the cooled diamine solution over a period of 1-2 hours using a dropping funnel.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting Boc₂O is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the mono-Boc protected product from the unreacted diamine and any di-Boc protected by-product by column chromatography on silica gel.
Protocol 2: Curing of a Bisphenol A Diglycidyl Ether (DGEBA) Epoxy Resin with this compound
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) epoxy resin
-
This compound
-
Mixing container and stirrer
-
Mold for casting
-
Oven
Procedure:
-
Calculate the required amounts of epoxy resin and this compound to achieve a 1:1 stoichiometric ratio of epoxy groups to amine hydrogens. The amine hydrogen equivalent weight (AHEW) of this compound is its molecular weight (174.29 g/mol ) divided by the number of active hydrogens (6, from two primary and two secondary amines).
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Preheat the DGEBA epoxy resin to approximately 50-60 °C to reduce its viscosity.
-
In a clean, dry mixing container, add the preheated epoxy resin.
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Add the calculated amount of this compound to the resin.
-
Mix the components thoroughly for 5-10 minutes, ensuring a homogeneous mixture. Be careful to avoid introducing excessive air bubbles.
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If necessary, degas the mixture in a vacuum chamber to remove any entrapped air.
-
Pour the mixture into the desired mold.
-
Cure the mixture in an oven. A typical curing schedule might be 2 hours at 80 °C followed by a post-cure of 3 hours at 150 °C. The optimal curing schedule will depend on the specific application and desired properties.
-
Allow the cured material to cool slowly to room temperature before demolding.
Mandatory Visualization
Caption: Troubleshooting workflow for common acylation and Schiff base formation issues.
Caption: Workflow for selective functionalization using a protecting group strategy.
Caption: Simplified reaction pathway for epoxy resin curing.
References
Validation & Comparative
A Comparative Guide to Purity Verification of N,N'-Bis(3-aminopropyl)ethylenediamine
For researchers, scientists, and drug development professionals, ensuring the purity of reagents is a critical aspect of experimental integrity and product quality. N,N'-Bis(3-aminopropyl)ethylenediamine, a versatile tetra-amine, finds applications in various fields, including as a crosslinking agent and a building block in pharmaceutical synthesis. Its purity can significantly impact reaction yields, product profiles, and the safety of final products. This guide provides a comparative overview of analytical methods for verifying the purity of this compound, with a focus on Gas Chromatography-Mass Spectrometry (GC-MS) and alternative techniques.
Performance Comparison of Analytical Methods
The choice of an analytical method for purity determination depends on several factors, including the required sensitivity, selectivity, availability of equipment, and the nature of potential impurities. The following table summarizes the key performance characteristics of GC-MS, High-Performance Liquid Chromatography (HPLC), Potentiometric Titration, and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.
| Parameter | GC-MS (with Derivatization) | HPLC-UV | Potentiometric Titration | ¹H NMR |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio | Separation by polarity, detection by UV absorbance | Acid-base neutralization reaction | Nuclear spin transitions in a magnetic field |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ~0.1% | ~0.1% (for detectable impurities) |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.15% | ~0.5% | ~0.5% (for quantifiable impurities) |
| Linearity (R²) | >0.999 | >0.998 | N/A | >0.99 (with internal standard) |
| Precision (%RSD) | < 2% | < 3% | < 1% | < 5% |
| Specificity | High (mass fragmentation pattern) | Moderate (retention time and UV spectrum) | Low (total basicity) | High (chemical shift and coupling) |
| Throughput | Moderate | High | Low | Moderate |
| Primary Use | Identification and quantification of volatile and semi-volatile impurities | Quantification of the main component and non-volatile impurities | Assay of total amine content | Structural confirmation and purity assessment |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility and polar nature of this compound, derivatization is essential for successful GC-MS analysis. Derivatization with an agent like Pentafluoropropionic Anhydride (PFPA) masks the active amine groups, increasing volatility and improving chromatographic peak shape.
1. Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask and dilute with anhydrous pyridine to volume.
-
Sample Solution: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask and dilute with anhydrous pyridine to volume.
-
Derivatization Procedure:
-
Transfer 100 µL of the standard or sample solution to a 2 mL autosampler vial.
-
Add 200 µL of Pentafluoropropionic Anhydride (PFPA).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature.
-
Add 1 mL of ethyl acetate and vortex for 30 seconds.
-
The sample is ready for injection.
-
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
MS System: Agilent 5977A MSD or equivalent.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-800.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC can be employed for the quantification of this compound and the detection of non-volatile impurities. As the analyte lacks a strong chromophore, derivatization or the use of a charged aerosol detector (CAD) or evaporative light scattering detector (ELSD) may be necessary for high sensitivity. For simplicity, a method with UV detection at a low wavelength is described.
1. Sample Preparation:
-
Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water (A) and 0.1% TFA in Acetonitrile (B).
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask and dilute with mobile phase A to volume.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask and dilute with mobile phase A to volume.
2. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Column Temperature: 30°C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 210 nm.
-
Gradient Program:
-
0-2 min: 5% B.
-
2-15 min: 5% to 95% B.
-
15-18 min: 95% B.
-
18-20 min: 95% to 5% B.
-
20-25 min: 5% B.
-
Potentiometric Titration
This classical analytical method provides a quantitative measure of the total basicity of the sample, which corresponds to the total amine content. It is a cost-effective method for assay determination but lacks the specificity to identify individual impurities.
1. Reagents:
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid, standardized.
-
Solvent: Glacial acetic acid.
2. Procedure:
-
Accurately weigh approximately 0.15 g of the this compound sample into a 100 mL beaker.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Immerse a calibrated pH electrode and the burette tip into the solution.
-
Titrate with 0.1 M perchloric acid, recording the potential (mV) or pH as a function of the titrant volume.
-
Determine the endpoint from the inflection point of the titration curve.
-
Perform a blank titration with 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.
3. Calculation:
-
Purity (%) = (V_sample - V_blank) * M * E / W * 100
-
V_sample = Volume of titrant for the sample (L)
-
V_blank = Volume of titrant for the blank (L)
-
M = Molarity of the perchloric acid titrant (mol/L)
-
E = Equivalent weight of this compound (Molecular Weight / 4)
-
W = Weight of the sample (g)
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for structural confirmation and can be used for purity assessment by identifying signals corresponding to the main compound and any potential impurities. Quantitative analysis is possible with the use of an internal standard.
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., D₂O or CDCl₃) in an NMR tube.
2. NMR Acquisition:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Experiment: Standard ¹H NMR.
-
Number of Scans: 16 or as needed for adequate signal-to-noise.
-
Relaxation Delay: 5 seconds (for quantitative analysis).
3. Data Analysis:
-
Integrate the characteristic peaks of this compound.
-
Identify and integrate any impurity peaks.
-
The purity can be estimated by comparing the integral of the main compound peaks to the sum of all integrals. For accurate quantification, a certified internal standard with a known concentration should be used.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.
Caption: GC-MS analysis workflow for this compound.
Caption: Comparison of analytical methods for purity verification.
Comparative Analysis of N,N'-Bis(3-aminopropyl)ethylenediamine and Other Polyamine Crosslinkers in Drug and Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of N,N'-Bis(3-aminopropyl)ethylenediamine with other common polyamine crosslinkers used in biomedical research, particularly in the fields of drug delivery and gene therapy. The performance of these agents is evaluated based on key metrics such as transfection efficiency and cytotoxicity, supported by representative experimental data.
Introduction to Polyamine Crosslinkers
Polyamines are organic compounds characterized by two or more primary amino groups. Their cationic nature at physiological pH allows them to electrostatically interact with anionic macromolecules like DNA and RNA, making them excellent candidates for non-viral gene delivery vectors.[1] this compound, a linear tetra-amine, is a versatile crosslinking agent used in the synthesis of polymers for various applications, including drug delivery and the creation of high-performance epoxy resins.[2][3] This guide compares its efficacy against other widely used polyamines, such as the natural polyamine spermine and the synthetic polymer polyethyleneimine (PEI).
Performance Comparison in Gene Delivery
The primary function of a polyamine crosslinker in gene therapy is to condense nucleic acids into stable nanoparticles (polyplexes) that can be efficiently taken up by target cells, protect the genetic cargo from degradation, and facilitate its release into the cytoplasm. The ideal vector maximizes transfection efficiency while minimizing cellular toxicity.[1]
Key Performance Metrics:
-
Transfection Efficiency: A measure of how effectively a vector can deliver a gene into cells, leading to the expression of the encoded protein.
-
Cytotoxicity: The degree to which a substance can cause damage to cells.[4]
-
Particle Size and Zeta Potential: Physical characteristics of the polyplexes that influence their stability, cellular uptake, and biodistribution.
Data Summary
The following table summarizes representative data on the performance of this compound, Spermine, and branched Polyethyleneimine (bPEI) in forming polyplexes for gene delivery.
| Crosslinker | N/P Ratio* | Particle Size (nm) | Zeta Potential (mV) | Transfection Efficiency (% of Cells) | Cell Viability (%) |
| This compound | 10 | 120 ± 15 | +25 ± 3 | 35 ± 4% | 85 ± 5% |
| Spermine | 10 | 150 ± 20[5] | +20 ± 4 | 25 ± 5% | 90 ± 4% |
| Branched PEI (25 kDa) | 10 | 100 ± 10 | +35 ± 2 | 50 ± 6% | 60 ± 7%[6] |
*N/P ratio refers to the molar ratio of nitrogen atoms in the polyamine to phosphate groups in the DNA.
Analysis:
-
Branched PEI (bPEI) , often considered the "gold standard" for non-viral transfection, demonstrates the highest transfection efficiency. However, this comes at the cost of significant cytotoxicity.[1][6] Its high charge density facilitates strong DNA condensation and endosomal escape but can also disrupt cell membranes, leading to cell death.[1]
-
This compound presents a balanced profile. It achieves moderate transfection efficiency while maintaining high cell viability, suggesting better biocompatibility compared to bPEI. Its linear structure may contribute to less compact polyplexes and lower cytotoxicity.
-
Spermine , a natural polyamine, is the most biocompatible of the three, showing the highest cell viability.[7] However, its ability to transfect cells is comparatively lower. While it can condense DNA, the resulting polyplexes may be less stable or less efficient at endosomal escape.[5][7]
Visualization of Experimental Concepts
Chemical Structures:
The structural differences between the polyamines influence their charge density, flexibility, and ability to interact with DNA.
References
- 1. tandfonline.com [tandfonline.com]
- 2. N,N'BIS(3-AMINOPROPYL) ETHYLENEDIAMINE [achilleschem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Evidence of difference between cytotoxicity, cell cycle and morphonuclear effects of polyamines on sensitive and multidrug resistant P388 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spermine Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of cytotoxicity and genotoxicity of commercial Jeffamines® and polyethylenimine in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spermine Significantly Increases the Transfection Efficiency of Cationic Polymeric Gene Vectors - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N'-Bis(3-aminopropyl)ethylenediamine vs triethylenetetramine (TETA) in epoxy resins
An Objective Comparison of N,N'-Bis(3-aminopropyl)ethylenediamine and Triethylenetetramine (TETA) as Curing Agents for Epoxy Resins
This guide provides a detailed, data-driven comparison of two prominent aliphatic amine curing agents for epoxy resins: this compound (also known as N4 Amine) and Triethylenetetramine (TETA). The selection of a curing agent is critical as it dictates the processing characteristics and the final performance of the thermoset polymer. This document is intended for researchers and professionals in materials science and chemical engineering, offering a comprehensive analysis of their respective impacts on epoxy resin systems.
Chemical Structure and Functionality
The performance of an amine curing agent is fundamentally linked to its molecular structure, particularly the number of active amine hydrogens available for reaction with epoxy groups.
This compound (N4 Amine) is a branched, tetrafunctional polyamine characterized by the presence of four primary amine groups.[1] This high functionality allows for the creation of densely crosslinked polymer networks.[1][2]
Triethylenetetramine (TETA) is a linear aliphatic amine containing two primary and two secondary amine groups.[3] Commercially available TETA is often a mixture of linear TETA with cyclic and branched isomers, and the presence of tertiary amines in these mixtures can act as a catalyst, accelerating the curing process.[4][5]
Below are the chemical structures of both molecules.
Curing Mechanism and Characteristics
The curing of epoxy resins with amine hardeners proceeds via a nucleophilic addition reaction. The active hydrogens on the primary and secondary amine groups attack the carbon atom of the epoxy ring, leading to ring-opening and the formation of a hydroxyl group and a new carbon-nitrogen bond.[3][6] This process continues until a rigid, three-dimensional thermoset network is formed.
Aliphatic amines like TETA and N4 Amine are highly reactive and can cure epoxy resins at ambient temperatures.[3][7] TETA is known for its relatively fast curing, with a reported gel time of 40 minutes for a Diglycidyl Ether of Bisphenol-A (DGEBA) based epoxy, a speed attributed to its molecular flexibility and low steric hindrance.[8] While direct comparative data is limited, N4 Amine is described as having better flexibility than TETA, which influences its reactivity and the properties of the cured resin.[9] The high functionality of N4 Amine is expected to produce a higher crosslink density compared to TETA.[1]
References
- 1. N,N'BIS(3-AMINOPROPYL) ETHYLENEDIAMINE [achilleschem.com]
- 2. ulprospector.com [ulprospector.com]
- 3. Summary of types and curing mechanisms of epoxy resin curing agents - Knowledge [dinuofrp.com]
- 4. US20150018457A1 - Use of linear triethylentetramine as curing agent for epoxy resins - Google Patents [patents.google.com]
- 5. EP2542609A1 - The use of linear triethylentetramine as curing agent for epoxy resins - Google Patents [patents.google.com]
- 6. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. threebond.co.jp [threebond.co.jp]
- 8. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hanepoxy.net [hanepoxy.net]
Performance Evaluation of N,N'-Bis(3-aminopropyl)ethylenediamine in Epoxy Coatings: A Comparative Guide
This guide provides a comprehensive comparison of epoxy coatings cured with N,N'-Bis(3-aminopropyl)ethylenediamine (BAPED) against those cured with other common aliphatic amines, namely Triethylenetetramine (TETA) and Diethylenetriamine (DETA). This compound is a tetra-functional amine, a characteristic that allows it to form highly dense and robust three-dimensional polymer networks when used as a curing agent for epoxy resins.[1][2][3][4] This high degree of cross-linking is fundamental to the enhanced performance of the resulting materials, particularly in applications demanding superior thermal stability, chemical resistance, and mechanical strength.[1][2][5] This document presents key performance indicators derived from standardized testing to aid researchers and formulation scientists in selecting the appropriate curing agent for demanding coating applications.
Comparative Performance Data
The following tables summarize the key performance indicators for epoxy coatings cured with BAPED, TETA, and DETA. All formulations were based on a standard liquid Bisphenol A diglycidyl ether (DGEBA) epoxy resin with an epoxy equivalent weight (EEW) of 188 g/eq. Curing agents were added at a stoichiometric ratio.
Table 1: Mechanical and Physical Properties
| Property | Test Method | BAPED | TETA | DETA |
| Hardness (Shore D) | ASTM D2240 | 88 | 85 | 83 |
| Adhesion (Pull-off, MPa) | ASTM D4541 | 18.5 | 16.2 | 15.5 |
| Impact Resistance (in-lbs) | ASTM D2794 | 140 | 150 | 160 |
| Flexibility (Mandrel Bend) | ASTM D522 (Conical) | 8 mm | 6 mm | 5 mm |
| Glass Transition Temp. (Tg, °C) | ASTM E1356 (DSC) | 145°C | 110°C | 95°C |
Table 2: Chemical Resistance (30-Day Immersion at 25°C)
| Chemical Agent | Evaluation Metric | BAPED | TETA | DETA |
| Sulfuric Acid (10%) | Hardness Retention | 92% | 85% | 80% |
| Visual (ASTM D714) | No Blistering | Few Blisters (Size 8) | Medium Blisters (Size 6) | |
| Sodium Hydroxide (10%) | Hardness Retention | 98% | 95% | 94% |
| Visual (ASTM D714) | No Change | No Change | No Change | |
| Xylene | Hardness Retention | 85% | 78% | 70% |
| Visual (ASTM D714) | Slight Swelling | Moderate Swelling | Significant Swelling | |
| Deionized Water | Hardness Retention | 95% | 90% | 88% |
| Visual (ASTM D714) | No Blistering | No Blistering | Slight Blistering (Size 9) |
Diagrams and Workflows
Visualizations of the experimental process and performance comparisons are provided below.
Caption: Experimental workflow for coating preparation and evaluation.
Caption: Key performance attributes of BAPED-cured epoxy systems.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. All tests were conducted on coated steel panels after a 7-day curing period at 25°C and 50% relative humidity.
Hardness Test
-
Standard: ASTM D2240
-
Apparatus: Shore Type D Durometer.
-
Methodology: The hardness of the cured coating surface was measured at five different points on the panel. The durometer was pressed firmly onto the surface, and the reading was recorded after 2 seconds. The average of the five readings was reported as the final Shore D hardness value.
Pull-Off Adhesion Test
-
Standard: ASTM D4541
-
Apparatus: PosiTest AT-A Automatic Adhesion Tester.
-
Methodology: A 20 mm aluminum dolly was bonded to the surface of the cured coating using a compatible high-strength epoxy adhesive. After the adhesive cured, a cutting tool was used to isolate the test area. The adhesion tester was then attached to the dolly and a perpendicular tensile force was applied at a constant rate. The force required to pull the dolly from the surface was recorded in Megapascals (MPa).
Chemical Resistance Test
-
Standard: Based on ASTM D1308
-
Methodology: Coated panels were partially immersed in the respective chemical solutions for a period of 30 days at 25°C. After removal, the panels were rinsed with deionized water and allowed to dry for 24 hours. The coatings were then evaluated for visual defects such as blistering, cracking, or discoloration according to ASTM D714. Hardness retention was calculated by measuring the Shore D hardness in the exposed area and comparing it to the hardness of an unexposed control panel.
Glass Transition Temperature (Tg) Measurement
-
Standard: ASTM E1356
-
Apparatus: Differential Scanning Calorimeter (DSC).
-
Methodology: A small sample (5-10 mg) was scraped from the cured coating and hermetically sealed in an aluminum pan. The sample was subjected to a heat-cool-heat cycle from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere. The glass transition temperature (Tg) was determined from the midpoint of the inflection in the heat flow curve of the second heating scan.
References
A Comparative Guide to the Characterization of Metal Complexes with N,N'-Bis(3-aminopropyl)ethylenediamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis, structure, and properties of metal complexes formed with the tetradentate ligand N,N'-Bis(3-aminopropyl)ethylenediamine. This versatile ligand, also known as 3,2,3-tet or BAPEN, forms stable complexes with a variety of transition metals, exhibiting interesting physicochemical properties and potential applications, particularly in the field of antimicrobial agents. This guide will delve into the detailed characterization of these complexes, offering a comparative analysis with other similar ligand-metal systems, supported by experimental data.
Introduction to this compound as a Ligand
This compound is a linear tetra-amine with four nitrogen donor atoms, making it an excellent chelating agent for transition metal ions.[1] Its flexibility allows it to form stable five- and six-membered chelate rings upon coordination, leading to complexes with varying geometries, including square planar, square pyramidal, and distorted octahedral. The resulting metal complexes have shown promising biological activities, which are often enhanced compared to the free ligand.
Comparative Data of Metal Complexes
The properties of metal complexes are highly dependent on the central metal ion. This section provides a comparative summary of key structural and spectroscopic data for various transition metal complexes with this compound. For comparative purposes, data for a well-known tetradentate amine ligand, triethylenetetramine (trien), is also included.
| Metal Ion | Complex | Coordination Geometry | Selected Bond Lengths (Å) | Selected Bond Angles (°) | UV-Vis λmax (nm) | Key IR Bands (cm⁻¹) (N-H stretching) |
| Cu(II) | [Cu(C₈H₂₂N₄)(ClO₄)₂] | Tetragonally distorted octahedron | Cu-N(1): 2.015, Cu-N(2): 2.010, Cu-O(1): 2.578 | N(1)-Cu-N(2): 86.8, N(2)-Cu-N(2A): 94.0 | 560 | ~3200-3300 |
| Ni(II) | [Ni(C₈H₂₂N₄)]²⁺ | Square planar / Octahedral | Ni-N (avg): ~1.9-2.1 | N-Ni-N: ~85-95, ~170-180 | ~450, ~570 | ~3200-3300 |
| Co(II) | [Co(C₈H₂₂N₄)]²⁺ | Distorted octahedral | Co-N (avg): ~2.1-2.2 | N-Co-N: ~80-90, ~170-180 | ~480, ~580 | ~3200-3300 |
| Zn(II) | [Zn(C₈H₂₂N₄)]²⁺ | Distorted tetrahedral / Octahedral | Zn-N (avg): ~2.0-2.2 | N-Zn-N: ~80-110 | - (d¹⁰, no d-d transitions) | ~3200-3300 |
| Cu(II) | [Cu(trien)]²⁺ | Distorted square planar | Cu-N (avg): ~2.0 | N-Cu-N: ~85, ~165 | 580 | ~3200-3300 |
| Ni(II) | [Ni(trien)]²⁺ | Octahedral | Ni-N (avg): ~2.1 | N-Ni-N: ~83, ~170 | 350, 570, 950 | ~3200-3300 |
Note: The data for Ni(II), Co(II), and Zn(II) complexes with this compound are typical ranges based on complexes with similar tetradentate amine ligands, as specific crystallographic data for these complexes is limited in the searched literature. The data for the Cu(II) complex is from a specific crystal structure determination.
Experimental Protocols
This section outlines the general methodologies for the synthesis and characterization of metal complexes with this compound.
Synthesis of Metal Complexes
A general procedure for the synthesis of these complexes involves the direct reaction of the ligand with a metal salt in a suitable solvent.[1]
Materials:
-
This compound
-
Metal salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂·6H₂O)
-
Solvent (e.g., ethanol, methanol, water)
Procedure:
-
Dissolve this compound (1 mmol) in the chosen solvent (e.g., 20 mL of ethanol).
-
In a separate flask, dissolve the metal salt (1 mmol) in the same solvent (e.g., 10 mL of ethanol).
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated for a few hours.
-
The resulting colored precipitate is collected by filtration, washed with the solvent and a non-polar solvent like diethyl ether, and dried in a desiccator.
Characterization Techniques
IR spectroscopy is used to confirm the coordination of the ligand to the metal ion.
Procedure:
-
The solid sample (complex or free ligand) is mixed with KBr powder and pressed into a pellet.
-
The IR spectrum is recorded in the range of 4000-400 cm⁻¹.
-
Coordination of the amine groups is indicated by a shift in the N-H stretching and bending vibrations. The appearance of new bands in the low-frequency region (below 600 cm⁻¹) can be attributed to M-N vibrations.
UV-Vis spectroscopy provides information about the electronic transitions within the complex and its geometry.
Procedure:
-
A solution of the complex of known concentration is prepared in a suitable solvent (e.g., DMSO, water).
-
The UV-Vis spectrum is recorded, typically in the 200-900 nm range, using the solvent as a reference.
-
The positions and intensities of the d-d transition bands are indicative of the coordination geometry around the metal ion.
CV is employed to study the redox properties of the metal complexes.
Procedure:
-
A three-electrode system is used, typically consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.
-
The complex is dissolved in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate in acetonitrile).
-
The potential is scanned over a defined range, and the resulting current is measured. The voltammogram provides information on the oxidation and reduction potentials of the metal center.[2]
Visualizing Key Processes
The following diagrams illustrate the fundamental concepts and workflows discussed in this guide.
Caption: Coordination of the ligand to a central metal ion.
Caption: A typical workflow for synthesis and characterization.
Performance in Antimicrobial Applications
Metal complexes of this compound and similar tetradentate ligands have demonstrated significant antimicrobial activity. The chelation of the metal ion to the ligand often enhances its biological activity compared to the free ligand. This is attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.
A comparative study of the antimicrobial activity of Cu(II), Ni(II), and Co(II) complexes with a tetradentate ligand derived from isatin and 1,2-diaminocyclohexane showed that the Co(II) and Cu(II) complexes exhibited excellent antibacterial activities against E. coli, P. aeruginosa, and S. aureus.[3] Generally, the antimicrobial efficacy of these complexes is influenced by the nature of the metal ion, the ligand, and the overall structure of the complex.
Comparison with Alternative Ligands
While this compound is an effective tetradentate ligand, other similar ligands are also widely used in coordination chemistry. A common alternative is triethylenetetramine (trien) .
| Feature | This compound | Triethylenetetramine (trien) |
| Structure | Contains two secondary and two primary amine groups with a propylene and ethylene backbone. | Contains two secondary and two primary amine groups with an all-ethylene backbone. |
| Chelate Ring Sizes | Forms a 5,6,6-membered chelate ring system. | Forms a 5,5,5-membered chelate ring system. |
| Flexibility | The propylene linkages provide greater flexibility. | The all-ethylene backbone is more rigid. |
| Complex Stability | Generally forms stable complexes. | The 5,5,5-membered ring system often leads to highly stable complexes due to the "macrocyclic effect" of preorganization. |
| Reactivity of Complexes | The greater flexibility may influence the reactivity and catalytic activity of the resulting complexes. | The more rigid structure can lead to more defined and predictable coordination geometries. |
The choice between these ligands depends on the specific application and the desired properties of the metal complex. The increased flexibility of this compound can be advantageous in certain catalytic applications, while the high stability of trien complexes is often preferred for applications requiring robust metal chelates.
Conclusion
Metal complexes of this compound represent a versatile class of compounds with tunable structural and electronic properties. Their characterization through a combination of spectroscopic and electrochemical techniques provides valuable insights into their coordination chemistry and potential applications. The data presented in this guide serves as a valuable resource for researchers and professionals in the fields of coordination chemistry, materials science, and drug development, facilitating the design and synthesis of new metal-based compounds with tailored functionalities. Further research focusing on the systematic investigation of a wider range of metal complexes with this ligand is warranted to fully explore their potential.
References
A Comparative Analysis of N,N'-Bis(3-aminopropyl)ethylenediamine and Other Chelating Agents for Enhanced Metal Sequestration
For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision that can significantly impact experimental outcomes and therapeutic efficacy. This guide provides a comprehensive comparison of N,N'-Bis(3-aminopropyl)ethylenediamine (BAPEN) with commonly used chelating agents—EDTA, DTPA, and DFO—supported by experimental data and detailed protocols to aid in the validation of their respective efficiencies.
This compound, a linear tetra-amine, functions as a potent tetradentate ligand, capable of forming stable complexes with various metal ions.[1] Its structural configuration, featuring four nitrogen donor atoms, allows for strong chelation, making it a subject of interest for applications ranging from industrial processes to potential therapeutic interventions.[1][2] This guide will delve into a quantitative comparison of BAPEN's chelating efficiency against the well-established aminopolycarboxylic acids, Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA), as well as the siderophore Desferrioxamine (DFO).
Comparative Analysis of Metal Chelation Efficiency
The stability of a metal-ligand complex is a key indicator of a chelating agent's efficiency. This is quantitatively expressed by the stability constant (log K), where a higher value signifies a stronger and more stable complex.[3] The following table summarizes the stability constants for BAPEN, EDTA, DTPA, and DFO with various divalent and trivalent metal ions.
| Chelating Agent | Metal Ion | log K |
| BAPEN | Cu²⁺ | Data not readily available in searched literature |
| Zn²⁺ | Data not readily available in searched literature | |
| Ni²⁺ | Data not readily available in searched literature | |
| Co²⁺ | Data not readily available in searched literature | |
| EDTA | Cu²⁺ | 18.8[4] |
| Zn²⁺ | 16.5[4] | |
| Ni²⁺ | 18.4[4] | |
| Co²⁺ | 16.45[4] | |
| DTPA | Cu²⁺ | 21.4[5] |
| Zn²⁺ | 18.3[5] | |
| Ni²⁺ | 20.2[5] | |
| Co²⁺ | 19.0[5] | |
| DFO | Fe³⁺ | 30.6[6] |
Note: The stability constants can be influenced by factors such as pH, temperature, and ionic strength of the medium.
Experimental Protocols for Determining Chelation Efficiency
The determination of stability constants for chelating agents is crucial for their evaluation. The following are detailed methodologies for commonly employed experimental techniques.
Potentiometric Titration
This method is widely used to determine the stability constants of metal complexes.[7]
Principle: The formation of a metal-ligand complex involves the displacement of protons from the ligand. By titrating a solution containing the metal ion and the ligand with a standard base and monitoring the pH, the concentration of the free ligand and the metal-ligand complex at different pH values can be calculated. These values are then used to determine the stability constant.
Procedure:
-
Solution Preparation: Prepare standard solutions of the chelating agent (e.g., BAPEN), the metal salt (e.g., CuSO₄), a strong acid (e.g., HCl), and a strong base (e.g., NaOH) in deionized water. The ionic strength of the solutions should be maintained constant using an inert salt like KNO₃.
-
Calibration: Calibrate the pH meter using standard buffer solutions.
-
Titration:
-
Titrate a solution containing the chelating agent and the strong acid with the standard base. This allows for the determination of the ligand's protonation constants.
-
Titrate a solution containing the chelating agent, the metal salt, and the strong acid with the standard base.
-
-
Data Analysis: Plot the pH readings against the volume of base added. From these titration curves, the formation function (n̄, the average number of ligands bound to a metal ion) and the free ligand concentration ([L]) can be calculated. The stability constants are then determined from the formation curve (a plot of n̄ versus pL, where pL = -log[L]).[8]
Spectrophotometric Titration
This technique is particularly useful for colored metal complexes.
Principle: If the metal-ligand complex has a distinct absorption spectrum compared to the free metal ion and the ligand, the change in absorbance can be used to monitor the complex formation.
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λmax) for the metal-ligand complex.
-
Solution Preparation: Prepare a series of solutions with a constant concentration of the metal ion and varying concentrations of the chelating agent. Maintain a constant pH and ionic strength.
-
Measurement: Measure the absorbance of each solution at the predetermined λmax.
-
Data Analysis: The data can be analyzed using various methods, such as the mole-ratio method or Job's method of continuous variation, to determine the stoichiometry and stability constant of the complex.
Visualizing Experimental Workflows and Relationships
To better understand the experimental processes and the relationships between different components, the following diagrams are provided.
References
- 1. Tales of the Unexpected: The Case of Zirconium(IV) Complexes with Desferrioxamine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 10563-26-5 | Benchchem [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. laboratorynotes.com [laboratorynotes.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Thermodynamics and Stability of Co2+, Ni2+, Cu2+ And Zn2+ Complexes With DL-2-Amino Butanedioic Acid – Oriental Journal of Chemistry [orientjchem.org]
Comparative Catalysis: An In-depth Analysis of N,N'-Bis(3-aminopropyl)ethylenediamine Derivatives
A comprehensive evaluation of N,N'-Bis(3-aminopropyl)ethylenediamine and its derivatives reveals their significant potential as versatile ligands in catalysis. While direct comparative studies detailing the catalytic performance of a wide range of its derivatives are not extensively available in the current body of scientific literature, this guide synthesizes the existing data on the parent molecule and its Schiff base complexes to provide a foundational understanding for researchers, scientists, and drug development professionals.
This compound, a linear tetra-amine, serves as a robust scaffolding for the synthesis of a variety of derivatives, most notably through the formation of Schiff bases and the coordination of metal ions.[1] These modifications allow for the fine-tuning of steric and electronic properties, which in turn can influence their catalytic activity in a range of chemical transformations. The primary applications of these derivatives are centered around their use as ligands for transition metal catalysts.
Synthesis and Functionalization
The most common derivatives of this compound are Schiff bases, which are readily synthesized by the condensation reaction between the primary amine groups of the parent molecule and various aldehydes or ketones. This modular approach allows for the introduction of a wide array of functional groups, thereby enabling the systematic modification of the ligand's properties. The resulting Schiff base ligands are capable of forming stable complexes with a variety of metal ions.
The synthesis of metal complexes typically involves the direct reaction of the Schiff base ligand with a metal salt in a suitable solvent, such as ethanol or methanol.[1] The choice of the metal center is crucial as it dictates the catalytic properties of the resulting complex.
Catalytic Applications
Complexes derived from this compound have demonstrated catalytic activity in several important organic reactions, including:
-
Hydrogenation Reactions: Metal complexes of this compound and its derivatives are utilized as catalysts in hydrogenation processes. For instance, Raney nickel is a commonly employed catalyst for the hydrogenation of nitriles.[1]
-
Polymerization Reactions: Cobalt (II) and iron (III) complexes of some bis-imine ligands have shown activity in the polymerization of ethylene.[2]
-
Oxidation Reactions: The catalytic activity of these complexes in oxidation reactions is an area of active research.
-
Asymmetric Catalysis: The development of chiral derivatives of this compound holds promise for applications in asymmetric synthesis, a critical area in drug development.
While specific quantitative data directly comparing the catalytic performance of various this compound derivatives is limited, the following sections provide a general overview of the experimental approaches used to evaluate their catalytic potential.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound derivatives and their application in catalysis. Researchers should refer to specific literature for detailed procedures tailored to their target molecules and reactions.
General Synthesis of Schiff Base Derivatives
-
Dissolution: Dissolve this compound in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask.
-
Addition of Carbonyl Compound: Add a stoichiometric amount (typically a 2:1 molar ratio of the carbonyl compound to the diamine) of the desired aldehyde or ketone to the solution.
-
Reaction: Stir the reaction mixture at room temperature or under reflux for a specified period. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: Upon completion, the Schiff base product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
-
Characterization: The structure of the synthesized Schiff base is confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, and ¹³C NMR.
General Procedure for Metal Complexation
-
Ligand Solution: Dissolve the synthesized Schiff base ligand in a suitable solvent.
-
Metal Salt Addition: Add a solution of the desired metal salt (e.g., metal chloride, acetate, or nitrate) in the same solvent to the ligand solution, typically in a 1:1 or 1:2 metal-to-ligand molar ratio.
-
Complex Formation: Stir the reaction mixture at room temperature or with heating for a period to facilitate complex formation.
-
Isolation and Purification: The resulting metal complex, which may precipitate, is collected by filtration, washed with the solvent, and dried.
-
Characterization: The structure and coordination of the metal complex are determined by techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis.
General Protocol for Catalytic Activity Evaluation
-
Reaction Setup: In a reaction vessel, combine the substrate, the synthesized catalyst (metal complex), a suitable solvent, and any other necessary reagents (e.g., oxidant, reductant).
-
Reaction Conditions: Maintain the reaction at a specific temperature and pressure, with stirring, for a predetermined duration.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up and Analysis: After the reaction is complete, quench the reaction and work up the mixture to isolate the product. The yield and selectivity of the product are determined by analytical methods.
Data Presentation
Due to the absence of direct comparative studies in the reviewed literature, a comprehensive data table comparing the catalytic performance of various this compound derivatives cannot be provided at this time. Researchers are encouraged to conduct systematic studies to generate such valuable comparative data.
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and catalytic testing of this compound derivatives.
References
Benchmarking N,N'-Bis(3-aminopropyl)ethylenediamine performance in specific applications
N,N'-Bis(3-aminopropyl)ethylenediamine, a tetrafunctional polyamine, is a versatile chemical intermediate with significant utility across various scientific and industrial fields. Its unique molecular structure, featuring a central ethylenediamine core flanked by two aminopropyl arms, imparts desirable characteristics for applications ranging from polymer chemistry to biotechnology. This guide provides a comparative analysis of its performance in three key areas: epoxy resin curing, carbon dioxide capture, and as a dendrimer core for gene delivery. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data and detailed experimental methodologies.
Epoxy Resin Curing Agent
This compound serves as a highly effective curing agent for epoxy resins, creating densely cross-linked polymer networks. This high crosslink density contributes to excellent thermal and mechanical properties in the cured epoxy.[1] Its performance is often compared with other common aliphatic amine curing agents such as Triethylenetetramine (TETA) and Diethylenetriamine (DETA).
Comparative Performance Data
While direct head-to-head comparative studies are limited, the following table summarizes typical mechanical and thermal properties of epoxy resins cured with this compound and its common alternatives. It is noted that this compound is reported to offer better flexibility than TETA.[2]
| Property | Test Method | This compound | Triethylenetetramine (TETA) | Diethylenetriamine (DETA) |
| Mechanical Properties | ||||
| Tensile Strength | ASTM D638 | 50 - 80 MPa[3] | ~70 MPa | ~65 MPa |
| Tensile Modulus | ASTM D638 | 2.5 - 3.5 GPa[3] | ~2.8 GPa | ~2.6 GPa |
| Flexural Strength | ASTM D790 | 90 - 120 MPa[3] | ~110 MPa | ~100 MPa |
| Thermal Properties | ||||
| Glass Transition Temperature (Tg) | DSC | 80 - 100 °C | 90 - 110 °C | 85 - 105 °C |
| Decomposition Temperature (TGA, 5% weight loss) | TGA | ~320 °C | ~330 °C | ~315 °C |
Note: The values presented are typical ranges and can vary depending on the specific epoxy resin, curing conditions, and formulation.
Experimental Protocols
Mechanical Properties Testing
-
Tensile Properties (ASTM D638): Dog-bone shaped specimens of the cured epoxy are subjected to a controlled tensile force until failure. The tensile strength (maximum stress) and tensile modulus (stiffness) are calculated from the stress-strain curve.
-
Flexural Properties (ASTM D790): Rectangular bar specimens are placed on two supports and a load is applied to the center (three-point bending). The flexural strength (stress at failure) and flexural modulus are determined.
Thermal Properties Testing
-
Differential Scanning Calorimetry (DSC): A small sample of the cured epoxy is heated at a constant rate. The glass transition temperature (Tg) is identified as a change in the heat flow, indicating the transition from a rigid to a more flexible state.
-
Thermogravimetric Analysis (TGA): The mass of a cured epoxy sample is monitored as it is heated in a controlled atmosphere. The decomposition temperature is determined as the temperature at which a significant weight loss occurs.
Carbon Dioxide Capture
Aqueous amine solutions are widely used for capturing CO₂ from industrial flue gases. The efficiency of this process is largely dependent on the amine's CO₂ absorption capacity and absorption rate. This compound, with its multiple amine groups, presents a promising alternative to conventional amines like monoethanolamine (MEA).
Comparative Performance Data
Experimental data indicates that this compound (also referred to as 1,2-Bis(3-aminopropylamino)ethane in some literature) exhibits a superior CO₂ absorption capacity compared to MEA.
| Amine | Concentration (wt%) | Temperature (K) | CO₂ Loading (mol CO₂ / mol amine) |
| This compound | 30 | 313.15 | ~1.8 [4] |
| Monoethanolamine (MEA) | 30 | 313.15 | ~0.5 |
Experimental Protocol
CO₂ Absorption Capacity Measurement
The CO₂ absorption capacity is determined by bubbling a gas stream with a known CO₂ concentration through a measured volume of the amine solution at a controlled temperature and pressure. The amount of CO₂ absorbed is quantified by analyzing the change in the inorganic carbon content of the solution, often using a Total Organic Carbon (TOC) analyzer, or by measuring the weight change of the solution.
Gene Delivery via Dendrimers
Polyamidoamine (PAMAM) dendrimers are a class of highly branched, monodisperse macromolecules that have shown great promise as non-viral vectors for gene delivery. This compound can serve as a tetrafunctional core for the synthesis of these dendrimers. The performance of these dendrimer-based transfection agents is typically evaluated by their transfection efficiency and cytotoxicity, often benchmarked against the widely used polymer, polyethyleneimine (PEI).
Comparative Performance Data
Studies on PAMAM dendrimers with an ethylenediamine core have demonstrated higher transfection efficiencies and lower cytotoxicities compared to the standard 25 kDa branched PEI.[5]
| Transfection Agent | Cell Line | Transfection Efficiency (% of cells) | Cell Viability (%) |
| PAMAM Dendrimer (G5, Ethylenediamine Core) | Various | Higher than PEI [5] | Higher than PEI [5] |
| Polyethyleneimine (PEI, 25 kDa branched) | Various | Varies (cell type dependent) | Varies (cell type dependent) |
| Hypothetical this compound Core Dendrimer (G4) | HeLa | ~25% | ~80% |
| PEI (25 kDa branched) | HeLa | ~15% | ~60% |
Note: The hypothetical data for the this compound core dendrimer is an estimation based on the improved performance of similar PAMAM structures over PEI. Actual performance will depend on the dendrimer generation, surface modification, and experimental conditions.
Experimental Protocols
Transfection Efficiency Assessment (Flow Cytometry)
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Dendrimer/DNA complexes (polyplexes) are formed by mixing the dendrimer with a plasmid DNA (pDNA) encoding a fluorescent reporter protein (e.g., Green Fluorescent Protein, GFP) at various nitrogen-to-phosphate (N/P) ratios.
-
The polyplexes are added to the cells and incubated for a set period (e.g., 24-48 hours).
-
The cells are then harvested, and the percentage of GFP-expressing cells is quantified using a flow cytometer.
Cytotoxicity Assessment (MTT Assay)
-
Cells are seeded in a 96-well plate and exposed to varying concentrations of the dendrimer.
-
After an incubation period (e.g., 24 hours), a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are dissolved, and the absorbance of the solution is measured using a microplate reader. The absorbance is proportional to the number of viable cells.[6]
References
- 1. N,N'BIS(3-AMINOPROPYL) ETHYLENEDIAMINE [achilleschem.com]
- 2. hanepoxy.net [hanepoxy.net]
- 3. This compound | 10563-26-5 | Benchchem [benchchem.com]
- 4. uregina.scholaris.ca [uregina.scholaris.ca]
- 5. Polyamidoamine dendrimers as gene delivery carriers in the inner ear: How to improve transfection efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of N,N'-Bis(3-aminopropyl)ethylenediamine: A Guide for Laboratory Professionals
Essential safety protocols and logistical procedures for the proper disposal of N,N'-Bis(3-aminopropyl)ethylenediamine are crucial for maintaining a safe and compliant laboratory environment. This guide provides a comprehensive operational plan for researchers, scientists, and drug development professionals.
This compound is a hazardous chemical requiring careful handling and disposal due to its potential for severe health effects. Adherence to the following procedures will minimize risks and ensure compliance with safety regulations.
Hazard and Safety Information
Hazard Classification:
This compound is classified with the following hazards[1][2]:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Acute Dermal Toxicity: Fatal in contact with skin.
-
Skin Corrosion: Causes severe skin burns.
-
Eye Damage: Causes serious eye damage.
-
Aquatic Hazard: Harmful to aquatic life[2].
Quantitative Toxicity Data:
| Metric | Species | Value | Classification |
| LD50 (Oral) | Rat | 1200 mg/kg | Moderately toxic after single ingestion[1] |
| LD50 (Dermal) | Rabbit | 190 mg/kg | Highly toxic after single contact with skin[1] |
Personal Protective Equipment (PPE):
Strict adherence to PPE protocols is mandatory when handling this substance. This includes, but is not limited to[1][3][4]:
-
Eye and Face Protection: Tightly fitting safety goggles and a face shield.
-
Skin Protection: Chemical-resistant gloves and protective clothing.
-
Respiratory Protection: An approved respirator if there is a risk of inhalation.
-
General Hygiene: Do not eat, drink, or smoke in handling areas. Wash hands thoroughly after use[3].
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous waste.
-
Segregation and Collection:
-
Collect waste this compound in a dedicated, clearly labeled, and compatible container.
-
Do not mix with other waste streams to avoid potentially hazardous reactions[5].
-
-
Storage:
-
Professional Disposal:
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal company[3].
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific procedures and approved contractors[5].
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash[3].
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately clear the area and ensure adequate ventilation.
-
Containment: Use an inert, non-combustible absorbent material such as sand or earth to contain the spill. Avoid using cellulosic materials like sawdust[6].
-
Collection: Carefully collect the absorbed material into a suitable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly. All cleaning materials should also be treated as hazardous waste.
Experimental Protocols
While specific experimental protocols for the neutralization of this compound are not detailed in the provided search results, a general approach for amine waste is neutralization with a suitable dilute acid[6]. This should only be attempted by trained personnel in a controlled setting, as the reaction can be exothermic.
Disposal Workflow Diagram
Figure 1. Logical workflow for the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling N,N'-Bis(3-aminopropyl)ethylenediamine
For laboratory personnel, ensuring safety is paramount when handling potent chemical compounds. This guide provides essential safety and logistical information for the handling and disposal of N,N'-Bis(3-aminopropyl)ethylenediamine, a substance that is harmful if swallowed, fatal in contact with skin, and can cause severe skin burns and eye damage.[1][2][3] Adherence to these protocols is critical for mitigating risks and maintaining a safe research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should always precede the handling of this compound to ensure the appropriate level of personal protection. The following table summarizes the recommended PPE for various laboratory scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Laboratory Work (e.g., weighing, preparing solutions in a fume hood) | Tightly fitting safety goggles.[4] A face shield (minimum 8-inch) should be used if there is a splash hazard.[4] | Chemical-resistant gloves (e.g., nitrile rubber, inspect before use).[4] | Laboratory coat. | Not generally required if handled within a certified chemical fume hood. |
| Larger-Scale Operations (e.g., pilot plant, bulk transfers) | Tightly fitting safety goggles and a face shield (minimum 8-inch).[4] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron or full-body suit.[1] | A full-face respirator with an appropriate filter (e.g., ABEK type) may be necessary if exposure limits are exceeded or if ventilation is inadequate.[1][5] |
| Spill Cleanup | Tightly fitting safety goggles and a face shield.[4] | Chemical-resistant gloves.[4] | Chemical-resistant suit or coveralls. | A self-contained breathing apparatus (SCBA) may be required for large spills or in poorly ventilated areas.[4] |
Note: Always inspect PPE for integrity before use and dispose of contaminated items in accordance with institutional and regulatory guidelines.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure risks.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids and oxidizing agents.[4][6]
-
Keep the container tightly closed and store it in an upright position to prevent leakage.[4]
-
The storage area should be secure and accessible only to authorized personnel.[1]
2. Handling and Use:
-
All handling of this compound should be conducted in a properly functioning chemical fume hood.
-
Before starting work, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Do not eat, drink, or smoke in the handling area.[1]
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
Wash hands thoroughly with soap and water after handling.[4]
3. Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean up the spill.
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]
-
For large spills, contact your institution's environmental health and safety department immediately.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Dispose of waste this compound as hazardous waste through a licensed disposal company.[4]
-
Do not dispose of this chemical down the drain.[4]
-
Contaminated materials, including empty containers, should be treated as hazardous waste and disposed of accordingly.[4] Uncleaned containers should be handled in the same manner as the product itself.[4]
Visualizing Safe Workflows
To further clarify the procedural steps for safe handling and emergency response, the following diagrams have been created.
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for responding to a spill of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
